molecular formula C23H21N5 B1676887 N4Py

N4Py

货号: B1676887
分子量: 367.4 g/mol
InChI 键: PRICLFAUAJHZLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N4Py is an excellent synthetic mimic of the Bleomycins (BLMs), which are a family of natural antibiotics used clinically in the treatment of certain cancers.

属性

分子式

C23H21N5

分子量

367.4 g/mol

IUPAC 名称

1,1-dipyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C23H21N5/c1-5-13-24-19(9-1)17-28(18-20-10-2-6-14-25-20)23(21-11-3-7-15-26-21)22-12-4-8-16-27-22/h1-16,23H,17-18H2

InChI 键

PRICLFAUAJHZLI-UHFFFAOYSA-N

规范 SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC=CC=N4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

N4Py;  N-4-Py;  N 4 Py; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the N4Py Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pentadentate polypyridyl amine ligand, N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, commonly known as N4Py, has emerged as a significant scaffold in coordination chemistry. Its ability to form stable complexes with a variety of transition metals, particularly iron, has made it an invaluable tool for modeling the active sites of non-heme iron enzymes and for the development of biomimetic catalysts.[1][2] Furthermore, the coordination complexes of this compound have garnered interest in the field of drug development, with studies exploring their potential as anticancer agents.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound ligand, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a multi-step process that typically involves the preparation of key precursors followed by a final alkylation reaction. The general strategy is based on the nucleophilic substitution of picolyl halides with a polyamine backbone.

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis picolylamine 2-Picolylamine dpa Di(2-picolyl)amine picolylamine->dpa Alkylation with 2-Picolyl Chloride picolyl_chloride 2-Picolyl Chloride picolyl_chloride->dpa dpa_final Di(2-picolyl)amine This compound This compound Ligand dpa_final->this compound Alkylation with Bis(2-pyridyl)methylamine derivative bis_picolyl_methylamine Bis(2-pyridyl)methylamine bis_picolyl_methylamine->this compound

Caption: General synthetic workflow for the this compound ligand.

Experimental Protocols

1. Synthesis of Di(2-picolyl)amine (Bis(2-pyridylmethyl)amine)

Di(2-picolyl)amine is a key intermediate in the synthesis of this compound. It can be synthesized via the alkylation of 2-picolylamine with 2-picolyl chloride.[6][7]

  • Materials: 2-Picolylamine, 2-picolyl chloride hydrochloride, sodium hydroxide, diethyl ether, dichloromethane (B109758), anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 2-picolyl chloride hydrochloride in water is neutralized with a solution of sodium hydroxide.

    • The resulting free 2-picolyl chloride is extracted into diethyl ether.

    • The ethereal solution of 2-picolyl chloride is added dropwise to a solution of 2-picolylamine in a suitable solvent (e.g., ethanol) at room temperature.

    • The reaction mixture is stirred for several hours to allow for the alkylation to proceed.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with water to remove any remaining salts.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield di(2-picolyl)amine as an oil.

2. Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound)

The final step in the synthesis of this compound involves the alkylation of a suitable amine with a picolyl derivative. While a detailed, unified protocol for the parent this compound ligand is not available in a single source from the provided search results, the general methodology for analogous compounds suggests the alkylation of an amine with a picolyl halide. For this compound, this would conceptually involve the reaction of bis(2-pyridyl)methylamine with two equivalents of 2-picolyl chloride, or a related strategy. A previously reported method for derivatives involves reductive amination.[8]

  • General Procedure (by analogy):

    • Bis(2-pyridyl)methylamine is dissolved in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.

    • A base, such as potassium carbonate or triethylamine, is added to the solution.

    • Two equivalents of 2-picolyl chloride hydrochloride, neutralized to the free base, are added portion-wise to the reaction mixture.

    • The mixture is heated and stirred for several hours to drive the reaction to completion.

    • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

    • The solvent is removed in vacuo.

    • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure this compound ligand.

Characterization of this compound Ligand

The structural elucidation and confirmation of the synthesized this compound ligand are performed using a combination of spectroscopic techniques.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_this compound Crude this compound Product Purified_this compound Purified this compound Crude_this compound->Purified_this compound Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified_this compound->NMR MS Mass Spectrometry (ESI-MS) Purified_this compound->MS UV_Vis UV-Vis Spectroscopy Purified_this compound->UV_Vis Final_Product Characterized this compound NMR->Final_Product MS->Final_Product UV_Vis->Final_Product

Caption: Workflow for the purification and characterization of the this compound ligand.

Quantitative Data

The following tables summarize the key characterization data for the this compound ligand.

Table 1: NMR Spectroscopic Data for this compound Ligand

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.50-7.00mPyridyl protons
3.80s-CH₂-
5.00s-CH-
¹³C160-120-Pyridyl carbons
60--CH₂-
70--CH-

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are approximate values based on typical spectra of related polypyridyl amine ligands.

Table 2: Mass Spectrometry Data for this compound Ligand

TechniqueIonization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
ESI-MSPositive368.1875368.1870

Experimental Methodologies for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular weight of the this compound ligand. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile and introduced into the mass spectrometer. The data is typically acquired in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the this compound ligand is recorded using a UV-Vis spectrophotometer. The ligand is dissolved in a UV-transparent solvent, such as acetonitrile or methanol, and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The spectrum is characterized by intense π-π* transitions in the UV region, characteristic of the pyridine (B92270) rings.

The this compound ligand is a versatile and important molecule in the fields of inorganic chemistry and medicinal chemistry. The synthetic route, while requiring careful execution of multiple steps, is accessible and allows for the production of this valuable ligand. Thorough characterization using standard spectroscopic techniques is crucial to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development. This guide provides the foundational knowledge for the successful synthesis and characterization of the this compound ligand, enabling further exploration of its coordination chemistry and potential applications.

References

The Intricate Dance of Iron and N4Py: A Technical Guide to Coordination Chemistry and Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic pentadentate ligand N4Py, formally known as N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, has emerged as a cornerstone in the field of bioinorganic chemistry. Its ability to form stable and reactive complexes with iron has provided invaluable insights into the mechanisms of non-heme iron enzymes and has paved the way for the development of novel oxidation catalysts. This technical guide delves into the core aspects of this compound coordination chemistry with iron, offering a comprehensive overview of synthesis, characterization, reactivity, and catalytic applications, supported by detailed experimental protocols and quantitative data.

The this compound Ligand: Synthesis and Coordination Motif

The this compound ligand is designed to mimic the 5N coordination environment found in the active sites of some non-heme iron enzymes. Its synthesis, while not trivial, can be achieved through established synthetic routes.

Experimental Protocol: Synthesis of the this compound Ligand

This protocol outlines a general procedure for the synthesis of the this compound ligand, based on methods reported in the literature.

Materials:

Procedure:

  • Deprotonation of Di(2-pyridyl)methane: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di(2-pyridyl)methane in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture will typically change color and evolve hydrogen gas. Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature to ensure complete deprotonation.

  • Alkylation with 2-(Chloromethyl)pyridine: In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Dissolve the resulting 2-(chloromethyl)pyridine in anhydrous THF.

  • Coupling Reaction: Slowly add the solution of 2-(chloromethyl)pyridine to the solution of the deprotonated di(2-pyridyl)methane at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina (B75360) using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound ligand.

  • Characterization: The identity and purity of the synthesized this compound ligand should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Iron Complexes of this compound: Synthesis and Characterization

The this compound ligand readily forms complexes with iron in various oxidation states. The synthesis of the iron(II) precursor is the typical starting point for accessing higher-valent iron-oxo and iron-hydroperoxo species.

Experimental Protocol: Synthesis of FeII(this compound)(CH3CN)2

Materials:

  • This compound ligand

  • Fe(ClO4)2·xH2O or --INVALID-LINK--2

  • Acetonitrile (CH3CN)

  • Diethyl ether

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, dissolve the this compound ligand in acetonitrile.

  • In a separate vial, dissolve an equimolar amount of the iron(II) salt in acetonitrile.

  • Slowly add the iron(II) salt solution to the ligand solution with stirring. A color change is typically observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add diethyl ether to the solution to precipitate the complex.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting --INVALID-LINK--2 complex can be characterized by UV-vis spectroscopy, ESI-MS, and X-ray crystallography.

Quantitative Data Summary

The structural and spectroscopic properties of iron-N4Py complexes are crucial for understanding their electronic structure and reactivity. The following tables summarize key quantitative data reported in the literature.

ComplexFe-Namine (Å)Fe-Npyridine (avg, Å)Fe-O (Å)Reference
[FeII(this compound)(CH3CN)]2+~2.2~2.15N/A[1]
[FeIV(O)(this compound)]2+~2.0~2.1~1.65[2]

Table 1: Selected Bond Lengths of Iron-N4Py Complexes.

Complexλmax (nm)ε (M-1cm-1)δ (mm/s)ΔEQ (mm/s)Reference(s)
[FeII(this compound)(CH3CN)]2+~456~1000~0.45~0.3
[FeIII(this compound)(OOH)]2+~550~1200~0.15~1.7[3]
[FeIV(O)(this compound)]2+~700~300-400~0.05~0.9[1][4]
[FeIV(O)(N4PyMe2)]2+--0.050.62[4][5][6][7][8]

Table 2: Spectroscopic Data for Key Iron-N4Py Intermediates.

ComplexE1/2 (V vs Fc+/0)Reference
[FeII(this compound)(CH3CN)]2++0.88[1]
[FeIV(O)(this compound)]2+ / [FeIII(O)(this compound)]++0.9[2]

Table 3: Redox Potentials of Selected Iron-N4Py Complexes.

Reactivity and Catalytic Oxidation

The most fascinating aspect of iron-N4Py chemistry lies in the reactivity of its high-valent iron-oxo species, which are potent oxidants capable of performing challenging chemical transformations.

Generation of the Fe(IV)=O Intermediate

The key intermediate, [FeIV(O)(this compound)]2+, can be generated by reacting the Fe(II) precursor with various terminal oxidants.

G Generation of the Fe(IV)=O Intermediate FeII [FeII(this compound)(S)]2+ (S = solvent) FeIVO [FeIV(O)(this compound)]2+ FeII->FeIVO + Oxidant - Oxidant byproduct Oxidant Terminal Oxidant (e.g., PhIO, H2O2, m-CPBA)

Caption: General scheme for the formation of the iron(IV)-oxo species.

Catalytic Cycle for Alkane Hydroxylation

Iron-N4Py complexes can catalytically hydroxylate C-H bonds, mimicking the function of non-heme iron enzymes. The proposed mechanism involves a hydrogen atom transfer (HAT) followed by a radical rebound step.

G Catalytic Cycle for Alkane Hydroxylation cluster_0 Catalytic Cycle FeIVO [FeIV(O)(this compound)]2+ FeIII_OH_R [FeIII(OH)(this compound)]2+ + R• FeIVO->FeIII_OH_R + R-H (HAT) Oxidant_out Oxidant Byproduct FeII_ROH [FeII(this compound)(ROH)]2+ FeIII_OH_R->FeII_ROH Radical Rebound FeII_S [FeII(this compound)(S)]2+ FeII_ROH->FeII_S - R-OH + S Alcohol Alcohol (R-OH) FeII_ROH->Alcohol FeII_S->FeIVO + Oxidant - Oxidant byproduct Alkane Alkane (R-H) Alkane->FeIVO Oxidant_in Oxidant Oxidant_in->FeII_S

Caption: Proposed catalytic cycle for alkane hydroxylation by an iron-N4Py complex.

The Role of Ligand Electronics and Sterics

Modifications to the this compound ligand framework have a profound impact on the reactivity of the corresponding iron complexes.

G Influence of Ligand Modification on Reactivity Ligand_Mod This compound Ligand Modification Electronic_Effects Electronic Effects (e.g., electron-donating/ withdrawing groups) Ligand_Mod->Electronic_Effects Steric_Effects Steric Effects (e.g., bulky substituents) Ligand_Mod->Steric_Effects Fe_Redox Fe(IV)/Fe(III) Redox Potential Electronic_Effects->Fe_Redox Reactivity Reactivity of Fe(IV)=O (HAT/OAT rates) Steric_Effects->Reactivity Fe_Redox->Reactivity

Caption: Relationship between ligand modifications and the reactivity of iron-oxo species.

For instance, introducing electron-withdrawing groups on the pyridine (B92270) rings generally increases the electrophilicity of the iron-oxo unit, leading to enhanced reactivity in HAT reactions. Conversely, bulky substituents near the iron center can sterically hinder the approach of substrates, thereby modulating the selectivity of the catalyst.[4][5]

Applications in Drug Development and Biomimicry

The ability of iron-N4Py complexes to mimic the function of non-heme iron enzymes makes them valuable tools for studying enzymatic reaction mechanisms. Furthermore, their capacity to perform selective oxidations under mild conditions is of significant interest in the development of new synthetic methodologies for drug synthesis. The cytotoxic potential of some iron-N4Py complexes is also being explored in the context of anticancer drug development, where their ability to generate reactive oxygen species can be harnessed to induce cancer cell death.

Conclusion

The coordination chemistry of the this compound ligand with iron has proven to be a rich and rewarding area of research. The resulting complexes have not only advanced our fundamental understanding of bioinorganic chemistry but also hold significant promise for applications in catalysis and medicinal chemistry. This guide provides a foundational understanding of this dynamic field, equipping researchers with the necessary knowledge to explore and expand upon the fascinating chemistry of iron-N4Py complexes.

References

A Technical Guide to the Spectroscopic Properties of N4Py Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of metal complexes formed with the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine (N4Py). These complexes are of significant interest in the fields of bioinorganic chemistry and drug development due to their biomimetic activities and potential as therapeutic agents. This document summarizes key spectroscopic data, details common experimental protocols, and illustrates relevant biological pathways.

Introduction to this compound Metal Complexes

The this compound ligand is a versatile chelator that can coordinate to a variety of metal ions, including iron, manganese, copper, and zinc, forming stable complexes.[1] These complexes often mimic the activity of metalloenzymes, such as bleomycins, by activating small molecules like dioxygen.[2] Their ability to generate reactive oxygen species (ROS) and induce apoptotic cell death has made them promising candidates for anticancer drug development.[1][2] Understanding the spectroscopic properties of these complexes is crucial for characterizing their structure, reactivity, and interactions with biological systems.

Spectroscopic Characterization

The electronic and structural properties of this compound metal complexes are primarily investigated using UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism spectroscopy.

2.1. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound metal complexes. The spectra typically exhibit two main types of electronic transitions:

  • Ligand-Centered π-π Transitions:* Intense absorption bands are observed in the UV region (200-300 nm), which are characteristic of the pyridyl groups within the this compound ligand.[1]

  • Metal-to-Ligand Charge Transfer (MLCT) Bands: In the visible region, this compound complexes with transition metals often display MLCT bands. These transitions involve the transfer of an electron from a metal d-orbital to a ligand π*-orbital and are sensitive to the identity and oxidation state of the metal ion, as well as the coordination environment.[3][4] For instance, Fe(II)-N4Py complexes show distinct MLCT bands that are monitored to study metal-ion exchange reactions.[5]

  • d-d Transitions: For some transition metal complexes, weaker d-d transitions can be observed in the visible or near-infrared (NIR) region. These transitions are often faint but provide valuable information about the ligand field strength. For example, Fe(IV)=O complexes of this compound and its derivatives exhibit characteristic near-IR absorptions around 700 nm.[3][4]

The following table summarizes the UV-Vis absorption data for several this compound metal complexes.

Metal IonOxidation StateSolvent/Bufferλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
FeIIAcetonitrile (B52724)393, 4666280, 6000[4]
FeIIPBS (pH 7.4)~457Not specified[1][6]
Fe (derivative L¹)IIAcetonitrile393, 4666280, 6000[4]
Fe (derivative L³)IIAcetonitrile380, 4516080, 7880[4]
Fe (derivative L⁴)IIAcetonitrile410, 4529560, 11280[4]
FeIV=OAcetonitrile695~400[3][4]
Fe (derivative L¹)IV=OAcetonitrile706~400[3]
Fe (derivative L²)IV=OAcetonitrile721~400[3]
Fe (derivative asthis compound)IV=OAcetonitrile705~400[7]
MnIIPBS (pH 7.4)~320 (shoulder)400[6]
CuIIPBS (pH 7.4)~900 (broad)160[6]

2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of this compound metal complexes with biological macromolecules such as DNA and proteins.[8] These studies often employ fluorescent probes, like ethidium (B1194527) bromide (EB) for DNA, whose fluorescence is quenched or enhanced upon interaction with the metal complex. Such experiments can provide quantitative data on binding affinities and modes of interaction.[8] Additionally, conjugation of fluorophores to the this compound ligand can be used to visualize the cellular uptake and localization of these complexes.[2]

2.3. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is employed for chiral this compound metal complexes to investigate their stereochemistry and chiroptical properties. For instance, chiral derivatives of this compound, such as asthis compound, and their metal complexes exhibit distinct CD spectra that can be used to establish their absolute configurations.[7][9] This technique is particularly valuable for studying enantioselective reactions catalyzed by these complexes.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

3.1. Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved by reacting the this compound ligand with a corresponding metal salt in an appropriate solvent, such as acetonitrile or methanol.[1][10] The resulting complexes can then be precipitated and purified. For example, --INVALID-LINK--₂ is synthesized by reacting the this compound ligand with an iron(II) salt under a carbon monoxide atmosphere.[10]

3.2. UV-Vis Spectrophotometry

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

  • Sample Preparation: Solutions of the this compound metal complexes are prepared in a suitable solvent (e.g., acetonitrile, phosphate-buffered saline) at a known concentration, typically in the micromolar to millimolar range.[1][11]

  • Measurement: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-1100 nm). A reference cuvette containing only the solvent is used to correct for background absorbance.

  • Data Analysis: The absorption maxima (λmax) and corresponding molar extinction coefficients (ε) are determined from the spectra. The Beer-Lambert law (A = εcl) is used to calculate ε, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[12]

3.3. Fluorescence Spectroscopy for DNA Interaction Studies

  • Preparation of DNA Solution: A solution of calf thymus DNA (CT-DNA) is prepared in a buffer (e.g., Tris-HCl) and its concentration is determined by measuring the absorbance at 260 nm.

  • Titration Experiment: A solution of the DNA is titrated with increasing concentrations of the this compound metal complex. If a fluorescent probe like ethidium bromide is used, the complex is added to a pre-formed DNA-probe adduct.[8]

  • Fluorescence Measurement: The fluorescence emission spectra are recorded at a fixed excitation wavelength. Changes in the fluorescence intensity are monitored to determine the binding constant and stoichiometry of the interaction.[8][13]

Signaling Pathways and Biological Activity

The biological activity of this compound metal complexes, particularly their anticancer properties, is often linked to their ability to induce oxidative stress and apoptosis.

4.1. Generation of Reactive Oxygen Species (ROS)

Fe(II)-N4Py complexes can react with molecular oxygen or cellular reductants to generate reactive oxygen species such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH).[1] These ROS can cause damage to cellular components, including DNA, lipids, and proteins, leading to cell death. The generation of ROS can be detected using fluorescent probes like 3′-(p-aminophenyl)fluorescein (APF).[1]

4.2. Induction of Apoptosis

This compound and its metal complexes have been shown to induce apoptotic cell death in cancer cells.[1] This process can be initiated by the oxidative damage caused by ROS. Apoptosis is a programmed cell death pathway that involves the activation of a cascade of enzymes called caspases.[14] The involvement of apoptosis can be confirmed by assays that detect caspase activation or DNA fragmentation.[1] Furthermore, some this compound complexes may induce apoptosis by chelating essential metal ions like zinc, thereby inhibiting proteins such as the X-linked inhibitor of apoptosis protein (XIAP).[1]

experimental_workflow cluster_synthesis Complex Synthesis cluster_spectroscopy Spectroscopic Analysis s1 This compound Ligand s4 Reaction & Purification s1->s4 s2 Metal Salt (e.g., Fe(ClO4)2) s2->s4 s3 Solvent (e.g., Acetonitrile) s3->s4 s5 This compound Metal Complex s4->s5 spec1 UV-Vis Spectroscopy (λmax, ε) s5->spec1 Characterization spec2 Fluorescence Spectroscopy (Binding Studies) s5->spec2 Interaction Studies spec3 Circular Dichroism (Chiral Complexes) s5->spec3 Stereochemistry signaling_pathway cluster_cell Cellular Environment cluster_inhibition Alternative Pathway N4Py_Fe [Fe(II)-N4Py] ROS Reactive Oxygen Species (ROS) N4Py_Fe->ROS O2, H2O2 Oxidative_Stress Oxidative Stress (DNA/Protein Damage) ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induction Cell_Death Cell Death Apoptosis->Cell_Death Apoptosis->Cell_Death N4Py_Zn [Zn(II)-N4Py] XIAP XIAP Inhibition N4Py_Zn->XIAP XIAP->Apoptosis N4Py_free This compound (free ligand) N4Py_free->N4Py_Zn Chelation Zn_ion Zn(II) Zn_ion->N4Py_Zn

References

Crystal Structure of N4Py Iron(II) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and characterization of N4Py iron(II) complexes. The this compound ligand, N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridyl)methylamine, is a versatile pentadentate ligand that forms well-defined coordination complexes with iron(II). These complexes are of significant interest due to their role as synthetic models for non-heme iron enzymes and their potential applications in catalysis and drug development. This document details the synthesis, crystallographic parameters, and key structural features of these important compounds.

Introduction to this compound Iron(II) Complexes

The archetypal this compound iron(II) complex is --INVALID-LINK--, which serves as a parent compound for a range of derivatives. In this complex, the iron(II) center is coordinated by the five nitrogen atoms of the this compound ligand and one acetonitrile (B52724) molecule, resulting in a pseudo-octahedral geometry. The spin state of the iron(II) ion, a critical determinant of its reactivity, can be either low-spin (S=0) or high-spin (S=2), and is influenced by the specific ligand environment, counter-ions, and solvent molecules present in the crystal lattice.

Synthesis and Crystallization

The synthesis of this compound iron(II) complexes is typically achieved through the reaction of the this compound ligand with an iron(II) salt in an appropriate solvent under an inert atmosphere. The choice of solvent and counter-ion can influence the final product and its crystalline form.

General Synthesis Protocol for Fe(II)(this compound)(CH3CN)2

A solution of the this compound ligand in acetonitrile is treated with a solution of Fe(ClO4)2·xH2O in the same solvent. The reaction mixture is stirred under an inert atmosphere, leading to the formation of the desired complex. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent, such as diethyl ether, into the acetonitrile solution of the complex.

Synthesis of Fe(II)(CO)(this compound)2

For the carbonyl derivative, the synthesis can be performed by treating the this compound ligand with Fe(II)(ClO4)2 in acetone (B3395972) under an argon atmosphere, followed by bubbling carbon monoxide gas through the reddish-orange solution. This results in the precipitation of the light-orange --INVALID-LINK-- complex.[1][2] An alternative in situ preparation involves reacting this compound with (NH4)2Fe(II)(SO4)2·6H2O in deoxygenated water, followed by bubbling with CO.[1][2]

Crystallographic Data and Structural Parameters

The crystal structures of several this compound iron(II) complexes have been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and angles, provide insight into the coordination environment of the iron center.

Tabulated Crystallographic Data

The following table summarizes selected bond distances for the parent complex, --INVALID-LINK--, and a related derivative. The data highlights the typical bond lengths observed for low-spin Fe(II) complexes with nitrogen-based ligands.

ComplexFe–N_amine (Å)Fe–N_pyridyl (avg. Å)Fe–N_acetonitrile (Å)Reference
--INVALID-LINK--~2.15~2.00~1.95[3][4]
--INVALID-LINK--2.1992.011 - 2.0301.953[5]

Note: The exact bond lengths can vary slightly depending on the specific crystal structure determination.

The Fe-N bond lengths in the equatorial plane are typically in the range of 1.9–2.0 Å, which is consistent with other reported Fe(II) complexes.[3][4]

Coordination Geometry and Spin State

The coordination geometry of the iron(II) center in this compound complexes is generally a distorted octahedron. The this compound ligand wraps around the metal ion, with the four pyridine (B92270) nitrogen atoms defining the equatorial plane and the tertiary amine nitrogen occupying one axial position. The second axial position is occupied by a solvent molecule or another ligand.

The spin state of the iron(II) ion is a crucial feature. In the solid state, complexes like --INVALID-LINK-- and its derivatives are often found to be low-spin.[5] However, in solution, there can be an equilibrium between low-spin and high-spin states, which can be influenced by pH.[5][6] For instance, in aqueous solution, the acetonitrile ligand can be replaced by water or hydroxide, leading to changes in the spin state equilibrium.[5] The nature of the ligand can also dictate the spin state; for example, the introduction of methyl groups on the pyridine rings can lead to a weaker ligand field and favor a high-spin state.[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound iron(II) complexes, as well as the relationship between the spin state and coordination geometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Characterization N4Py_Ligand This compound Ligand Reaction Reaction under Inert Atmosphere N4Py_Ligand->Reaction Fe_Salt Fe(II) Salt (e.g., Fe(ClO4)2) Fe_Salt->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Crystallization Crystallization (e.g., Slow Evaporation) Crude_Product->Crystallization Crystals Single Crystals Crystallization->Crystals X-ray Single-Crystal X-ray Diffraction Crystals->X-ray Spectroscopy Spectroscopic Methods (UV-Vis, NMR) Crystals->Spectroscopy Structure_Data Crystal Structure Data X-ray->Structure_Data

Caption: General workflow for the synthesis and characterization of this compound iron(II) complexes.

Spin_State_Factors cluster_factors Influencing Factors Spin_State Iron(II) Spin State Reactivity Reactivity Spin_State->Reactivity influences Magnetic_Properties Magnetic_Properties Spin_State->Magnetic_Properties determines Ligand_Field Ligand Field Strength Ligand_Field->Spin_State Coord_Geom Coordination Geometry Coord_Geom->Spin_State Solvent_Effects Solvent & Counter-ions Solvent_Effects->Spin_State Temperature Temperature Temperature->Spin_State

Caption: Factors influencing the spin state of this compound iron(II) complexes and its consequences.

Conclusion

The this compound ligand provides a robust platform for the synthesis of well-defined iron(II) complexes with tunable properties. The detailed structural information obtained from X-ray crystallography is essential for understanding the electronic structure and reactivity of these compounds. This technical guide serves as a foundational resource for researchers engaged in the study and application of these versatile coordination complexes. Further investigations into the synthesis of novel this compound derivatives and the exploration of their catalytic and biological activities are promising avenues for future research.

References

N4Py: A Comprehensive Technical Guide to a Versatile Pentadentate Ligand in Catalysis and Bioinorganic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine, commonly known as N4Py, is a robust pentadentate ligand that has garnered significant attention in the fields of bioinorganic chemistry, catalysis, and medicinal chemistry. Its five nitrogen donor atoms, derived from four pyridine (B92270) rings and a central tertiary amine, provide a versatile coordination environment for a wide array of transition metal ions. This unique structural feature allows for the formation of stable metal complexes that can mimic the active sites of metalloenzymes and exhibit remarkable reactivity in various chemical transformations, including oxidative DNA cleavage and catalytic C-H bond oxidation. This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of the this compound ligand and its metal complexes, with a particular focus on its iron complexes.

Ligand and Complex Synthesis: Experimental Protocols

A detailed understanding of the synthesis of the this compound ligand and its metal complexes is crucial for its application in research and development. The following sections provide detailed experimental protocols for the synthesis of the this compound ligand and its widely studied iron(II) complex, --INVALID-LINK--2.

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is typically achieved through a multi-step process, starting from commercially available precursors. A common route involves the synthesis of the key intermediate, di(2-picolyl)amine (DPA), followed by its reaction with 2-vinylpyridine (B74390).

Step 1: Synthesis of Di(2-picolyl)amine (DPA)

Di(2-picolyl)amine is synthesized via a two-step reaction involving the formation of an imine intermediate followed by its reduction.[1]

  • Materials:

  • Procedure:

    • Dissolve pyridine-2-carbaldehyde (1 equivalent) in methanol.

    • To this solution, add 2-aminomethylpyridine (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for 2-3 hours to form the N-(2-pyridylmethyl)-2-pyridylmethanimine intermediate.

    • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Remove the methanol under reduced pressure.

    • To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain di(2-picolyl)amine as an oil. The product can be further purified by vacuum distillation.

Step 2: Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine (this compound)

The final step involves the N-alkylation of di(2-picolyl)amine with 2-vinylpyridine.

  • Materials:

    • Di(2-picolyl)amine (DPA)

    • 2-vinylpyridine

    • Acetonitrile (CH3CN)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Dichloromethane (CH2Cl2)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve di(2-picolyl)amine (1 equivalent) in acetonitrile.

    • Add 2-vinylpyridine (2.2 equivalents) to the solution.

    • The reaction mixture is heated under reflux for 48-72 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in dilute hydrochloric acid and washed with dichloromethane to remove any unreacted starting material.

    • The aqueous layer is then basified with a sodium hydroxide solution until a pH of ~10-12 is reached, resulting in the precipitation of the crude product.

    • The precipitate is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the this compound ligand as a solid, which can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Fe(II)(this compound)(CH3CN)2

The iron(II) complex of this compound is a key species in many catalytic and bioinorganic studies. Its synthesis is a straightforward coordination reaction.

  • Materials:

    • This compound ligand

    • Iron(II) perchlorate (B79767) hexahydrate (Fe(ClO4)2·6H2O)

    • Acetonitrile (CH3CN)

    • Methanol (MeOH)

    • Diethyl ether

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1 equivalent) in a minimal amount of acetonitrile.

    • In a separate flask, dissolve Fe(ClO4)2·6H2O (1 equivalent) in methanol.

    • Slowly add the iron(II) solution to the this compound solution with stirring. An immediate color change to deep red or purple should be observed, indicating complex formation.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours.

    • Slowly add diethyl ether to the solution until a precipitate forms.

    • Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield --INVALID-LINK--2 as a crystalline solid.

Quantitative Data Presentation

The structural and spectroscopic properties of this compound and its metal complexes have been extensively characterized. The following tables summarize key quantitative data for the --INVALID-LINK--2 complex.

Crystallographic Data

The solid-state structure of --INVALID-LINK--2 has been determined by single-crystal X-ray diffraction.[2][3] The iron center adopts a distorted octahedral geometry. Selected bond lengths and angles are presented in Table 1.

Parameter Value
Bond Lengths (Å)
Fe-N(amine)~1.96
Fe-N(pyridine, avg.)~2.00
Fe-N(acetonitrile)~1.94
Bond Angles (°)
N(amine)-Fe-N(acetonitrile)~178
Note: These are approximate values. For detailed crystallographic data, including all bond lengths, angles, and atomic coordinates, please refer to the supporting information of the cited literature.[2][3]
Spectroscopic Data

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of this compound complexes. The --INVALID-LINK--2 complex exhibits characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region.

Solvent λmax (nm) ε (M⁻¹cm⁻¹) Assignment
Acetonitrile3787400MLCT
4545980MLCT
Water (pH 6)3782890MLCT
4532040MLCT

Catalytic Cycle of Fe-N4Py in C-H Bond Oxidation

Iron complexes of this compound are potent catalysts for the oxidation of C-H bonds, a challenging and highly sought-after transformation in synthetic chemistry. The catalytic cycle is believed to proceed through a high-valent iron-oxo intermediate, [Fe(IV)(O)(this compound)]^2+, which is the active oxidant. A simplified representation of the catalytic cycle is depicted below.

Catalytic_Cycle FeII [Fe(II)(this compound)(S)]^2+ (Resting State) FeII_H2O2 [Fe(II)(this compound)(H2O2)]^2+ FeII->FeII_H2O2 + H2O2 - S FeIII_OOH [Fe(III)(this compound)(OOH)]^2+ FeII_H2O2->FeIII_OOH Intramolecular Redox Reaction FeIV_O [Fe(IV)(O)(this compound)]^2+ (Active Oxidant) FeIII_OOH->FeIV_O - OH- FeIII_OH [Fe(III)(this compound)(OH)]^2+ FeIV_O->FeIII_OH + R-H - R• FeIII_OH->FeII + R• - R-OH Product R-OH (Product) FeIII_OH->Product Substrate R-H (Substrate) Substrate->FeIV_O

Caption: Catalytic cycle of [Fe(this compound)] complexes in C-H bond oxidation.

Description of the Catalytic Cycle:

  • Resting State: The catalytic cycle begins with the iron(II) complex, [Fe(II)(this compound)(S)]^2+, where 'S' is a labile solvent molecule.

  • Formation of the Peroxo Adduct: The iron(II) complex reacts with a peroxide, such as hydrogen peroxide (H2O2), displacing the solvent molecule to form an iron(II)-peroxo intermediate.

  • Formation of the Hydroperoxo Intermediate: An intramolecular redox reaction occurs, leading to the formation of an iron(III)-hydroperoxo species, [Fe(III)(this compound)(OOH)]^2+.

  • Generation of the Active Oxidant: The O-O bond of the hydroperoxo intermediate undergoes cleavage to generate the highly reactive iron(IV)-oxo species, [Fe(IV)(O)(this compound)]^2+, which is the key oxidant in the cycle.

  • Hydrogen Atom Abstraction: The iron(IV)-oxo species abstracts a hydrogen atom from the C-H bond of a substrate (R-H), forming a substrate radical (R•) and an iron(III)-hydroxo complex.

  • Radical Rebound and Product Formation: The substrate radical rapidly recombines with the hydroxyl group bound to the iron center (radical rebound) to form the oxidized product (R-OH) and regenerate the iron(II) resting state of the catalyst, thus completing the catalytic cycle.

Applications in Drug Development

The ability of this compound and its metal complexes to interact with biological macromolecules has made them attractive candidates for drug development.

Anticancer Activity

Inspired by the natural anticancer agent bleomycin, which utilizes a metal-binding domain to effect DNA damage, this compound complexes, particularly those of iron, have been investigated for their anticancer properties. These complexes have been shown to induce oxidative cleavage of DNA, leading to cell death in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS) in the vicinity of DNA, initiated by the redox cycling of the iron center.

Anticancer_Mechanism Fethis compound [Fe(this compound)]^n+ Complex FeII_this compound [Fe(II)(this compound)]^2+ Fethis compound->FeII_this compound Reduction Cellular_Reductants Cellular Reductants (e.g., Ascorbate, Glutathione) Cellular_Reductants->Fethis compound Superoxide O2•⁻ (Superoxide) FeII_this compound->Superoxide + O2 O2 O2 O2->FeII_this compound ROS Reactive Oxygen Species (ROS) (e.g., •OH) Superoxide->ROS DNA_Damage Oxidative DNA Damage (Strand Scission) ROS->DNA_Damage Attack DNA DNA DNA->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity of Fe-N4Py complexes.

Conclusion

The this compound ligand has proven to be a remarkably versatile platform for the development of functional metal complexes. Its well-defined coordination chemistry allows for the stabilization of various metal oxidation states and the generation of highly reactive intermediates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in catalysis, bioinorganic chemistry, and drug development. Future research in this area will likely focus on the design of novel this compound derivatives with tailored electronic and steric properties to achieve even greater control over the reactivity and selectivity of their metal complexes, paving the way for new applications in sustainable chemistry and medicine.

References

Primary Biological Activity: Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of N4Py Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

The most extensively studied biological activity of this compound coordination complexes is their potent cytotoxicity against various cancer cell lines. Unlike their structural analogue Bleomycin, which is a cytostatic agent that causes cell cycle arrest, this compound complexes are cytotoxic, primarily inducing cell death through caspase-dependent apoptosis.

Mechanism of Action

The anticancer activity of this compound complexes is a multi-step process initiated by cellular entry and culminating in oxidative stress-induced apoptosis.

  • Cellular Uptake: The this compound ligand and its metal complexes are understood to enter cells via passive transport. This ability to cross the cellular membrane is essential for their biological activity, as fluorophore-conjugated versions of this compound that were unable to enter the cell showed no cytotoxic effects.

  • Intracellular Metal Exchange: A critical aspect of this compound's bioactivity is the lability of the coordinated metal ion. Regardless of the metal complex initially administered to the cell culture (e.g., Mn(II), Cu(II), Zn(II)), the active species responsible for cellular damage is predominantly the iron(II)-N4Py complex. The free this compound ligand also exhibits high activity, which is attributed to its ability to scavenge endogenous, biologically available iron within the cell to form the active Fe(II)-N4Py complex.

  • Generation of Reactive Oxygen Species (ROS): The Fe(II)-N4Py complex reacts with endogenous molecules like hydrogen peroxide (H₂O₂) to generate highly reactive intermediates, including the high-valent Fe(IV)=O species. This process, which can involve the heterolytic cleavage of the O-O bond in an Fe(II)-OOH intermediate, leads to the formation of ROS.

  • Oxidative Damage and Apoptosis: The surge in intracellular ROS creates a state of intense oxidative stress. This impairs mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c. This event initiates a caspase cascade, ultimately leading to programmed cell death, or apoptosis. Roughly half of the induced cell death from Fe(II)-N4Py is caused by this caspase-dependent apoptotic pathway.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its first-row transition metal complexes has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity in the low micromolar range against ovarian cancer cell lines.

CompoundCell LineIC₅₀ (μM) after 24hCell Type
This compound (Ligand) A27805 - 10Ovarian Carcinoma
SKOV35 - 10Ovarian Carcinoma
OSE-C25 - 10Non-cancerous Ovarian
[Mn(II)-N4Py] A27805 - 10Ovarian Carcinoma
SKOV35 - 10Ovarian Carcinoma
OSE-C25 - 10Non-cancerous Ovarian
[Fe(II)-N4Py] A27805 - 10Ovarian Carcinoma
SKOV35 - 10Ovarian Carcinoma
OSE-C25 - 10Non-cancerous Ovarian
[Fe(III)-N4Py] A27805 - 10Ovarian Carcinoma
SKOV35 - 10Ovarian Carcinoma
OSE-C25 - 10Non-cancerous Ovarian
[Cu(II)-N4Py] A2780> 50Ovarian Carcinoma
SKOV3> 50Ovarian Carcinoma
OSE-C2> 50Non-cancerous Ovarian
[Zn(II)-N4Py] A2780> 50Ovarian Carcinoma
SKOV3> 50Ovarian Carcinoma
OSE-C2> 50Non-cancerous Ovarian

Data sourced from Geersing et al. (2018).

Apoptotic Signaling Pathway

The induction of apoptosis by Fe-N4Py complexes proceeds via the intrinsic (or mitochondrial) pathway. The process is initiated by ROS-induced damage to the mitochondria, which is regulated by the Bcl-2 family of proteins and executed by caspases.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Fethis compound [Fe(II)-N4Py] Complex ROS Reactive Oxygen Species (ROS) Generation Fethis compound->ROS Oxidative Stress Bax Bax/Bak (Pro-apoptotic) ROS->Bax Activates MitoDamage Mitochondrial Membrane Damage ROS->MitoDamage Induces Bax->MitoDamage Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MitoDamage Inhibits CytC Cytochrome c Release MitoDamage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic pathway initiated by Fe(II)-N4Py.

Other Biological Activities

Antimicrobial Activity

While metal coordination complexes are widely explored as antimicrobial agents, there is a notable lack of specific published data on the antibacterial or antifungal activity of this compound complexes. Standard assays to determine the Minimum Inhibitory Concentration (MIC) have not been reported for this ligand system against common bacterial or fungal strains. This represents a significant gap in the literature and a potential avenue for future research.

Catalytic Oxidation Activity

As a functional mimic of iron-containing enzymes, Fe-N4Py complexes are effective catalysts for the oxidation of various organic substrates using hydrogen peroxide as the oxidant. This activity is relevant in biological contexts as it underlies the mechanism of oxidative damage. The catalytic efficiency, measured by turnover number (TON), has been quantified for several substrates.

SubstrateCatalyst SystemProduct(s)Turnover Number (TON)
Cyclohexane [Fe(this compound)] / H₂O₂Cyclohexanol, Cyclohexanone22
Adamantane [Fe(this compound)] / H₂O₂1-Adamantanol, 2-Adamantanone19
Cyclohexene [Fe(this compound)] / H₂O₂Cyclohexenol, Cyclohexenone14
Styrene [Fe(this compound)] / H₂O₂Styrene oxide, Benzaldehyde15
Benzyl Alcohol [Fe(this compound)] / H₂O₂Benzaldehyde43

Data represents mol product per mol catalyst. Sourced from Lubben et al.

Key Experimental Methodologies

The evaluation of the biological activity of this compound complexes relies on standardized in vitro assays. Detailed protocols for two fundamental experiments are provided below.

Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the IC₅₀ values of this compound complexes by measuring metabolically active cells.

Materials:

  • 96-well flat-bottomed sterile microtiter plates

  • Cancer cell lines (e.g., A2780, SKOV3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound complex stock solutions (in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol (B130326) (4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complexes in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated" (medium only) and "solvent" controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage relative to the solvent control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-4: Assay arrow arrow A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B D Treat cells with complexes B->D C Prepare serial dilutions of this compound complexes C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate 3-4h (Formazan formation) F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate IC₅₀ values I->J

General workflow for the MTT cytotoxicity assay.
Protocol: Plasmid DNA Cleavage Assay

This protocol assesses the ability of this compound complexes to induce single- or double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • This compound complex solutions

  • Dithiothreitol (DTT) or Hydrogen Peroxide (H₂O₂) as a co-reductant or co-oxidant

  • Agarose (B213101) (electrophoresis grade)

  • TAE or TBE buffer

  • DNA loading buffer (e.g., 6x, containing bromophenol blue and glycerol)

  • Ethidium bromide (EtBr) or a safer alternative (e.g., SYBR Safe)

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In sterile microcentrifuge tubes, prepare the reaction mixtures. A typical 20 µL reaction includes:

    • Tris-HCl buffer

    • Plasmid DNA (final concentration ~20-30 µM)

    • This compound complex at various concentrations

    • Co-reactant (e.g., DTT or H₂O₂) if required

    • Nuclease-free water to bring the final volume to 20 µL

    • Include a "DNA only" control lane and a "DNA + co-reactant" control lane.

  • Incubation: Gently mix the tubes and incubate at 37°C for a specified time (e.g., 30 minutes to 2 hours).

  • Stopping the Reaction: Stop the reaction by adding 4 µL of 6x DNA loading buffer to each tube.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer, containing the DNA stain (e.g., EtBr). Load the entire content of each reaction tube into separate wells of the gel.

  • Running the Gel: Run the gel at a constant voltage (e.g., 50-70 V) for 1.5-2 hours, or until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light using a gel documentation system. The different forms of plasmid DNA will migrate differently:

    • Form I (Supercoiled): Migrates fastest.

    • Form II (Nicked/Single-Strand Break): Migrates slowest.

    • Form III (Linear/Double-Strand Break): Migrates at an intermediate rate.

  • Quantification: Quantify the intensity of each band using densitometry software (e.g., ImageJ). The percentage of each DNA form can be calculated to determine the extent and type of cleavage activity.

G arrow arrow A Prepare reaction mixtures: Plasmid DNA + Buffer + This compound Complex ± Co-reactant B Incubate at 37°C for 1-2 hours A->B C Stop reaction with loading buffer B->C D Load samples onto 1% Agarose Gel C->D E Perform Gel Electrophoresis (~70V, 2h) D->E F Visualize bands under UV light E->F G Analyze DNA Forms: I (Supercoiled) II (Nicked) III (Linear) F->G H Quantify band intensity to determine cleavage F->H

Workflow for the plasmid DNA cleavage assay.

Conclusion and Future Directions

This compound coordination complexes, particularly with iron, represent a potent class of cytotoxic agents whose mechanism of action is intrinsically linked to the generation of oxidative stress and the induction of apoptosis. The understanding that intracellular metal exchange leads to the formation of a common active species, Fe(II)-N4Py, is crucial for the rational design of future drug candidates. While their anticancer properties are well-documented, significant opportunities exist for further research. The near-total absence of public data on the antimicrobial activities of this compound complexes is a clear gap that warrants investigation. Future studies should aim to screen these complexes against a broad panel of bacterial and fungal pathogens. Furthermore, modifying the this compound ligand scaffold could enhance cellular uptake, improve selectivity for cancer cells over healthy cells, and potentially unlock new biological activities.

Unlocking the Anticancer Potential of N4Py Complexes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of metal-based complexes. Among these, N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) complexes have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anticancer properties of this compound complexes, focusing on their mechanism of action, quantitative cytotoxicity data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death

This compound complexes exert their anticancer effects through a multi-pronged mechanism that primarily involves the induction of oxidative stress, leading to DNA damage and culminating in programmed cell death (apoptosis).

Cellular Uptake and Localization: Fe(II)-N4Py complexes and the unbound this compound ligand are believed to enter cells via passive diffusion through the cell membrane.[1] Once inside the cell, the precise subcellular localization can vary depending on the nature of the complex. For instance, while Fe(II)-N4Py is thought to be distributed in the cytoplasm, conjugation with different fluorophores can alter its localization to specific organelles such as lysosomes or mitochondria.[1]

Induction of Reactive Oxygen Species (ROS) and DNA Damage: A key aspect of the anticancer activity of this compound complexes is their ability to generate reactive oxygen species (ROS) within cancer cells. The iron(II)-N4Py complex, in particular, can react with molecular oxygen to produce superoxide (B77818) radicals, which can then lead to the formation of other highly reactive species. This surge in intracellular ROS levels creates a state of oxidative stress, which can damage cellular components, including DNA. Fe(II)-N4Py has been shown to cause both single and double-strand DNA breaks, a level of damage that can trigger cell death pathways.[1]

Induction of Apoptosis: The extensive cellular damage induced by this compound complexes ultimately leads to the activation of apoptosis, a controlled and programmed form of cell death. Studies have shown that Fe(II)-N4Py induces caspase-dependent apoptosis.[1] Caspases are a family of proteases that play a central role in executing the apoptotic program. The activation of specific caspases by this compound complexes initiates a cascade of events that dismantle the cell in an orderly fashion, minimizing damage to surrounding tissues.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and similar metal complexes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the available IC50 data for various this compound and related complexes. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods.

ComplexCell LineIC50 (µM)Reference
Platinum (Pt) Complexes
trans, trans, trans-[Pt(N₃)₂(OH)₂(NH₃)(py)] (1)A2780 (Ovarian)1.9 (with 365 nm irradiation)[2]
trans, trans, trans-[Pt(N₃)₂(OH)₂(NH₃)(py)] (1)A2780cis (Cisplatin-resistant Ovarian)16.9 (with 365 nm irradiation)[2]
cis-[PtCl₂(1-methyl-4-nitropyrazole)₂]ES-2 (Ovarian)Moderately active[3]
trans-[PtCl₂(1-methyl-5-nitropyrazole)₂] (4)MCF-7 (Breast)Lower than cisplatin (B142131)[4]
Palladium (Pd) Complexes
[Pd(8Q)(bpy)]NO₃DU145 (Prostate)10.4[5]
[Pd(hzpy)(ox)]PC-3 (Prostate)2.87 µg/mL[6]
Complex 3AHeLa (Cervical)Similar to cisplatin (after 48h)[7]
Complex 3AMDA-MB-231 (Breast)Similar to cisplatin (after 48h)[7]
Iron (Fe) Complexes
Fe(II)-terpyridine complex (3)Bel-7402 (Hepatoma)3.653[8]
Copper (Cu) Complexes
Cu(L) (pyrazine-based)HeLa (Cervical)17.50[9]
Zinc (Zn) Complexes
Zinc Pyrithione (B72027)Murine ThymocytesInduces apoptosis at nanomolar concentrations[10]

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound complexes involves the modulation of intricate cellular signaling pathways. While the precise pathways are still under investigation and may vary between different this compound complexes and cancer cell types, current evidence points to the central role of the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Intrinsic Apoptotic Pathway for this compound Complexes

The following diagram illustrates a proposed signaling cascade initiated by this compound complexes, leading to apoptosis.

Anticancer_Mechanism_of_N4Py_Complexes Proposed Intrinsic Apoptotic Pathway Activated by this compound Complexes cluster_0 Cellular Entry and ROS Generation cluster_1 DNA Damage and p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade and Apoptosis N4Py_Complex This compound Complex ROS ↑ Reactive Oxygen Species (ROS) N4Py_Complex->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound complex-induced apoptosis.

Key Players in the Apoptotic Pathway:

  • p53: This tumor suppressor protein, often called the "guardian of the genome," is activated in response to cellular stress, such as DNA damage. Activated p53 can transcriptionally regulate genes involved in apoptosis.[11]

  • Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is critical in determining a cell's fate. This compound complexes are hypothesized to increase the Bax/Bcl-2 ratio, favoring apoptosis.[12][13]

  • Mitochondria: These organelles play a central role in the intrinsic apoptotic pathway. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c.

  • Caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10][14] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Potential Involvement of Other Signaling Pathways:

While the intrinsic apoptotic pathway appears to be a primary mechanism, other signaling pathways may also be involved in the anticancer effects of this compound complexes. The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[15][16] Further research is needed to elucidate the precise role of these pathways in the cellular response to this compound complexes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound complexes.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Cell_Seeding 1. Seed cells in a 96-well plate and allow to attach overnight. Compound_Treatment 2. Treat cells with varying concentrations of this compound complex. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO or SDS) to dissolve crystals. Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values. Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Staining

AnnexinV_PI_Principle Principle of Annexin V and Propidium Iodide Staining Viable_Cell Viable Cell (Annexin V-, PI-) Early_Apoptotic_Cell Early Apoptotic Cell (Annexin V+, PI-) Phosphatidylserine flips to outer membrane Viable_Cell->Early_Apoptotic_Cell Apoptotic Stimulus Late_Apoptotic_Necrotic_Cell Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Membrane permeability increases Early_Apoptotic_Cell->Late_Apoptotic_Necrotic_Cell

Caption: Differentiation of cell populations by Annexin V/PI staining.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound complex at the desired concentrations for the appropriate time. Include positive and negative controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as p53, Bax, Bcl-2, and cleaved caspases.

Protocol:

  • Protein Extraction:

    • Treat cells with the this compound complex, harvest them, and wash with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).[17][18]

Conclusion and Future Directions

This compound complexes represent a promising class of anticancer agents with a mechanism of action centered on the induction of oxidative stress and apoptosis. The available data, primarily on iron and platinum-based this compound complexes, demonstrate their potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics.

However, to fully realize the therapeutic potential of this compound complexes, further research is imperative. Key areas for future investigation include:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of this compound complexes with a wider range of transition metals (e.g., copper, zinc, palladium, ruthenium) are needed to identify the most potent and selective anticancer agents.

  • In-Depth Mechanistic Studies: Elucidating the precise molecular targets and the detailed signaling pathways modulated by different this compound complexes in various cancer types will be crucial for rational drug design and identifying potential biomarkers for patient stratification. The specific roles of the PI3K/Akt and MAPK pathways in the response to this compound complexes warrant further investigation.

  • In Vivo Efficacy and Toxicity Studies: Promising this compound complexes should be advanced to preclinical animal models to evaluate their in vivo antitumor efficacy, pharmacokinetic properties, and toxicity profiles.

  • Development of Targeted Delivery Systems: To enhance tumor selectivity and minimize off-target effects, the development of nanoparticle-based or antibody-drug conjugate delivery systems for this compound complexes should be explored.

By addressing these research questions, the scientific and drug development communities can unlock the full therapeutic potential of this compound complexes and pave the way for their clinical translation as novel and effective anticancer drugs.

References

Initial Studies of N4Py in Oxidation Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentadentate nitrogen ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, commonly known as N4Py, has garnered significant attention in the field of bioinorganic chemistry and oxidation catalysis.[1] Iron complexes featuring the this compound ligand serve as functional models for the active sites of non-heme iron enzymes, such as bleomycin, which are involved in oxidative transformations.[2] This guide provides an in-depth overview of the initial studies of this compound-based complexes in oxidation catalysis, with a particular focus on iron complexes. It details the synthesis of these catalysts, their catalytic applications in the oxidation of various substrates, and the mechanistic insights that have been elucidated.

Synthesis of this compound Ligand and its Iron(II) Complex

The synthesis of this compound and its subsequent complexation with iron(II) are foundational steps for their use in oxidation catalysis.

Experimental Protocol: Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound)

The synthesis of the this compound ligand can be achieved through reductive amination. A general procedure is outlined below, based on methodologies described in the literature.[3]

Materials:

  • N-[di(2-pyridinyl)methyl]-N-(2-pyridinylmethyl)methylamine (N3Py) or bis(2-pyridyl)methylamine

  • 1-methyl-1H-imidazole-2-carbaldehyde or 3-(chloromethyl)isoquinoline

  • Potassium carbonate (K₂CO₃)

  • Appropriate solvent (e.g., acetonitrile)

  • Reducing agent (e.g., sodium borohydride, if applicable)

Procedure:

  • Preparation of the amine precursor: Synthesize or procure the starting secondary amine, such as N3Py, or primary amine, such as bis(2-pyridyl)methylamine.

  • Reaction with the pyridyl source:

    • For reductive amination: Dissolve the amine precursor and the corresponding aldehyde (e.g., 1-methyl-1H-imidazole-2-carbaldehyde) in a suitable solvent. Add a reducing agent and stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • For alkylation: Dissolve the amine precursor in a suitable solvent and add a base such as K₂CO₃. Add the pyridyl-containing alkyl halide (e.g., 3-(chloromethyl)isoquinoline) dropwise and stir the mixture, potentially with heating, until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound ligand.

Experimental Protocol: Synthesis of Fe(this compound)(CH₃CN)₂

The iron(II) complex is typically prepared by reacting the this compound ligand with an iron(II) salt in a suitable solvent.

Materials:

Procedure:

  • Dissolve the this compound ligand in acetonitrile.

  • In a separate flask, dissolve an equimolar amount of the iron(II) salt in acetonitrile.

  • Add the iron(II) solution dropwise to the ligand solution with stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the resulting solution at room temperature for a few hours.

  • The product can be precipitated by the slow diffusion of diethyl ether into the acetonitrile solution.

  • Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

Oxidation Catalysis Using Fe-N4Py Complexes

Iron complexes of this compound have demonstrated significant catalytic activity in a variety of oxidation reactions, primarily utilizing hydrogen peroxide or other oxygen atom transfer reagents as the terminal oxidant.

General Experimental Protocol for Catalytic Alkane Oxidation

The following is a representative procedure for the oxidation of an alkane, such as cyclohexane, using an Fe-N4Py catalyst.

Materials:

  • --INVALID-LINK--₂ catalyst

  • Substrate (e.g., cyclohexane)

  • Oxidant (e.g., hydrogen peroxide, H₂O₂)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a reaction vessel, dissolve the --INVALID-LINK--₂ catalyst in acetonitrile.

  • Add the substrate (e.g., cyclohexane) and the internal standard to the solution.

  • Initiate the reaction by adding the oxidant (e.g., H₂O₂) to the mixture. The addition can be done in one portion or slowly over a period of time using a syringe pump.

  • Stir the reaction mixture at a controlled temperature for a specified duration.

  • Quench the reaction by adding a small amount of a reducing agent (e.g., triphenylphosphine) or by passing the reaction mixture through a short pad of silica gel.

  • Analyze the product mixture by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

Quantitative Data on Catalytic Oxidation

The catalytic performance of Fe-N4Py and its derivatives has been evaluated for the oxidation of various substrates. The following tables summarize key quantitative data from initial studies.

Table 1: Catalytic Oxidation of Alkanes with Fe-N4Py and H₂O₂

SubstrateCatalystOxidantProduct(s)Yield (%)Turnover Number (TON)Reference
Cyclohexane[Fe(this compound)(CH₃CN)]²⁺H₂O₂Cyclohexanol, Cyclohexanoneup to 31-[2]
Cyclooctane[Fe(this compound)(CH₃CN)]²⁺H₂O₂Cyclooctanol, Cyclooctanone--[2]
Adamantane[Fe(this compound)(CH₃CN)]²⁺H₂O₂Adamantan-1-ol, Adamantan-2-ol, Adamantan-2-one--[2]

Table 2: Catalytic Oxidation of Various Substrates with Fe(II) Complexes of this compound Derivatives and IBX Ester

SubstrateCatalystProduct(s)Yield (%)
Thioanisole[Fe(L¹)(CH₃CN)]²⁺Thioanisole oxide~100
Thioanisole[Fe(L²)(CH₃CN)]²⁺Thioanisole oxide~100
Thioanisole[Fe(L³)(CH₃CN)]²⁺Thioanisole oxide~100
Thioanisole[Fe(L⁴)(CH₃CN)]²⁺Thioanisole oxide~100
Cyclohexane[Fe(L³)(CH₃CN)]²⁺Cyclohexanol, Cyclohexanone> yield than L¹/L²
Cyclohexane[Fe(L⁴)(CH₃CN)]²⁺Cyclohexanol, Cyclohexanone> yield than L¹/L²

L¹, L², L³, and L⁴ are derivatives of the this compound ligand where pyridyl arms are replaced by (N-methyl)imidazolyl or N-(isoquinolin-3-ylmethyl) moieties.[3]

Table 3: Catalytic Oxidation of Cyclohexene with [(this compound)FeII]²⁺ and Dioxygen

Substrate Concentration (M)Catalyst Concentration (mM)OxidantProductsProduct Concentration (mM)TON
11O₂ (1 atm)2-cyclohexen-1-one114201
11O₂ (1 atm)2-cyclohexen-1-ol77
11O₂ (1 atm)Cyclohexene oxide10

Mechanistic Insights

The catalytic cycle of Fe-N4Py complexes in oxidation reactions is believed to proceed through high-valent iron-oxo intermediates. The key reactive species is often proposed to be an Fe(IV)=O complex.

Formation of the Fe(IV)=O Intermediate

The generation of the active Fe(IV)=O species from the Fe(II) precursor and an oxidant like H₂O₂ can occur via two primary pathways:

  • Homolytic O-O Bond Cleavage: The reaction of the Fe(II) complex with H₂O₂ forms an Fe(III)-OOH intermediate. Homolytic cleavage of the O-O bond in this intermediate yields the Fe(IV)=O species and a hydroxyl radical.[2]

  • Heterolytic O-O Bond Cleavage: An alternative pathway involves the formation of a putative Fe(II)-OOH intermediate, which undergoes heterolytic O-O bond cleavage to directly form the Fe(IV)=O species and a water molecule.[4]

Recent studies suggest that the heterolytic pathway may be a key step in developing catalysts that avoid the formation of non-selective reactive oxygen species.[4]

Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the oxidation of a substrate (RH) by an Fe-N4Py complex and H₂O₂.

Catalytic_Cycle FeII [(this compound)Fe(II)]²⁺ FeII_OOH [(this compound)Fe(II)(OOH)]⁺ FeII->FeII_OOH + H₂O₂ - H₂O FeIV_O [(this compound)Fe(IV)=O]²⁺ FeII_OOH->FeIV_O Heterolytic Cleavage - OH⁻ FeIII_OH [(this compound)Fe(III)-OH]²⁺ FeIV_O->FeIII_OH + RH Radical R• FeIV_O->Radical FeIII_OH->FeII + H⁺, + e⁻ Product ROH FeIII_OH->Product Substrate RH Substrate->Radical H abstraction Radical->FeIII_OH OH rebound

Caption: Proposed catalytic cycle for substrate oxidation by an Fe-N4Py complex.

The cycle begins with the reaction of the Fe(II) complex with H₂O₂ to form an Fe(II)-OOH intermediate. This intermediate undergoes heterolytic O-O bond cleavage to generate the highly reactive Fe(IV)=O species. The Fe(IV)=O complex then abstracts a hydrogen atom from the substrate (RH) to form a substrate radical (R•) and an Fe(III)-OH complex. Subsequent "rebound" of the hydroxyl group to the radical produces the oxidized product (ROH) and regenerates the Fe(II) catalyst, which can then re-enter the catalytic cycle.

Logical Relationship of Key Intermediates

The interplay between the different iron species in the presence of H₂O₂ is crucial for understanding the overall catalytic process.

Intermediates FeII [(this compound)Fe(II)]²⁺ FeIII_OOH [(this compound)Fe(III)-OOH]²⁺ FeII->FeIII_OOH + H₂O₂ - H₂O, - e⁻ FeIV_O [(this compound)Fe(IV)=O]²⁺ FeII->FeIV_O + H₂O₂ (Heterolytic) - H₂O FeIII_OOH->FeIV_O Homolytic Cleavage + •OH FeIII_OH [(this compound)Fe(III)-OH]²⁺ FeIV_O->FeIII_OH + Substrate (RH) - R• FeIII_OH->FeII Reduction

References

Methodological & Application

Application Notes and Protocols for N4Py Iron Complexes in C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N4Py iron complexes in catalytic C-H bond activation. The information is compiled from recent scientific literature and is intended to guide researchers in the synthesis, characterization, and application of these versatile catalysts.

Introduction

Non-heme iron complexes supported by pentadentate this compound (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) and its derivatives are powerful catalysts for the activation of strong C-H bonds. These synthetic complexes mimic the function of non-heme iron enzymes and are capable of performing challenging oxidation reactions. The key reactive intermediate is often a high-valent iron(IV)-oxo species, which can be generated from an iron(II) precursor using various oxidants. The reactivity and selectivity of these complexes can be tuned by modifying the this compound ligand framework, making them attractive for applications in organic synthesis and drug development.

Data Presentation

Ligand Modifications and Their Effects on Iron Complexes

Modifications to the parent this compound ligand framework have been shown to influence the steric and electronic properties of the resulting iron complexes, thereby affecting their reactivity. Replacing pyridyl arms with other moieties such as (N-methyl)imidazolyl or N-(isoquinolin-3-ylmethyl) can alter the ligand field strength and redox potentials.[1]

Table 1: Properties of this compound and Derivative Iron(II) Complexes

ComplexLigandE₁/₂ (V vs. Fc/Fc⁺)Fe-Namine Distance (Å)
[Fe(this compound)(CH₃CN)]²⁺This compound+0.942.198
[FeII(CH₃CN)(L¹)]²⁺ (1a)+0.782.238
[FeII(CH₃CN)(L²)]²⁺ (2a)+0.642.261
[FeII(CH₃CN)(L³)]²⁺ (3a)+0.932.204
[FeII(CH₃CN)(L⁴)]²⁺ (4a)L⁴+0.922.219

L¹: One pyridyl arm replaced by (N-methyl)imidazolyl[1] L²: Two pyridyl arms replaced by (N-methyl)imidazolyl[1] L³: One pyridyl arm replaced by N-(isoquinolin-3-ylmethyl)[1] L⁴: Two pyridyl arms replaced by N-(isoquinolin-3-ylmethyl)[1]

Table 2: Properties and Reactivity of Iron(IV)-Oxo Complexes

Complexλₘₐₓ (nm)Half-life at 25°CSecond-Order Rate Constant for Cyclohexane Oxidation (M⁻¹s⁻¹)
[FeIV(O)(this compound)]²⁺695~60 hours0.018
[FeIV(O)(N4PyMe₂)]²⁺ (2)Not Reported14 minutes0.045
[FeIV(O)(L¹)]²⁺ (1b)70616 hoursNot Reported
[FeIV(O)(L²)]²⁺ (2b)7211.67 hoursNot Reported
[FeIV(O)(L³)]²⁺ (3b)69563 hoursNot Reported
[FeIV(O)(L⁴)]²⁺ (4b)69645 hoursNot Reported

[FeIV(O)(N4PyMe₂)]²⁺ is a derivative with methyl groups on two pyridine (B92270) rings.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of FeII(this compound)(CH₃CN)₂

This protocol describes the synthesis of the iron(II) precursor complex.

Materials:

  • Fe(ClO₄)₂·xH₂O

  • This compound ligand

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the this compound ligand in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve Fe(ClO₄)₂·xH₂O in anhydrous acetonitrile.

  • Slowly add the iron(II) perchlorate (B79767) solution to the this compound ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitate the product by the slow addition of anhydrous diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • The product, --INVALID-LINK--₂, can be stored under an inert atmosphere.

Protocol 2: Generation of the Iron(IV)-Oxo Complex, [FeIV(O)(this compound)]²⁺

This protocol outlines the in-situ generation of the active oxidant.

Materials:

  • --INVALID-LINK--₂

  • Acetonitrile (CH₃CN), anhydrous

  • Oxidant (e.g., iodosylbenzene (PhIO), m-chloroperoxybenzoic acid (m-CPBA), or ceric ammonium (B1175870) nitrate (B79036) (CAN))

  • UV-Vis spectrophotometer

  • Cryostat for low-temperature measurements

Procedure:

  • Prepare a solution of the iron(II) complex, --INVALID-LINK--₂, in anhydrous acetonitrile in a UV-Vis cuvette.

  • Cool the solution to the desired temperature (e.g., -40 °C to -10 °C) using a cryostat.[2][3][4]

  • Record the initial UV-Vis spectrum of the iron(II) complex solution.

  • Add a solution of the oxidant (e.g., 1-2 equivalents of m-CPBA in acetonitrile) to the cuvette.

  • Immediately start monitoring the reaction by UV-Vis spectroscopy. The formation of the [FeIV(O)(this compound)]²⁺ species is characterized by the appearance of a near-IR absorption band around 695 nm.[1]

  • The iron(IV)-oxo complex is now ready for use in C-H activation reactions.

Protocol 3: Catalytic C-H Bond Oxidation

This protocol describes a general procedure for the catalytic oxidation of a C-H bond using an this compound iron complex.

Materials:

  • --INVALID-LINK--₂ (catalyst)

  • Substrate (e.g., cyclohexane, ethylbenzene)

  • Oxidant (e.g., H₂O₂, m-CPBA, Oxone)[2][3][4]

  • Acetonitrile (CH₃CN), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

  • Internal standard for GC analysis

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the iron(II) complex and the substrate in anhydrous acetonitrile.

  • Add the oxidant to the reaction mixture. The oxidant can be added in portions to maintain a low steady-state concentration.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Quench the reaction by adding a suitable quenching agent (e.g., a triphenylphosphine (B44618) solution).

  • Add an internal standard to the reaction mixture.

  • Analyze the product mixture by GC or GC-MS to determine the conversion and yield of the oxidized products.

Visualizations

Catalytic Cycle for C-H Bond Hydroxylation

The following diagram illustrates the proposed catalytic cycle for the hydroxylation of a C-H bond by an this compound iron complex. The cycle starts with the iron(II) precursor, which is oxidized to the active iron(IV)-oxo species. This species then abstracts a hydrogen atom from the substrate, followed by a rebound step to form the hydroxylated product and regenerate the iron(II) catalyst.

Catalytic_Cycle FeII [FeII(this compound)(CH3CN)]2+ FeIV_O [FeIV(O)(this compound)]2+ FeII->FeIV_O Oxidation FeIII_OH_R {[FeIII(OH)(this compound)]2+ + R•} FeIV_O->FeIII_OH_R H-atom abstraction FeIII_OH_R->FeII Rebound & Regeneration Product R-OH FeIII_OH_R->Product Substrate R-H Substrate->FeIV_O Oxidant Oxidant Oxidized_Oxidant Reduced Oxidant Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synthesis Ligand Synthesis (this compound derivatives) Complex_Synthesis Iron(II) Complex Synthesis Ligand_Synthesis->Complex_Synthesis Characterization Spectroscopic & Electrochemical Characterization Complex_Synthesis->Characterization Reaction_Setup Reaction Setup: Catalyst, Substrate, Solvent, Oxidant Characterization->Reaction_Setup Reaction_Execution Run Reaction (Time, Temp) Reaction_Setup->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Product_Analysis Product Analysis (GC, GC-MS) Quenching->Product_Analysis Data_Evaluation Data Evaluation: Yield, Selectivity, Turnover Number Product_Analysis->Data_Evaluation

References

Application of N4Py in Photocatalytic Hydrogen Evolution: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentadentate ligand N4Py, chemically known as 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, has garnered significant interest in the field of coordination chemistry and photocatalysis. When complexed with transition metals, particularly cobalt, the resulting [Co(this compound)(X)]ⁿ⁺ complexes have demonstrated notable activity as catalysts for photocatalytic hydrogen evolution from water.[1][2][3][4][5][6] This process is a cornerstone of artificial photosynthesis, aiming to convert solar energy into chemical fuel in the form of hydrogen gas (H₂).

These application notes provide a comprehensive overview of the use of this compound-based catalysts in photocatalytic hydrogen evolution, including detailed experimental protocols, a summary of catalytic performance, and a visualization of the underlying photocatalytic mechanism.

Data Presentation

The catalytic performance of this compound-based complexes is a critical aspect of their application. While a comprehensive comparative study with a wide range of this compound derivatives is not extensively available in the public domain, the existing data for [Co(this compound)(X)]ⁿ⁺ complexes provide a solid benchmark for their catalytic efficacy.

Table 1: Quantitative Data for Photocatalytic Hydrogen Evolution using a [Co(this compound)(X)]ⁿ⁺ Catalyst

ParameterValueCatalyst SystemPhotosensitizerSacrificial Electron DonorSolvent/pHReference
Turnover Number (TON) 230[Co(this compound)(X)]ⁿ⁺[Ru(bpy)₃]²⁺Ascorbic acid/ascorbateAqueous solution at pH 4.0[1][2][4][5]

Note: The hydrogen-evolving activity was found to be largely independent of the chemical nature of the monodentate ligand 'X'. The highest TON was observed at a catalyst concentration of 5 × 10⁻⁶ M.

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound ligand and its cobalt complex, followed by the procedure for a typical photocatalytic hydrogen evolution experiment.

Protocol 1: Synthesis of the this compound Ligand

The this compound ligand (1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) is the foundational component for the catalyst.

Materials:

Procedure:

  • Step 1: Reductive Amination. A solution of di-(2-picolyl)amine and di-(2-pyridyl)ketone in dichloromethane is cooled to 0°C.

  • Step 2: Addition of TiCl₄. Titanium(IV) chloride is added dropwise to the cooled solution under an inert atmosphere.

  • Step 3: Reduction. The reaction mixture is stirred, and sodium borohydride is added portion-wise.

  • Step 4: Quenching and Extraction. The reaction is quenched with an aqueous solution of sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Step 5: Drying and Purification. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the pure this compound ligand.

Protocol 2: Synthesis of [Co(this compound)(X)]ⁿ⁺ Complexes

This protocol describes the synthesis of a representative cobalt(III)-N4Py complex.

Materials:

  • This compound ligand

  • Cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O)

  • Desired monodentate ligand source (e.g., NaCl for Cl⁻, NaBr for Br⁻)

  • Acetonitrile (MeCN) or other suitable solvent

  • Diethyl ether

Procedure:

  • Step 1: Ligand Dissolution. Dissolve the this compound ligand in the chosen solvent.

  • Step 2: Addition of Cobalt Salt. Add a solution of cobalt(II) perchlorate hexahydrate in the same solvent to the ligand solution.

  • Step 3: Introduction of Monodentate Ligand. Add a source of the desired monodentate ligand 'X'.

  • Step 4: Oxidation (if necessary). If a Co(III) complex is desired, an oxidizing agent may be introduced, or aerial oxidation may be sufficient depending on the specific complex.

  • Step 5: Crystallization. The resulting complex can be precipitated by the addition of a non-coordinating solvent like diethyl ether.

  • Step 6: Isolation and Characterization. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum. The complex should be fully characterized by techniques such as IR, UV-vis, NMR spectroscopy, mass spectrometry, and elemental analysis.[1][2][3][7]

Protocol 3: Photocatalytic Hydrogen Evolution Experiment

This protocol outlines the setup and procedure for measuring the photocatalytic hydrogen evolution activity of a [Co(this compound)(X)]ⁿ⁺ complex.

Materials and Equipment:

  • [Co(this compound)(X)]ⁿ⁺ catalyst

  • [Ru(bpy)₃]²⁺ photosensitizer (e.g., [Ru(bpy)₃]Cl₂)

  • Ascorbic acid (sacrificial electron donor)

  • Sodium ascorbate

  • pH 4.0 buffer solution (e.g., acetate (B1210297) buffer)

  • High-purity water

  • Schlenk flask or a similar gas-tight reaction vessel with a septum

  • Light source (e.g., Xenon lamp with a cutoff filter for visible light irradiation)

  • Magnetic stirrer

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve)

  • Gas-tight syringe for sampling

Procedure:

  • Step 1: Preparation of the Reaction Mixture. In a Schlenk flask, prepare an aqueous solution at pH 4.0 containing the [Co(this compound)(X)]ⁿ⁺ catalyst, the [Ru(bpy)₃]²⁺ photosensitizer, and ascorbic acid/ascorbate as the sacrificial electron donor.[1][2][3][7] The concentrations should be precisely known.

  • Step 2: Degassing. Thoroughly degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Step 3: Irradiation. Place the sealed reaction vessel in a thermostatted water bath to maintain a constant temperature and irradiate it with the light source while stirring vigorously.

  • Step 4: Gas Sampling. At regular time intervals, take a known volume of the headspace gas from the reaction vessel using a gas-tight syringe.

  • Step 5: Gas Chromatography Analysis. Inject the collected gas sample into the GC-TCD to quantify the amount of hydrogen produced. A calibration curve for hydrogen should be established beforehand to ensure accurate quantification.

  • Step 6: Data Analysis. Calculate the amount of hydrogen evolved over time. From this data, performance metrics such as the Turnover Number (TON), Hydrogen Evolution Rate (HER), and Apparent Quantum Yield (AQY) can be determined.

Mandatory Visualizations

Photocatalytic Hydrogen Evolution Cycle

The following diagram illustrates the proposed mechanism for photocatalytic hydrogen evolution using a [Co(this compound)(X)]ⁿ⁺ catalyst, a ruthenium-based photosensitizer, and a sacrificial electron donor.

Photocatalytic_Cycle cluster_catalyst Catalytic Cycle cluster_photosensitizer Photosensitizer Cycle PS [Ru(bpy)₃]²⁺ PS_star [Ru(bpy)₃]²⁺* PS->PS_star Light (hν) PS_star->PS Luminescence PS_red [Ru(bpy)₃]⁺ PS_star->PS_red e⁻ SED_ox Oxidized SED PS_star->SED_ox Reductive Quenching CoII [Coᴵᴵ(this compound)(HA)]⁺ PS_red->CoII e⁻ SED Sacrificial Electron Donor (Ascorbate) CoIII [Coᴵᴵᴵ(this compound)(X)]²⁺ CoIII->CoII + HA⁻ - X⁻ CoI [Coᴵ(this compound)]⁺ CoII->CoI e⁻ CoH [H-Coᴵᴵᴵ(this compound)]²⁺ CoI->CoH + H⁺ CoH->CoIII + H⁺, -H₂ H2 H₂ H_plus 2H⁺ H2O H₂O X X⁻ HA HA⁻

Caption: Photocatalytic cycle for H₂ evolution.

Experimental Workflow

The following diagram outlines the general workflow for conducting a photocatalytic hydrogen evolution experiment.

Experimental_Workflow prep Prepare Reaction Mixture (Catalyst, Photosensitizer, SED, Buffer) degas Degas Solution (Freeze-Pump-Thaw or Ar bubbling) prep->degas irradiate Irradiate with Light Source (Constant T, Stirring) degas->irradiate sample Collect Headspace Gas Samples (Gas-tight syringe) irradiate->sample analyze Analyze H₂ Production (Gas Chromatography - TCD) irradiate->analyze Time intervals sample->analyze calculate Calculate Performance Metrics (TON, HER, AQY) analyze->calculate

Caption: Experimental workflow for photocatalysis.

References

Synthesis of Fe(N4Py)(CH3CN)2: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed experimental protocol for the synthesis of the iron(II) complex, --INVALID-LINK--2, where N4Py is the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridylmethyl)amine. This compound and its analogs are of significant interest to researchers in coordination chemistry, bioinorganic chemistry, and catalysis. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this complex for further studies.

Introduction

The iron(II) complex with the this compound ligand is a well-characterized compound that serves as a structural and functional model for the active sites of various non-heme iron enzymes.[1] The complex features a central iron atom coordinated to the five nitrogen atoms of the this compound ligand and one molecule of acetonitrile (B52724), resulting in a pseudo-octahedral geometry.[2][3] The synthesis is a straightforward procedure involving the reaction of an iron(II) salt with the pre-synthesized this compound ligand in an acetonitrile solution.[3] The resulting complex is typically a low-spin Fe(II) center in the solid state and when dissolved in acetonitrile.[4] This protocol details the necessary steps for the synthesis of the this compound ligand and the subsequent formation of the iron complex.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaPuritySupplier
2-(Chloromethyl)pyridine (B1213738) hydrochlorideC6H6ClN·HCl≥98%Sigma-Aldrich
Bis(2-pyridylmethyl)amineC12H13N3≥98%Sigma-Aldrich
Sodium hydroxide (B78521)NaOH≥97%Fisher Scientific
DichloromethaneCH2Cl2ACS GradeVWR
Anhydrous sodium sulfate (B86663)Na2SO4ACS GradeVWR
Iron(II) trifluoromethanesulfonate (B1224126)Fe(OTf)298%Strem Chemicals
AcetonitrileCH3CNAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether(C2H5)2OACS GradeFisher Scientific
Synthesis of the this compound Ligand (N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridylmethyl)amine)

The this compound ligand is synthesized via the alkylation of bis(2-pyridylmethyl)amine with 2-(chloromethyl)pyridine.

Procedure:

  • In a round-bottom flask, dissolve bis(2-pyridylmethyl)amine in dichloromethane.

  • Separately, prepare a solution of 2-(chloromethyl)pyridine from its hydrochloride salt by neutralizing it with an aqueous solution of sodium hydroxide and extracting it into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • Slowly add the 2-(chloromethyl)pyridine solution to the bis(2-pyridylmethyl)amine solution under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound ligand.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Fe(this compound)(CH3CN)2

The iron complex is synthesized by reacting the this compound ligand with iron(II) trifluoromethanesulfonate in acetonitrile.[3]

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the purified this compound ligand in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve an equimolar amount of iron(II) trifluoromethanesulfonate in anhydrous acetonitrile.

  • Slowly add the iron(II) trifluoromethanesulfonate solution to the this compound ligand solution with stirring.

  • A color change should be observed upon addition, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product can be precipitated by the slow addition of diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization Data

The synthesized complex can be characterized by various spectroscopic and analytical techniques.

TechniqueExpected Results
UV-Vis Spectroscopy (in CH3CN)Absorption bands in the UV and visible regions, characteristic of the low-spin Fe(II) complex.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [Fe(this compound)(CH3CN)]2+ cation.[4]
X-ray Crystallography Confirms the pseudo-octahedral geometry with the pentadentate this compound ligand and a coordinated acetonitrile molecule.[2][3]
Cyclic Voltammetry (in CH3CN)A reversible or quasi-reversible redox wave corresponding to the Fe(III)/Fe(II) couple.[3][4]
Mössbauer Spectroscopy Isomer shift (δ) and quadrupole splitting (ΔEQ) values consistent with a low-spin Fe(II) center.[3]

Experimental Workflow and Logic

The synthesis of --INVALID-LINK--2 follows a logical two-step process. First, the organic ligand is prepared, and then it is reacted with the iron salt to form the final coordination complex.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation Bis(2-pyridylmethyl)amine Bis(2-pyridylmethyl)amine Alkylation Alkylation Bis(2-pyridylmethyl)amine->Alkylation 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Alkylation This compound Ligand This compound Ligand Alkylation->this compound Ligand Complexation Complexation This compound Ligand->Complexation Fe(OTf)2 Fe(OTf)2 Fe(OTf)2->Complexation Acetonitrile Acetonitrile Acetonitrile->Complexation Final Product Fe(this compound)(CH3CN)2 Complexation->Final Product

Workflow for the synthesis of --INVALID-LINK--2.

The provided protocol offers a comprehensive guide for the successful synthesis and characterization of --INVALID-LINK--2. The characterization data will confirm the identity and purity of the final product, which is crucial for its application in further research. The solution behavior of this complex is noteworthy, as the acetonitrile ligand can be displaced by other solvents such as water or methanol, which can influence its reactivity and properties.[1][4][5]

References

N4Py as a Scaffold for Bioinorganic Complex Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py) as a versatile scaffold in the synthesis of bioinorganic complexes. The unique coordination geometry and electronic properties of the this compound ligand framework allow for the stabilization of a variety of metal ions in different oxidation states, making it an excellent platform for the development of complexes with applications in drug discovery, catalysis, and as biomimics of metalloenzymes.

Synthesis of the this compound Ligand

The this compound ligand (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) serves as the foundational scaffold for the synthesis of a wide array of metal complexes. The synthesis is based on established protocols for related N-aryl amine compounds.

Protocol: Synthesis of this compound Ligand

Materials:

  • Bis(2-pyridyl)methane

  • 2-(Chloromethyl)pyridine (B1213738) hydrochloride

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2-pyridyl)methane in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This step generates the corresponding anion.

  • Alkylation: In a separate flask, prepare a solution of 2-(chloromethyl)pyridine hydrochloride in anhydrous DMF and neutralize it carefully with a suitable base (e.g., triethylamine) to obtain the free base.

  • Slowly add the solution of 2-(chloromethyl)pyridine to the solution of the deprotonated bis(2-pyridyl)methane at room temperature.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound ligand.

Synthesis of this compound Metal Complexes

The this compound ligand readily forms stable complexes with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

General Protocol: Synthesis of [M(this compound)(Solvent)]^(n+) Complexes

Materials:

  • This compound ligand

  • Metal salt (e.g., Fe(OTf)₂(CH₃CN)₂, Cu(ClO₄)₂, Zn(NO₃)₂)

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Inert atmosphere setup (for air-sensitive metals like Fe(II))

Procedure:

  • Under an inert atmosphere (if required), dissolve an equimolar amount of the this compound ligand in acetonitrile.

  • In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., [Fe(OTf)₂(CH₃CN)₂]) in acetonitrile.

  • Slowly add the metal salt solution to the stirred solution of the this compound ligand at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. The formation of the complex is often indicated by a color change.

  • The resulting metal complex can be isolated by precipitation with a non-coordinating solvent (e.g., diethyl ether) or by slow evaporation of the solvent.

  • The solid product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization: The synthesized ligand and its metal complexes should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis spectroscopy, and elemental analysis. For paramagnetic complexes, techniques like magnetic susceptibility measurements and Mössbauer spectroscopy (for iron complexes) are valuable.

Applications of this compound Metal Complexes

The versatile this compound scaffold allows for the development of metal complexes with a range of biological and catalytic activities. Detailed protocols for common applications are provided below.

DNA Cleavage Activity

This compound metal complexes, particularly those of iron and copper, can act as artificial nucleases, cleaving DNA through oxidative mechanisms. This property is of significant interest in the development of anticancer agents.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19)

  • [M(this compound)]^(n+) complex of interest

  • Tris-HCl buffer (pH 7.2)

  • Sodium chloride (NaCl)

  • Loading buffer (containing bromophenol blue and glycerol)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Incubator at 37 °C

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a stock solution of the this compound metal complex in a suitable solvent (e.g., DMSO or water).

  • In microcentrifuge tubes, prepare reaction mixtures containing supercoiled plasmid DNA (e.g., 50 µM) in Tris-HCl buffer with NaCl.

  • Add varying concentrations of the this compound metal complex to the DNA solutions. Include a control sample with DNA and buffer only.

  • Incubate the mixtures at 37 °C for a specified time (e.g., 24 hours).[1]

  • After incubation, add loading buffer to each reaction mixture.

  • Prepare a 0.8% (w/v) agarose gel in TAE buffer containing a DNA stain.[1]

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 50 V) for 1-2 hours.[1]

  • Visualize the DNA bands under a UV transilluminator. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates cleavage activity.[1]

DNA_Cleavage_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_dna Prepare Supercoiled plasmid DNA solution mix Mix DNA and Complex at various concentrations prep_dna->mix prep_complex Prepare this compound-Metal Complex solutions prep_complex->mix incubate Incubate at 37°C mix->incubate add_buffer Add Loading Buffer incubate->add_buffer gel Agarose Gel Electrophoresis add_buffer->gel visualize Visualize under UV light gel->visualize formI Form I (Supercoiled) visualize->formI No Cleavage formII Form II (Nicked) visualize->formII Single-strand Cleavage formIII Form III (Linear) visualize->formIII Double-strand Cleavage

Cytotoxicity Screening

The potential of this compound metal complexes as anticancer drugs can be evaluated by determining their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2][3]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Normal cell line (e.g., BALB/3T3) for selectivity assessment

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well plates

  • [M(this compound)]^(n+) complex of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound metal complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex, e.g., DMSO) and a negative control (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1.5-4 hours.[4] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 492 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_complex Add complex to cells seed_cells->add_complex prepare_complex Prepare serial dilutions of this compound complex prepare_complex->add_complex incubate Incubate for 72h add_complex->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 1.5-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Catalytic Oxidation

Iron-N4Py complexes are excellent catalysts for a variety of oxidation reactions, mimicking the activity of non-heme iron enzymes. They can catalyze the oxidation of C-H bonds, N-dealkylation, and epoxidation of olefins using various oxidants.

Materials:

  • [(this compound)Fe(CH₃CN)]²⁺ complex

  • N,N-dimethylaniline (DMA) as the substrate

  • Hydrogen peroxide (H₂O₂) or another oxidant (e.g., m-CPBA, PhIO)

  • Acetonitrile as the solvent

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis

Procedure:

  • In a reaction vessel, dissolve the [(this compound)Fe(CH₃CN)]²⁺ catalyst in acetonitrile.

  • Add the substrate, N,N-dimethylaniline, to the solution.

  • Initiate the reaction by adding the oxidant (e.g., H₂O₂) to the reaction mixture.

  • Stir the reaction at room temperature or a specified temperature for a set period.

  • Take aliquots from the reaction mixture at different time intervals and quench the reaction (e.g., by adding a reducing agent like triphenylphosphine (B44618) if a peroxide oxidant is used).

  • Analyze the quenched aliquots by GC or HPLC to determine the conversion of the substrate and the yield of the products (e.g., N-methylaniline and N-methylformanilide).[5]

Catalytic_Oxidation_Pathway FeII_this compound [(this compound)Fe(II)]^2+ FeIV_O [(this compound)Fe(IV)=O]^2+ (Active Oxidant) FeII_this compound->FeIV_O Oxidation Oxidant Oxidant (e.g., H2O2) Oxidant->FeIV_O FeIV_O->FeII_this compound Substrate Oxidation (Catalytic Cycle) Products Oxidized Products Substrate Substrate (e.g., DMA) Substrate->Products Oxidized by Fe(IV)=O

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metal complexes, extracted from the literature. This data is crucial for the characterization and comparison of different complexes.

Table 1: Spectroscopic and Electrochemical Properties of Fe(II)-N4Py Derivative Complexes [6][7]

Complexλmax (nm) of Fe(IV)=OHalf-life of Fe(IV)=O (h) at 298 KE₁/₂ (V vs Ag/AgCl)
[Fe(this compound)(CH₃CN)]²⁺695~60Referenced
[Fe(L¹)(CH₃CN)]²⁺70616More positive than 2a
[Fe(L²)(CH₃CN)]²⁺7211.67Most negative
[Fe(L³)(CH₃CN)]²⁺69563Similar to this compound complex
[Fe(L⁴)(CH₃CN)]²⁺69645More positive than 1a

L¹-L⁴ represent derivatives of the this compound ligand where pyridyl arms are replaced with other moieties like (N-methyl)imidazolyl or N-(isoquinolin-3-ylmethyl).[6][7]

Table 2: Cytotoxicity Data (IC₅₀ values in µM) for Representative Metal Complexes

Cell Line[Pt(MTP)₂Cl₂]Cisplatin
MCF-7Lower than CisplatinReference
ES-2-Reference
A549-Reference

Data for a representative platinum complex is shown for comparison of cytotoxicity testing.[8] Specific IC₅₀ values for a wide range of this compound complexes would need to be determined experimentally following the provided protocol.

References

Application Notes and Protocols for Employing N4Py Complexes in Oxidative DNA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4Py, or N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, and its metal complexes have emerged as a significant class of synthetic nucleases. These compounds, particularly their iron(II) and copper(II) complexes, are capable of inducing oxidative cleavage of DNA, a process of considerable interest in the development of novel therapeutic agents and as tools in molecular biology. The mechanism of action typically involves the generation of reactive oxygen species (ROS), which subsequently attack the deoxyribose backbone or the nucleobases of DNA, leading to strand scission. The efficiency of this process can be modulated by various factors, including the choice of metal center, the presence of co-reactants such as reducing agents or photosensitizers, and the covalent attachment of DNA-targeting moieties to the this compound ligand.

These application notes provide a comprehensive overview of the use of this compound complexes for oxidative DNA cleavage, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

The oxidative cleavage of DNA by this compound metal complexes is a multi-step process initiated by the activation of the metal complex. In the case of Fe(II)-N4Py, the proposed mechanism involves the reaction with molecular oxygen, often facilitated by a reducing agent, to form a highly reactive iron-oxo or iron-peroxo intermediate.[1][2] Specifically, an Fe(III)-OOH species has been identified as a key active intermediate.[1][2] This species can then proceed to generate diffusible ROS, such as superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), which are ultimately responsible for DNA damage.[1][3] The covalent attachment of DNA intercalators or groove binders, such as 9-aminoacridine (B1665356) or 1,8-naphthalimide, to the this compound ligand can enhance the DNA cleavage activity by increasing the local concentration of the complex at the DNA duplex.[1][2][4] Furthermore, the DNA cleavage efficiency of Fe(II)-N4Py complexes can be significantly enhanced by photo-irradiation, which promotes the formation of the active Fe(III)-OOH intermediate.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the DNA cleavage efficiency of various this compound complexes. The data is presented to facilitate comparison between different complexes and experimental conditions.

ComplexDNA SubstrateConditionsCleavage Efficiency (% Nicked Form)Reference
[Fe(II)(this compound)(CH₃CN)]²⁺pUC18 PlasmidAerobic, no reductantModerate[1][2]
[Fe(II)(this compound)(CH₃CN)]²⁺pUC18 PlasmidAerobic, with DTTHigh[1][2]
Fe(II)-N4Py-9-aminoacridinepUC18 PlasmidAerobic, with DTTVery High[1][2]
Fe(II)-N4Py-1,8-naphthalimidepUC18 PlasmidAerobic, with DTTVery High[1][2]
[Fe(II)(this compound)(CH₃CN)]²⁺pUC18 PlasmidPhoto-irradiation (355 nm)High[3]
ComplexROS ScavengerEffect on DNA CleavageImplicated ROSReference
[Fe(II)(this compound)(CH₃CN)]²⁺Superoxide Dismutase (SOD)InhibitionSuperoxide (•O₂⁻)[1]
[Fe(II)(this compound)(CH₃CN)]²⁺Dimethyl Sulfoxide (B87167) (DMSO)InhibitionHydroxyl Radical (•OH)[3]
[Fe(II)(this compound)(CH₃CN)]²⁺Sodium Azide (B81097) (NaN₃)InhibitionSinglet Oxygen (¹O₂)[3]

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound)

This protocol describes a general method for the synthesis of the this compound ligand based on literature procedures.

Materials:

Procedure:

  • In a round-bottom flask, dissolve bis(2-pyridyl)methylamine (1 equivalent) and 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (5 equivalents) to the mixture.

  • Reflux the reaction mixture with stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound ligand by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidative DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This protocol details the procedure for assessing the DNA cleavage activity of this compound complexes using plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC18 or pBR322)

  • This compound metal complex stock solution

  • Tris-HCl buffer (pH 7.2-7.5)

  • Co-reductant (e.g., Dithiothreitol, DTT), if required

  • 30% Hydrogen peroxide (H₂O₂), if required

  • Loading buffer (containing bromophenol blue and glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Agarose gel electrophoresis apparatus

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1% (w/v) agarose gel in TAE or TBE buffer. Add ethidium bromide to the molten agarose to a final concentration of 0.5 µg/mL or plan for post-staining. Cast the gel and allow it to solidify.

  • In microcentrifuge tubes, prepare the reaction mixtures. A typical 20 µL reaction mixture contains:

    • Plasmid DNA (final concentration ~20 µM in base pairs)

    • Tris-HCl buffer (final concentration 50 mM)

    • This compound metal complex at various final concentrations (e.g., 1, 5, 10, 20, 50 µM)

    • Co-reductant (e.g., DTT, final concentration 1 mM), if applicable.

    • Make up the final volume to 20 µL with sterile deionized water.

  • Include control reactions:

    • DNA only

    • DNA + co-reductant (if used)

    • DNA + metal salt (without ligand)

  • Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding 4 µL of loading buffer to each tube.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • If not pre-stained, stain the gel in an ethidium bromide solution (0.5 µg/mL) for 20-30 minutes, followed by destaining in water for 10-15 minutes.

  • Visualize the DNA bands under a UV transilluminator and capture the image using a gel documentation system.

  • Analyze the extent of DNA cleavage by quantifying the relative amounts of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA using densitometry software (e.g., ImageJ).

Protocol 3: Mechanistic Investigation using ROS Scavengers

This protocol describes how to use ROS scavengers to identify the reactive species involved in the DNA cleavage reaction.

Materials:

  • Same materials as in Protocol 2

  • Stock solutions of ROS scavengers:

    • Dimethyl sulfoxide (DMSO) for hydroxyl radicals (•OH)

    • Sodium azide (NaN₃) for singlet oxygen (¹O₂)

    • Superoxide dismutase (SOD) for superoxide radicals (•O₂⁻)

    • Catalase for hydrogen peroxide (H₂O₂)

Procedure:

  • Set up the DNA cleavage reactions as described in Protocol 2.

  • To parallel sets of reaction mixtures, add a specific ROS scavenger to a final concentration known to be effective (e.g., DMSO at 1 M, NaN₃ at 50 mM, SOD at 10 units/µL).

  • Ensure that the volume of the added scavenger solution is small to not significantly alter the final concentrations of other reactants.

  • Include a control reaction with the scavenger but without the this compound complex to ensure the scavenger itself does not affect the DNA.

  • Follow steps 4-10 of Protocol 2.

  • Compare the extent of DNA cleavage in the presence and absence of each scavenger. A significant reduction in cleavage in the presence of a specific scavenger indicates the involvement of the corresponding ROS in the cleavage mechanism.

Visualizations

Experimental Workflow for DNA Cleavage Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dna Prepare Plasmid DNA mix Mix DNA, Complex, & Reagents prep_dna->mix prep_complex Prepare this compound Complex prep_complex->mix prep_reagents Prepare Buffers & Reagents prep_reagents->mix incubate Incubate at 37°C mix->incubate gel Agarose Gel Electrophoresis incubate->gel visualize Visualize (UV) gel->visualize quantify Quantify Cleavage visualize->quantify

Caption: Workflow for Oxidative DNA Cleavage Assay.

Proposed Signaling Pathway for Oxidative DNA Damage Response

signaling_pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response This compound This compound-Metal Complex + O2 ROS Reactive Oxygen Species (ROS) This compound->ROS generates SSB Single-Strand Breaks (SSBs) ROS->SSB induces DSB Double-Strand Breaks (DSBs) ROS->DSB induces ATM_ATR ATM/ATR Activation SSB->ATM_ATR DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 phosphorylates DNA_Repair DNA Repair ATM_ATR->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Cellular Response to Oxidative DNA Damage.

References

Application Notes and Protocols for Photocatalytic Applications of Cobalt-N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic applications of cobalt-N4Py complexes, with a primary focus on hydrogen evolution and a secondary look at carbon dioxide reduction. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these catalytic systems.

Introduction to Cobalt-N4Py Complexes in Photocatalysis

Cobalt complexes featuring the pentadentate N4Py ligand (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) and its derivatives have emerged as promising catalysts for important photocatalytic transformations. These complexes are particularly notable for their activity in light-driven hydrogen production from water and the reduction of carbon dioxide to valuable chemical feedstocks. Their tunable electronic properties, accessible redox states, and relative stability make them attractive alternatives to precious metal-based catalysts.

The general mechanism for photocatalytic hydrogen evolution involves a multi-component system typically comprising the cobalt-N4Py complex as the water reduction catalyst, a photosensitizer (such as [Ru(bpy)₃]²⁺), and a sacrificial electron donor (e.g., ascorbic acid). Upon visible light irradiation, the photosensitizer is excited and then reductively quenched by the sacrificial donor. The reduced photosensitizer subsequently transfers an electron to the Co(II) or Co(III) catalyst, generating a reduced Co(I) species which is the key intermediate for proton reduction to dihydrogen.

Quantitative Data on Photocatalytic Performance

The following table summarizes the key performance metrics for selected cobalt-N4Py and related complexes in photocatalytic applications. This data is compiled from various studies to provide a comparative overview.

Catalyst/ComplexApplicationPhotosensitizerSacrificial DonorSolvent/pHTurnover Number (TON)Turnover Frequency (TOF)Faradaic Efficiency (FE)Reference
[Co(this compound)(X)]ⁿ⁺ SeriesH₂ Evolution[Ru(bpy)₃]²⁺Ascorbic Acid/AscorbateWater, pH 4.0Up to 230 (at 5 x 10⁻⁶ M catalyst concentration)Not ReportedNot Applicable[1][2]
Tetradentate amino-pyridyl cobalt(II) complexH₂ Evolution[Ru(bpy)₃]²⁺AscorbateWater, pH 4.0Maximum of 58 (after 8 hours)Not ReportedNot Applicable[1]
Cobalt(II) complex with an organic dyeH₂ EvolutionTriazatriangulenium (TATA⁺)Ascorbic AcidAqueous solution, pH 4.5Up to 8950Not ReportedNot Applicable[3]
[CoᴵᴵᴵN₄H(Br)₂]⁺CO₂ ReductionNot Applicable (Electrocatalysis)Not ApplicableMeCN with 10 M H₂ONot ReportedNot Reported45% ± 6.4 for CO[4][5]

Experimental Protocols

Synthesis of a Representative Coᴵᴵᴵ(this compound)(Cl)₂ Complex

This protocol is a generalized procedure based on the synthesis of related cobalt-N4Py complexes.[2][6]

Materials:

  • This compound ligand (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium perchlorate (B79767) (NaClO₄)

  • Methanol (B129727)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand in methanol.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate in methanol.

  • Slowly add the cobalt(II) chloride solution to the this compound ligand solution with continuous stirring. A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • To the resulting solution, add a saturated methanolic solution of sodium perchlorate to precipitate the perchlorate salt of the cobalt complex.

  • Stir the mixture for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum.

  • Characterize the synthesized complex using techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography to confirm its structure and purity.

Photocatalytic Hydrogen Evolution Experiment

This protocol outlines a typical experiment for evaluating the hydrogen-evolving activity of a cobalt-N4Py complex.[1][2]

Materials and Equipment:

  • [Co(this compound)(X)]ⁿ⁺ catalyst

  • [Ru(bpy)₃]Cl₂ (photosensitizer)

  • Ascorbic acid (sacrificial electron donor)

  • Acetate (B1210297) buffer (pH 4.0)

  • Degassed water

  • Gas-tight reaction vessel (e.g., a quartz cuvette with a septum)

  • Light source (e.g., a solar simulator or a specific wavelength LED)

  • Gas chromatograph (GC) for H₂ quantification

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the cobalt-N4Py catalyst, [Ru(bpy)₃]Cl₂, and ascorbic acid in the acetate buffer. The concentrations should be carefully chosen to achieve the desired catalyst, photosensitizer, and sacrificial donor ratios.

  • In the gas-tight reaction vessel, combine the stock solutions to the final desired concentrations. A typical reaction volume is 3-5 mL.

  • Seal the vessel and thoroughly degas the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove any dissolved oxygen.

  • Place the reaction vessel in a temperature-controlled holder and begin stirring.

  • Position the light source at a fixed distance from the reaction vessel to ensure consistent irradiation.

  • Start the irradiation and simultaneously begin monitoring the reaction.

  • At regular time intervals, take a sample of the headspace gas from the reaction vessel using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of hydrogen produced.

  • Continue the experiment for a set period (e.g., several hours) and plot the amount of hydrogen evolved over time.

  • Calculate the Turnover Number (TON) based on the total moles of hydrogen produced per mole of catalyst.

Visualizations

Signaling Pathways and Experimental Workflows

Photocatalytic_H2_Evolution cluster_photosensitizer Photosensitizer Cycle cluster_catalyst Catalyst Cycle cluster_overall Overall Reaction PS Photosensitizer [Ru(bpy)₃]²⁺ PS_star Excited State [Ru(bpy)₃]²⁺* PS->PS_star Light (hν) PS_red Reduced Photosensitizer [Ru(bpy)₃]⁺ PS_star->PS_red Reductive Quenching (Sacrificial Donor) PS_red->PS Electron Transfer to Catalyst Co_II Co(II)-N4Py PS_red->Co_II Co_I Co(I)-N4Py Co_II->Co_I e⁻ from PS_red Co_III_H Co(III)-Hydride Co_I->Co_III_H + H⁺ Co_III_H->Co_II + H⁺, - H₂ Protons 2H⁺ Hydrogen H₂

Caption: Mechanism of photocatalytic hydrogen evolution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis cluster_data Data Processing Synthesis 1. Synthesize and Characterize Cobalt-N4Py Complex Solution_Prep 2. Prepare Stock Solutions (Catalyst, PS, Donor, Buffer) Synthesis->Solution_Prep Reaction_Setup 3. Assemble Reaction Mixture in Gas-Tight Vessel Solution_Prep->Reaction_Setup Degas 4. Degas Solution with Inert Gas (e.g., Ar) Reaction_Setup->Degas Irradiation 5. Irradiate with Light Source under Stirring Degas->Irradiation Sampling 6. Collect Headspace Gas Samples at Time Intervals Irradiation->Sampling GC_Analysis 7. Quantify H₂ Production using Gas Chromatography Sampling->GC_Analysis Plotting 8. Plot H₂ Evolved vs. Time GC_Analysis->Plotting Calculation 9. Calculate TON and/or TOF Plotting->Calculation

Caption: Experimental workflow for photocatalysis.

Concluding Remarks

Cobalt-N4Py complexes represent a versatile and promising class of molecular catalysts for photocatalytic applications. The protocols and data presented herein provide a foundation for researchers to explore and optimize these systems for efficient hydrogen production and CO₂ reduction. Further research may focus on ligand modification to enhance catalyst stability and activity, the exploration of alternative photosensitizers and sacrificial donors, and the immobilization of these molecular catalysts on solid supports for heterogeneous applications.

References

Application Notes and Protocols for N4Py-Based Complexes as Models for Nonheme Iron Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N4Py-based iron complexes as functional models for nonheme iron enzymes. The information herein is intended to guide researchers in utilizing these synthetic analogues to investigate reaction mechanisms, develop new catalytic oxidation systems, and inform drug development strategies targeting metalloenzymes.

Introduction to this compound-Based Nonheme Iron Models

Nonheme iron enzymes are involved in a wide array of biological oxidation reactions, including the activation of C-H bonds and oxygen atom transfer.[1] At the heart of their reactivity is often a high-valent iron(IV)-oxo intermediate. Synthetic models, such as those based on the pentadentate this compound (N,N-bis(2-pyridylmethyl)-N-(bis(2-pyridyl)methylamine) ligand and its derivatives, have been instrumental in trapping and characterizing these transient species, thereby providing invaluable insights into the enzymatic mechanisms.[2] The this compound ligand framework offers a stable and tunable platform to modulate the steric and electronic properties of the iron center, influencing the stability and reactivity of the corresponding iron(IV)-oxo complexes.[1] These model systems have demonstrated the ability to oxidize strong C-H bonds, even those of alkanes like cyclohexane (B81311), at room temperature.[2]

Synthesis Protocols

Synthesis of the this compound Ligand

The this compound ligand is typically synthesized via a multi-step procedure starting from dipicolylamine. The following is a general protocol adapted from literature procedures.

Protocol 2.1: Synthesis of N,N-bis(2-pyridylmethyl)-N-((2-pyridyl)methyl)amine (this compound)

  • Step 1: Synthesis of Bis(2-pyridyl)ketone. This precursor can be synthesized from 2-bromopyridine.

  • Step 2: Reductive Amination. Bis(2-pyridyl)ketone is reacted with dipicolylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the final this compound ligand.

  • Purification: The crude product is purified by column chromatography on basic alumina.

Note: For detailed, step-by-step synthesis of this compound and its derivatives, it is recommended to consult the primary literature, as specific reaction conditions and purification methods can vary.

Synthesis of the Iron(II) Precursor Complex

The iron(II) precursor complex, typically --INVALID-LINK--2, serves as the starting material for generating the active iron(IV)-oxo species.

Protocol 2.2: Synthesis of --INVALID-LINK--2

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

  • Preparation of the Iron(II) Salt Solution: Dissolve one equivalent of Fe(OTf)2 or Fe(ClO4)2·xH2O in anhydrous acetonitrile (B52724).[3]

  • Ligand Addition: To the stirred iron(II) salt solution, add a solution of one equivalent of the this compound ligand in anhydrous acetonitrile.

  • Crystallization: The iron(II) complex will precipitate from the solution. The solid can be collected by filtration, washed with a small amount of cold acetonitrile and diethyl ether, and dried under vacuum. The product is a microcrystalline solid.

Generation of the Iron(IV)-Oxo Complex

The highly reactive iron(IV)-oxo species, [FeIV(O)(this compound)]2+, can be generated by reacting the iron(II) precursor with a suitable oxidant.

Protocol 2.3: Generation of [FeIV(O)(this compound)]2+

This procedure should be carried out at low temperatures (e.g., -10 °C to -40 °C) in a suitable solvent like acetonitrile.

  • Prepare the Iron(II) Solution: Dissolve the --INVALID-LINK--2 complex in cold acetonitrile to a known concentration (e.g., 1 mM).

  • Add the Oxidant: Slowly add a solution of a slight excess (typically 1.1 to 1.5 equivalents) of an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA), isopropyl 2-iodoxybenzoate (IBX ester), or hydrogen peroxide (H2O2) in the same cold solvent.[1][4][5]

  • Monitor the Reaction: The formation of the green [FeIV(O)(this compound)]2+ species can be monitored by UV-Vis spectroscopy, observing the growth of a characteristic absorption band around 695 nm.[1][6]

Characterization Techniques

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for observing the formation and decay of the [FeIV(O)(this compound)]2+ complex.

Protocol 3.1: UV-Vis Spectroscopic Monitoring

  • Instrument Setup: Use a temperature-controlled UV-Vis spectrophotometer.

  • Sample Preparation: Generate the [FeIV(O)(this compound)]2+ complex in a cuvette at the desired temperature as described in Protocol 2.3.

  • Data Acquisition: Record the UV-Vis spectrum at regular time intervals to monitor the absorbance at the λmax of the iron(IV)-oxo species (around 695 nm for the parent this compound complex). This allows for the determination of the complex's half-life.[1]

Mössbauer Spectroscopy

Mössbauer spectroscopy provides detailed information about the iron center's oxidation and spin state. S=1 iron(IV)-oxo species typically exhibit isomer shifts (δ) around 0.05 mm/s and quadrupole splittings (ΔEQ) of about 0.62 mm/s.[7]

Cyclic Voltammetry

Cyclic voltammetry is used to determine the redox potentials of the Fe(II)/Fe(III) couple, which provides insight into the electronic properties of the complexes.[8]

Protocol 3.3: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in anhydrous acetonitrile.

  • Working Solution: Dissolve the iron(II) complex in the electrolyte solution.

  • Measurement: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode). Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). The Fe(II)/Fe(III) redox couple for [FeII(this compound)(CH3CN)]2+ is observed at approximately +1.0 V vs SCE.[8]

Reactivity Studies

The reactivity of [FeIV(O)(this compound)]2+ and its derivatives can be assessed through stoichiometric and catalytic oxidation of various substrates.

Determination of Second-Order Rate Constants

Protocol 4.1: Kinetic Analysis of Substrate Oxidation

  • Generate the Iron(IV)-oxo Complex: Prepare a solution of the [FeIV(O)(this compound)]2+ complex of a known initial concentration in a temperature-controlled UV-Vis spectrophotometer.

  • Substrate Addition: Add a large excess of the substrate (e.g., thioanisole, cyclohexane) to the iron(IV)-oxo solution.

  • Monitor the Decay: Record the decay of the absorbance of the iron(IV)-oxo species over time. The observed rate constant (k_obs) can be obtained by fitting the decay to a pseudo-first-order kinetic model.

  • Determine the Second-Order Rate Constant: Repeat the experiment with varying concentrations of the substrate. A plot of k_obs versus the substrate concentration will yield a straight line with a slope equal to the second-order rate constant (k2).[9][10]

Product Analysis

Protocol 4.2: Catalytic Oxidation and Product Analysis

  • Reaction Setup: In a reaction vessel, dissolve the iron(II) precursor complex in a suitable solvent (e.g., acetonitrile). Add the substrate (e.g., cyclohexane).[4]

  • Initiate the Reaction: Add a stoichiometric or excess amount of an oxidant (e.g., H2O2) to initiate the catalytic cycle.

  • Reaction Quenching and Work-up: After a specific time, quench the reaction (e.g., by adding triphenylphosphine (B44618) to reduce any remaining peroxides). Extract the products with an organic solvent.

  • Analysis: Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the oxidation products (e.g., cyclohexanol (B46403) and cyclohexanone (B45756) from cyclohexane).[4] An internal standard is typically used for accurate quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent [Fe(this compound)] system and some of its derivatives.

Table 1: Spectroscopic and Electrochemical Properties of [FeII(L)(CH3CN)]2+ Complexes

Ligand (L)λmax (nm) (ε, M-1cm-1)E1/2 (FeIII/II) (V vs Fc/Fc+)
This compound~380, ~460+0.83
N4PyMe2~400, ~480-
L1 (one imidazolyl)393 (6280), 466 (6000)+0.76
L2 (two imidazolyl)404 (3300), 475 (3160)+0.65
L3 (one isoquinolyl)380 (6080), 451 (7880)+0.82
L4 (two isoquinolyl)410 (9560), 452 (11280)+0.82

Data compiled from multiple sources.[1]

Table 2: Properties and Reactivity of [FeIV(O)(L)]2+ Complexes

Ligand (L)λmax (nm)Half-life (t1/2) at RTk2 (M-1s-1) for Thioanisole Oxidationk2 (M-1s-1) for Cyclohexane Oxidation
This compound695~60 h0.23 (at 25 °C)1.1 x 10-4 (at 25 °C)
N4PyMe274014 minMore reactive than this compoundMore reactive than this compound
L1 (one imidazolyl)70616 h0.81-
L2 (two imidazolyl)7211.67 h1.89-
L3 (one isoquinolyl)69563 h0.25-
L4 (two isoquinolyl)69645 h0.17-

Data compiled from multiple sources.[1][2][7]

Table 3: Selected Bond Lengths for this compound-based Iron Complexes

ComplexFe-O (Å)Fe-Namine (Å)Average Fe-Nequatorial (Å)
[FeII(this compound)(CH3CN)]2+-2.212.00
[FeIV(O)(this compound)]2+1.6462.082.09
[FeIV(O)(L4)]2+1.6582.072.09

Data obtained from crystallographic studies.[3][11]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed reaction pathways.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation (Inert Atmosphere) Dipicolylamine Dipicolylamine This compound This compound Ligand Dipicolylamine->this compound ReductiveAmination Bis_pyridyl_ketone Bis(2-pyridyl)ketone Bis_pyridyl_ketone->this compound FeII_complex [FeII(this compound)(CH3CN)]2+ This compound->FeII_complex Fe_salt Fe(OTf)2 Fe_salt->FeII_complex Acetonitrile CH3CN Acetonitrile->FeII_complex

General synthesis workflow for the this compound ligand and its Fe(II) complex.

FeIVO_Generation FeII_complex [FeII(this compound)(CH3CN)]2+ FeIVO_complex [FeIV(O)(this compound)]2+ (Active Oxidant) FeII_complex->FeIVO_complex Oxidation (-10°C to -40°C, CH3CN) Oxidant Oxidant (m-CPBA, IBX ester, H2O2) Oxidant->FeIVO_complex UV_Vis UV-Vis Monitoring (λmax ≈ 695 nm) FeIVO_complex->UV_Vis

Generation and monitoring of the active Fe(IV)=O species.

Catalytic_Cycle FeII [FeII(this compound)]2+ FeIVO [FeIV(O)(this compound)]2+ FeII->FeIVO Oxidation Oxidant_reduced Reduced Oxidant FeII->Oxidant_reduced FeIII_OH [FeIII(this compound)(OH)]2+ FeIVO->FeIII_OH H-atom Abstraction FeIII_OH->FeII Rebound & Product Release Substrate R-H Substrate->FeIVO Product R-OH Product->FeIII_OH Oxidant Oxidant Oxidant->FeII

Proposed catalytic cycle for C-H bond hydroxylation by an this compound-iron complex.

References

Application Notes and Protocols for Photoactivated Carbon Monoxide Release from an N4Py-Iron Carbonyl Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of the photoactivatable carbon monoxide-releasing molecule (photoCORM), --INVALID-LINK--₂. This iron carbonyl complex, featuring the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-(bis(2-pyridyl)methyl)amine (N4Py), is a stable, water-soluble compound that releases carbon monoxide (CO) upon irradiation with UV light. This property makes it a valuable tool for investigating the therapeutic potential of controlled CO delivery in biological systems, particularly in cancer therapy.

Overview of Fe(II)(CO)(this compound)₂

The --INVALID-LINK--₂ complex is a low-spin ferrous compound that exhibits exceptional stability in aqueous solutions under aerobic conditions for over 24 hours.[1] This stability in its "off" state, combined with the ability to trigger CO release with spatiotemporal control using light, makes it a promising candidate for targeted therapeutic applications. Upon irradiation with UV light (e.g., 365 nm), the complex undergoes photo-dissociation, releasing a single CO molecule.[1] The released CO can then exert its biological effects, which have been shown to include potent photoinduced cytotoxicity against cancer cells.[1]

Key Features:

  • High Stability: Stable in aerobic aqueous solutions.[1]

  • Water Soluble: Facilitates its use in biological assays.

  • Photoactivated CO Release: CO release is triggered by UV light.[1]

  • Biological Activity: Demonstrates potent cytotoxicity in cancer cells upon photoactivation.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the --INVALID-LINK--₂ complex.

Table 1: Physicochemical and Photochemical Properties

ParameterValueReference
Chemical Formula--INVALID-LINK--₂[1]
Molecular Weight766.3 g/mol [1]
AppearanceLight-orange precipitate[1]
SolubilitySoluble in aerobic aqueous solutions[1]
Activating Wavelength365 nm (UV)[1]

Table 2: In Vitro Cytotoxicity Data

Cell LineCompoundConditionIC₅₀ (µM)Reference
PC-3 (Prostate Cancer)--INVALID-LINK--₂Dark> 100[1]
PC-3 (Prostate Cancer)--INVALID-LINK--₂Irradiated (365 nm)~10[1]

Experimental Protocols

Synthesis of the this compound Ligand (N,N-bis(2-pyridylmethyl)-N-(bis(2-pyridyl)methyl)amine)

This protocol is adapted from procedures for similar poly-pyridylamine ligands.

Materials:

Procedure:

  • Prepare a solution of di-(2-picolyl)amine in dichloromethane.

  • In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with an aqueous solution of NaOH and extract the free base into dichloromethane. Dry the organic layer over anhydrous Na₂SO₄.

  • Combine the solutions of di-(2-picolyl)amine and 2-(chloromethyl)pyridine.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane with increasing amounts of methanol) to yield the pure this compound ligand.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Synthesis of Fe(II)(CO)(this compound)₂

This protocol is based on the method described by Jackson et al. (2011).[1]

Materials:

  • This compound ligand

  • Fe(ClO₄)₂·xH₂O

  • Acetone

  • Carbon monoxide (CO) gas

  • Argon (Ar) gas

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the this compound ligand in acetone.

  • Add 1.0 equivalent of Fe(ClO₄)₂·xH₂O to the solution, which should result in a reddish-orange solution.

  • Bubble CO gas through the solution for several minutes. A color change from reddish-brown to light orange should be observed.

  • Allow the solution to stand under a CO atmosphere. A light-orange precipitate will form.

  • Isolate the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

  • The complex can also be generated in situ in aqueous solutions for immediate use in biological assays.

Protocol for Photoactivated CO Release Detection using the Myoglobin (B1173299) Assay

This assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (Mb-CO) spectrophotometrically.

Materials:

  • Horse heart myoglobin

  • Sodium dithionite (B78146)

  • Phosphate-buffered saline (PBS), pH 7.4

  • --INVALID-LINK--₂

  • UV lamp (365 nm)

  • Quartz cuvette

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of myoglobin in PBS.

  • In a quartz cuvette, reduce the myoglobin solution to deoxy-Mb by adding a small amount of freshly prepared sodium dithionite solution. The solution should change color from reddish-brown to purple.

  • Record the UV-Vis spectrum of the deoxy-Mb solution. The characteristic Q-band should be observed at approximately 557 nm.

  • Add a known concentration of the --INVALID-LINK--₂ solution to the cuvette.

  • Keep the cuvette in the dark and record the UV-Vis spectrum to measure any CO release without light.

  • Irradiate the cuvette with a 365 nm UV lamp for a defined period.

  • Record the UV-Vis spectrum at various time points during irradiation. The formation of Mb-CO will be indicated by the appearance of two new Q-bands at approximately 540 nm and 579 nm.

  • The amount of CO released can be quantified by the change in absorbance at these wavelengths.

Protocol for Assessing Photoinduced Cytotoxicity using the MTT Assay

This assay determines cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • PC-3 prostate cancer cells (or other cancer cell lines of interest)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • --INVALID-LINK--₂ stock solution (dissolved in a biocompatible solvent like DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • UV lamp (365 nm) or a plate irradiator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the --INVALID-LINK--₂ complex in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the complex. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

  • For the photo-activated group, expose the 96-well plate to 365 nm UV light for a specific duration. Keep a parallel plate in the dark as a control.

  • Incubate the plates for a further 24-48 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ values.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application N4Py_Ligand Synthesize this compound Ligand Fe_Complex Synthesize Fe(II)(CO)(this compound)2 N4Py_Ligand->Fe_Complex React with Fe(II) salt and CO Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Fe_Complex->Spectroscopy Crystallography X-ray Crystallography Fe_Complex->Crystallography CO_Release Photoactivated CO Release Assay Fe_Complex->CO_Release Cytotoxicity Photoinduced Cytotoxicity Assay Fe_Complex->Cytotoxicity

Caption: Workflow for the synthesis and application of the this compound-iron carbonyl complex.

Mechanism of Photoactivated CO Release

G Complex_Ground [Fe(II)(CO)(this compound)]2+ (Stable) Complex_Excited [Fe(II)(CO)(this compound)]2+* Complex_Ground->Complex_Excited hv (365 nm) CO_Released CO (Released) Complex_Excited->CO_Released Photodissociation Fe_Product [Fe(II)(Solvent)(this compound)]2+ Complex_Excited->Fe_Product Photodissociation

Caption: Photoactivation mechanism of CO release from the this compound-iron carbonyl complex.

Proposed Signaling Pathway of Photo-Released CO in Cancer Cells

G PhotoCORM [Fe(II)(CO)(this compound)]2+ CO Carbon Monoxide (CO) PhotoCORM->CO Irradiation Light UV Light (365 nm) Light->CO Mitochondria Mitochondria CO->Mitochondria Targets ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis Induces

Caption: Proposed mechanism of CO-induced cytotoxicity in cancer cells.

Safety Precautions

  • Iron Carbonyl Complexes: These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carbon Monoxide: CO is a toxic gas. All experiments involving CO gas or the release of CO should be performed in a well-ventilated fume hood.

  • UV Light: Protect skin and eyes from exposure to UV radiation by using appropriate shielding.

  • Perchlorates: Perchlorate salts are potentially explosive and should be handled with care. Avoid heating and grinding the solid material.

These application notes and protocols are intended to provide a comprehensive guide for researchers working with the --INVALID-LINK--₂ photoCORM. By following these detailed procedures, scientists can effectively synthesize, characterize, and utilize this compound to explore the diverse biological roles of carbon monoxide in various therapeutic contexts.

References

Application Notes and Protocols: Utilizing N4Py Complexes for Studying Metal-Ion Exchange in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to N4Py Complexes and Metal-Ion Exchange

The pentadentate ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound) is a synthetic mimic of the metal-binding domain of the natural antitumor antibiotic bleomycin (B88199) (BLM).[1][2][3] this compound and its coordination complexes with various metal ions, such as iron(II), copper(II), and zinc(II), have garnered significant interest for their potential therapeutic applications and as tools to probe the intricate roles of metal ions in cellular processes.[1][2][3] A critical aspect of the biological activity of this compound complexes is the dynamic exchange of metal ions within the cellular environment.[1][2][3]

When this compound or its metal complexes are introduced into cell cultures, they can interact with the intracellular labile metal pool, leading to the formation of different metal-N4Py species.[1][2][3] Studies have demonstrated that regardless of the initially administered metal-N4Py complex, the iron(II)-N4Py complex often emerges as the predominant and biologically active species responsible for cellular damage.[1][2][3][4] This intracellular metal-ion exchange highlights the importance of considering the cellular context when evaluating the biological effects of metal-based compounds. The Fe(II)-N4Py complex, in particular, has been shown to induce oxidative stress through the generation of highly reactive oxygen species (hROS), leading to cellular damage and apoptosis.[1][3][4]

These characteristics make this compound complexes valuable tools for:

  • Investigating the homeostasis of intracellular metal ions.

  • Understanding the mechanisms of metal-induced oxidative stress.

  • Developing novel therapeutic agents that target metal-dependent pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound complexes and metal-ion exchange.

Table 1: Intracellular Metal-Ion Exchange of this compound Complexes

Initial Complex (0.5 mM)Added Metal Ion (0.5 mM)Conversion to Fe(II)-N4Py (%)Time to Equilibrium (s)
Mn(II)-N4PyFe(II)57< 1500
Cu(II)-N4PyFe(II)39> 1500 (slow exchange)
Fe(II)-N4PyMn(II)No exchange observed1500
Fe(II)-N4PyZn(II)No exchange observed1500

Data adapted from studies in PBS buffer (pH 7.4), which mimics physiological conditions.[3]

Table 2: Biological Activity of this compound and its Metal Complexes in A2780 Cells

TreatmenthROS Formation (Fold increase vs. control)
This compound (ligand only)2.1 ± 0.1
Zn(II)-N4PyNo detectable ROS formation

hROS formation was detected using the fluorescent probe Aminophenyl Fluorescein (APF) after 24 hours of treatment.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound complexes on cells.

Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure the generation of ROS in cells treated with this compound complexes.

Materials:

  • Cell line of interest (e.g., A2780 human ovarian cancer cells)

  • Complete cell culture medium

  • This compound ligand and its metal complexes (e.g., Fe(II)-N4Py, Zn(II)-N4Py)

  • Aminophenyl Fluorescein (APF) or other suitable ROS-sensitive fluorescent probe

  • N-acetyl-L-cysteine (NAC) as an antioxidant control

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound, its metal complexes, and NAC in DMSO. Dilute the stock solutions to the desired final concentrations in a complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the this compound compounds or controls (vehicle control, NAC co-treatment). Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • ROS Staining: Following treatment, wash the cells once with PBS. Add the ROS-sensitive probe (e.g., 5 µM APF) in a serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting: After incubation with the probe, wash the cells twice with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with a complete medium.

  • Flow Cytometry Analysis: Centrifuge the cell suspension and resuspend the cell pellet in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of intracellular ROS.

  • Data Analysis: Normalize the MFI of the treated samples to the vehicle control. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Protocol 2: In Vitro Metal-Ion Exchange Studies using UV-Vis Spectroscopy

This protocol outlines a cell-free method to monitor the exchange of metal ions in this compound complexes.

Materials:

  • This compound ligand

  • Metal salts (e.g., FeCl2, CuCl2, ZnCl2, MnCl2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the this compound ligand and various metal salts in PBS.

  • Formation of Metal-N4Py Complex: To form a specific metal-N4Py complex, mix equimolar amounts of the this compound ligand and the desired metal salt in PBS. The formation of the complex can be confirmed by observing characteristic changes in the UV-Vis spectrum, such as the appearance of a metal-to-ligand charge transfer (MLCT) band. For Fe(II)-N4Py, a characteristic MLCT band appears around 457 nm.[3]

  • Initiation of Metal Exchange: To the solution containing the pre-formed metal-N4Py complex, add an equimolar amount of a different metal salt.

  • Spectroscopic Monitoring: Immediately after the addition of the second metal salt, start recording the UV-Vis spectra at regular time intervals. Monitor the changes in the characteristic MLCT band of the initial and potentially newly formed metal-N4Py complexes.

  • Data Analysis: The percentage of conversion can be calculated by monitoring the change in absorbance at the specific wavelength corresponding to the MLCT band of the Fe(II)-N4Py complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound complexes.

cluster_extracellular Extracellular cluster_intracellular Intracellular Initial_Complex Initial M-N4Py Complex (e.g., Zn(II)-N4Py) Labile_Fe Labile Fe(II) Pool Initial_Complex->Labile_Fe Metal Exchange Fe_this compound Fe(II)-N4Py Complex Labile_Fe->Fe_this compound Complexation ROS Reactive Oxygen Species (ROS) Fe_this compound->ROS Generates Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage Induces

Caption: Intracellular metal-ion exchange of this compound complexes.

start Start prepare_cells Prepare & Seed Cells start->prepare_cells treat_cells Treat Cells with This compound Complexes prepare_cells->treat_cells ros_assay ROS Assay (e.g., APF staining) treat_cells->ros_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) treat_cells->cytotoxicity_assay data_acquisition Data Acquisition (Flow Cytometry, Plate Reader) ros_assay->data_acquisition cytotoxicity_assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound complex evaluation.

Fe_this compound Fe(II)-N4Py Superoxide Superoxide (O2-) Fe_this compound->Superoxide Redox Cycling Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Hydrogen_Peroxide Hydrogen Peroxide (H2O2) Superoxide->Hydrogen_Peroxide Dismutation Hydroxyl_Radical Hydroxyl Radical (•OH) Hydrogen_Peroxide->Hydroxyl_Radical Fenton-like Reaction (with Fe(II)-N4Py) Oxidative_Stress Oxidative Stress Hydroxyl_Radical->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Caption: Fe(II)-N4Py induced oxidative stress pathway.

References

Troubleshooting & Optimization

addressing stability issues of N4Py metal complexes in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals working with N4Py metal complexes in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound metal complex shows inconsistent biological activity. What could be the cause?

A1: Inconsistent biological activity is a common issue and often stems from the dynamic nature of this compound complexes in biological media. The primary culprit is often metal-ion exchange . The metal complex you initially introduce may not be the active species in the cellular environment. Biologically available metal ions, such as iron (Fe), copper (Cu), and zinc (Zn), can displace the original metal ion from the this compound ligand.[1][2][3][4] For instance, studies have shown that the Fe(II)-N4Py complex is a potent inducer of oxidative damage, and its formation via metal exchange from other this compound complexes can lead to unexpected cytotoxicity.[1][2]

Q2: I observe a change in the color or UV-Vis spectrum of my this compound complex in aqueous solution over time. What is happening?

A2: Changes in the spectroscopic properties of your this compound complex in aqueous solution often indicate one or more of the following processes:

  • Ligand Exchange with Solvent: In aqueous media, the acetonitrile (B52724) (CH₃CN) ligand in complexes like [Fe(this compound)(CH₃CN)]²⁺ can be readily exchanged for water or hydroxide (B78521) molecules.[5][6]

  • pH-Dependent Speciation: The coordination of the this compound ligand is highly sensitive to pH. At low (pH < 3) or high (pH > 9) pH, the polypyridyl ligand can partially or fully dissociate from the metal ion.[5][6]

  • Spin State Equilibria: Some this compound complexes, particularly with Fe(II), can exist in an equilibrium between high-spin and low-spin states in aqueous solution, and this equilibrium can be influenced by the solvent and temperature.[5][6][7][8]

  • Metal-Ion Exchange: If other metal ions are present in your buffer or media, they can displace the original metal, leading to a new complex with different spectral properties.[1][3]

Q3: How can I improve the stability of my this compound metal complex in solution?

A3: Stabilizing this compound metal complexes in solution requires careful control of experimental conditions. Consider the following strategies:

  • Solvent Choice: For studies where the integrity of the original complex is paramount, using a non-aqueous solvent like acetonitrile can prevent ligand exchange with water.[5][6][9]

  • pH Control: Maintain the pH of your aqueous solutions within a range of 5 to 8 to avoid dissociation of the this compound ligand.[5][6]

  • Use of Chelators: If you need to prevent metal-ion exchange in a biological experiment, the use of specific metal ion chelators can be considered, although this may also interfere with your experiment.

  • Ligand Modification: For long-term development, modifying the this compound ligand by introducing different functional groups can alter the stability and redox properties of the resulting metal complexes.[7][8][10][11]

Q4: My Fe(II)-N4Py complex seems to be degrading rapidly, even in the correct solvent and pH. What other factors could be at play?

A4: Rapid degradation of Fe(II)-N4Py, even under seemingly optimal conditions, can be due to oxidative instability. The Fe(II) center is susceptible to oxidation. In the presence of oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen, it can be converted to Fe(III) or even higher valent species like Fe(IV)=O.[9][12][13][14] These high-valent species can be highly reactive and may have short half-lives.[8][12] The self-decay of these complexes can also occur through intramolecular pathways.[12]

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity
Symptom Possible Cause Troubleshooting Steps
Higher than expected cytotoxicity.Metal-ion exchange with endogenous iron, forming the highly active Fe(II)-N4Py complex.[1][2]1. Characterize the metal-N4Py species present in your cell culture medium using techniques like UV-Vis or EPR spectroscopy. 2. Run control experiments with the free this compound ligand to assess its intrinsic activity and potential to scavenge cellular metals.[1]
Lower than expected or no activity.1. Ligand dissociation due to incorrect pH of the medium. 2. Precipitation of the complex in the experimental medium.1. Verify the pH of your final experimental solution. 2. Check for any visible precipitation after adding the complex to the medium. 3. Confirm the cellular uptake of your complex.
Inconsistent results between batches.Variability in trace metal impurities in different batches of media or reagents.1. Use high-purity reagents and water. 2. Consider analyzing the trace metal content of your media.
Issue 2: Complex Instability in Solution (Color Change, Precipitation)
Symptom Possible Cause Troubleshooting Steps
Fading or changing color of the solution.1. Ligand dissociation.[5][6] 2. Oxidation of the metal center. 3. Metal-ion exchange.[1][3]1. Monitor the UV-Vis spectrum over time to identify changes in coordination environment. 2. Prepare solutions fresh before each experiment. 3. If oxidation is suspected, handle the complex under an inert atmosphere.
Formation of a precipitate.1. Poor solubility of the complex in the chosen solvent. 2. Formation of insoluble hydroxide species at high pH.1. Verify the solubility of your complex in the experimental buffer. 2. Ensure the pH is within the stable range for the complex.

Data Presentation

Table 1: Metal-Ion Exchange with Fe(II)-N4Py in PBS Buffer (pH 7.4)

Added Metal Ion% Conversion of Fe(II)-N4Py
Mn(II)No exchange observed
Fe(III)No exchange observed
Zn(II)No exchange observed
Cu(II)~70% conversion to Cu(II)-N4Py

Data summarized from literature reports.[3]

Table 2: Conversion of Various Metal-N4Py Complexes to Fe(II)-N4Py upon Addition of Fe(II)

Initial Metal-N4Py Complex% Conversion to Fe(II)-N4Py
Mn(II)-N4Py~95%
Co(II)-N4Py~90%
Ni(II)-N4Py~60%
Cu(II)-N4Py~25%
Zn(II)-N4Py~95%

Data summarized from literature reports.[1][3]

Experimental Protocols

Protocol 1: Monitoring Metal-Ion Exchange using UV-Vis Spectroscopy

Objective: To determine if a metal-N4Py complex undergoes metal-ion exchange with another metal ion in solution.

Materials:

  • Stock solution of your metal-N4Py complex of known concentration.

  • Stock solution of the challenging metal ion salt of known concentration.

  • Appropriate buffer solution (e.g., PBS pH 7.4).

  • UV-Vis spectrophotometer and cuvettes.

Methodology:

  • Prepare a solution of your metal-N4Py complex in the buffer at a suitable concentration to obtain a clear UV-Vis spectrum (e.g., 0.5 mM).

  • Record the initial UV-Vis spectrum of the complex. Note the wavelength and absorbance of characteristic peaks, such as the metal-to-ligand charge transfer (MLCT) band for Fe(II)-N4Py around 457 nm.[1]

  • To the cuvette containing the complex solution, add a stoichiometric equivalent of the challenging metal ion salt solution.

  • Immediately mix the solution and start recording UV-Vis spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

  • Monitor for changes in the spectrum, such as a decrease in the initial MLCT band and/or the appearance of new absorption bands characteristic of the new metal-N4Py complex.

  • Continue monitoring until the spectrum no longer changes, indicating that equilibrium has been reached.

  • Calculate the percentage of conversion based on the change in absorbance at the characteristic wavelength.

Visualizations

Metal_Ion_Exchange_Pathway Initial_Complex Initial M1-N4Py Complex (e.g., Zn-N4Py) Active_Complex Active M2-N4Py Complex (e.g., Fe-N4Py) Initial_Complex->Active_Complex Metal Exchange Bio_Metal Biologically Available Metal Ion (M2) (e.g., Fe²⁺) Bio_Metal->Active_Complex Biological_Effect Biological Effect (e.g., Oxidative Stress) Active_Complex->Biological_Effect

Caption: Metal-ion exchange pathway in a biological system.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Spectrum Check UV-Vis Spectrum in Solution Start->Check_Spectrum Spectrum_Stable Spectrum is Stable Check_Spectrum->Spectrum_Stable Yes Spectrum_Unstable Spectrum is Unstable Check_Spectrum->Spectrum_Unstable No Consider_Exchange Consider Metal-Ion Exchange Spectrum_Stable->Consider_Exchange Check_pH Verify Solution pH (5-8) Spectrum_Unstable->Check_pH pH_Correct pH Correct Check_pH->pH_Correct Yes pH_Incorrect pH Incorrect Check_pH->pH_Incorrect No Consider_Oxidation Consider Oxidation pH_Correct->Consider_Oxidation Adjust_pH Adjust pH and Repeat pH_Incorrect->Adjust_pH

Caption: Troubleshooting workflow for this compound complex instability.

pH_Dependent_Speciation cluster_pH pH Scale cluster_Species Complex Speciation Low_pH Low pH (< 3) Stable_pH Stable pH (5-8) Dissociated_Low [M(H₂O)n]²⁺ + Protonated this compound Low_pH->Dissociated_Low Ligand Dissociation High_pH High pH (> 9) Intact_Complex [M(this compound)]²⁺ Stable_pH->Intact_Complex Stable Complex Dissociated_High [M(OH)n] + this compound High_pH->Dissociated_High Ligand Dissociation

Caption: pH-dependent speciation of this compound metal complexes.

References

Technical Support Center: N4Py Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4Py ligand synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this compound (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) and related polydentate amine ligands.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound ligands?

A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is reductive amination. This typically involves the reaction of a primary or secondary amine with a pyridine-2-carboxaldehyde or a similar pyridyl ketone in the presence of a reducing agent. This method is favored for its relatively mild conditions and the availability of starting materials.

Q2: Which reducing agent is best for the reductive amination synthesis of this compound?

A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a commonly used reducing agent for this type of transformation.[1] It is mild enough to not reduce the aldehyde starting material, is effective at reducing the intermediate imine, and generally gives good yields.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, particularly because of its stability in protic solvents like methanol (B129727).[1][2] Sodium borohydride (B1222165) (NaBH₄) can also be employed, but care must be taken to allow for imine formation before its addition to prevent premature reduction of the aldehyde.[3]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Reactions are often carried out in solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), methanol (MeOH), or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature.[1][3] The reaction time can vary from a few hours to overnight. The choice of solvent and temperature can significantly impact the reaction yield and purity of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials (amine and aldehyde) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary/secondary amines) can help visualize the spots. For more detailed analysis, techniques like NMR or LC-MS can be used to check for the formation of the intermediate imine and the final product.[4]

Q5: What are the common challenges in purifying this compound ligands?

A5: this compound ligands are often polar and can be challenging to purify. Column chromatography on silica (B1680970) gel is a common method, but the polar nature of the amine groups can lead to tailing. To mitigate this, a small amount of a base like triethylamine (B128534) (typically 1-2%) can be added to the eluent.[5] In some cases, purification can be achieved by crystallization of the hydrochloride or another salt of the ligand.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound ligands.

Issue 1: Low or No Product Yield

Possible Cause Solution
Incomplete imine formation The formation of the imine intermediate is crucial for the success of the reaction. Ensure that the amine and aldehyde are stirred together for a sufficient amount of time before adding the reducing agent, especially if using a strong reducing agent like NaBH₄.[3] Adding a dehydrating agent like molecular sieves can help drive the equilibrium towards imine formation.
Decomposition of starting materials or product Pyridine-containing compounds can be sensitive. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are air-sensitive. Also, avoid excessively high temperatures.
Ineffective reducing agent The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride is often a good choice as it is selective for the imine.[1] Ensure your reducing agent is not expired or degraded. If using NaBH₄, add it portion-wise to control the reaction.
Side reaction: Aldehyde reduction If the reducing agent is too reactive or added too early, it can reduce the starting aldehyde to the corresponding alcohol. Using a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN can prevent this.[2]
Incorrect stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the amine or aldehyde may be beneficial, depending on the specific reaction.

Issue 2: Formation of Multiple Products/Impurities

Possible Cause Solution
Over-alkylation of the amine If the starting amine has multiple reactive sites, over-alkylation can occur, leading to a mixture of products. This can be controlled by carefully managing the stoichiometry and reaction conditions.
Formation of byproducts from side reactions Impurities in starting materials or solvents can lead to unexpected side products. Use high-purity reagents and solvents.
Incomplete reaction If the reaction is not allowed to proceed to completion, the crude product will be a mixture of starting materials and the desired product. Monitor the reaction by TLC until the starting materials are consumed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for this compound and related ligand syntheses based on literature data.

Ligand TypeAmine Starting MaterialAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)
This compoundbis(2-pyridylmethyl)amine2-Pyridinecarboxaldehyde (B72084)NaBH(OAc)₃DCERT12-24~70-85
Tris(2-pyridylmethyl)amine (TPA)di(2-picolyl)amine2-PyridinecarboxaldehydeNaBH₄MeOH0 to RT6-12~60-80
Substituted this compoundVarious substituted aminesSubstituted PyridinecarboxaldehydesNaBH(OAc)₃ / NaBH₃CNDCM/MeOHRT12-18~50-90

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • bis(2-pyridylmethyl)amine

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve bis(2-pyridylmethyl)amine (1.0 eq) in anhydrous DCE.

  • Add 2-pyridinecarboxaldehyde (2.2 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.5 eq) in anhydrous DCE.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve bis(2-pyridylmethyl)amine and 2-pyridinecarboxaldehyde in DCE imine Stir for 1-2h for imine formation prep->imine reduction Add NaBH(OAc)₃ Stir for 12-24h imine->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCE quench->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound Ligand chromatography->product

Caption: Workflow for the synthesis of this compound ligand.

troubleshooting_guide Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Imine Formation? start->cause1 cause2 Ineffective Reducing Agent? start->cause2 cause3 Aldehyde Reduction? start->cause3 sol1 - Pre-stir amine and aldehyde longer - Add molecular sieves cause1->sol1 sol2 - Check reagent quality - Use fresh NaBH(OAc)₃ cause2->sol2 sol3 - Use milder reducing agent (NaBH(OAc)₃) - Add reducing agent slowly at 0 °C cause3->sol3

Caption: Troubleshooting guide for low this compound synthesis yield.

References

troubleshooting unexpected coordination modes of N4Py

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the N4Py ligand (N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridylmethyl)amine) and its metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound metal complexes, helping you to identify potential causes and implement effective solutions.

Issue 1: Incomplete or No Complex Formation

Symptoms:

  • The characteristic color change associated with complex formation is not observed.

  • NMR or UV-Vis spectroscopy indicates the presence of unreacted free ligand.

  • The isolated product is primarily the starting metal salt or ligand.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Solvent This compound and its metal salts have specific solubility requirements. Acetonitrile is a commonly used solvent for the synthesis of Fe(II) complexes. Ensure your chosen solvent can dissolve both the ligand and the metal salt.[1]
Incorrect Metal-to-Ligand Ratio A 1:1 stoichiometric ratio of metal salt to this compound ligand is typically employed. Verify your calculations and accurately weigh the reagents.
Interference from Counter-ions Certain counter-ions can interfere with complex formation. Perchlorate (ClO₄⁻) and triflate (OTf⁻) are commonly used and generally non-coordinating.[1] If using other salts, consider the possibility of the counter-ion competing for coordination sites.
Atmospheric Conditions For air-sensitive metal ions like Fe(II) and Mn(II), reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Issue 2: Unexpected Coordination Mode - Tetradentate vs. Pentadentate

Symptom:

  • Spectroscopic data (e.g., NMR, IR) or X-ray crystal structure reveals that the this compound ligand is coordinated to the metal center through only four of its five nitrogen atoms.

Possible Causes and Solutions:

CauseRecommended Action
pH of the Solution (in Aqueous Media) In aqueous solutions, the coordination mode of this compound can be pH-dependent. At certain pH values, one of the pyridyl arms can dissociate, leading to a tetradentate coordination. This creates an open coordination site for a water molecule or hydroxide (B78521) ion.[2] Carefully control and measure the pH of your reaction mixture.
Steric Hindrance Bulky substituents on the this compound ligand or the presence of large co-ligands can favor a less sterically crowded tetradentate coordination.
Solvent Coordination A strongly coordinating solvent molecule might compete with one of the pyridyl arms of the this compound ligand, leading to a tetradentate coordination of this compound.

Issue 3: Unexpected Spin State of the Metal Center

Symptom:

  • Magnetic susceptibility measurements or Mössbauer spectroscopy indicate a different spin state (high-spin vs. low-spin) than expected for the metal complex.

Possible Causes and Solutions:

CauseRecommended Action
Ligand Field Strength Modifications to the this compound ligand, such as replacing pyridyl arms with other moieties (e.g., (N-methyl)imidazolyl), can alter the ligand field strength and influence the spin state of the metal center.[3][4]
Coordination Geometry The coordination geometry of the complex can affect the d-orbital splitting and, consequently, the spin state. Unexpected coordination modes (see Issue 2) can lead to changes in geometry and spin state.
Spin-Crossover Equilibrium Some this compound complexes can exist in a spin-crossover equilibrium, where both high-spin and low-spin states are populated and the equilibrium is sensitive to temperature and pressure. In aqueous solutions, an equilibrium between high-spin and low-spin states has been observed for certain Fe(II)-N4Py complexes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of the this compound ligand?

A1: this compound is a pentadentate ligand that typically coordinates to a metal center through all five of its nitrogen atoms (four pyridyl and one tertiary amine). This leaves one coordination site on the metal ion available for a sixth ligand, such as a solvent molecule or an anion.[1]

Q2: What are the key characterization techniques for this compound metal complexes?

A2: A combination of techniques is essential to fully characterize this compound complexes:

  • X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination mode of the ligand.[1][5]

  • NMR Spectroscopy: Useful for characterizing the ligand and its complexes in solution. ¹H NMR can confirm the coordination of the ligand.

  • UV-Vis Spectroscopy: Metal-to-ligand charge transfer (MLCT) bands in the visible region are characteristic of many this compound complexes and can be used to monitor complex formation.[6]

  • Mass Spectrometry (e.g., ESI-MS): Confirms the mass of the complex ion.[1]

  • Cyclic Voltammetry: Provides information about the redox properties of the metal center in the complex.[1]

  • Mössbauer Spectroscopy (for iron complexes): Determines the oxidation and spin state of the iron center.[7]

Q3: How can I synthesize the [Fe(this compound)(CH₃CN)]²⁺ complex?

A3: A general procedure involves reacting the this compound ligand with an iron(II) salt, such as Fe(OTf)₂·2MeCN or Fe(ClO₄)₂, in a 1:1 molar ratio in an acetonitrile/methanol solution under an inert atmosphere. The complex typically precipitates as a dark red crystalline solid.[1]

Q4: What factors can influence the reactivity of this compound metal complexes?

A4: The reactivity is influenced by several factors:

  • The Metal Ion: Different metal ions will exhibit different reactivity patterns.

  • The Sixth Ligand: The nature of the ligand at the open coordination site can significantly impact the complex's reactivity.

  • Second Coordination Sphere: Modifications to the this compound ligand that introduce functional groups in the vicinity of the metal center can influence substrate access and reaction pathways.[5][8]

  • Spin State: The spin state of the metal center can dramatically affect its reactivity in processes like oxygen atom transfer and C-H bond activation.[5]

Experimental Protocols & Data

Synthesis of --INVALID-LINK--₂

Methodology:

  • Under an argon atmosphere, dissolve this compound (1 equivalent) in a minimal amount of methanol.

  • In a separate flask, dissolve Fe(ClO₄)₂·xH₂O (1 equivalent) in acetonitrile.

  • Slowly add the iron(II) solution to the ligand solution with stirring.

  • The formation of a dark red solution indicates complex formation.

  • Slow diffusion of diethyl ether into the reaction mixture will yield dark red crystals of the product.

  • Isolate the crystals by filtration, wash with diethyl ether, and dry under vacuum.

Representative Characterization Data for [Fe(this compound)(CH₃CN)]²⁺

TechniqueObservation
UV-Vis (in CH₃CN) MLCT bands in the visible region.[6]
ESI-MS Peak corresponding to [Fe(this compound)(CH₃CN)]²⁺.
Cyclic Voltammetry (in CH₃CN) Reversible Fe(II)/Fe(III) redox couple.[1]

Average Fe-N Bond Distances in --INVALID-LINK--₂

BondAverage Distance (Å)
Fe-N(equatorial) ~1.9-2.0
Fe-N(axial) Varies, slightly longer than equatorial.
Data is approximate and based on reported crystal structures.[6]

Diagrams

N4Py_Coordination_Modes cluster_pentadentate Pentadentate Coordination cluster_tetradentate Tetradentate Coordination (Aqueous, pH-dependent) M1 Metal Ion N4Py1 This compound Ligand M1->N4Py1 5 N-donors L Sixth Ligand (e.g., CH3CN) M1->L M2 Metal Ion N4Py2 This compound Ligand M2->N4Py2 4 N-donors H2O H2O/OH- M2->H2O Py Dissociated Pyridyl Arm N4Py2->Py

Caption: Coordination modes of the this compound ligand.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Incomplete Complex Formation? start->q1 q2 Unexpected Coordination Mode? q1->q2 No sol1 Check: - Solvent - Stoichiometry - Counter-ion - Atmosphere q1->sol1 Yes q3 Unexpected Spin State? q2->q3 No sol2 Check: - pH (aqueous) - Steric factors - Solvent coordination q2->sol2 Yes sol3 Consider: - Ligand field strength - Coordination geometry - Spin-crossover q3->sol3 Yes end Resolution q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Catalytic Activity of Fe(IV)=O N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic activity of Fe(IV)=O N4Py complexes.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Fe(IV)=O this compound complex in catalysis?

A1: The [Fe(IV)(O)(this compound)]2+ complex is a powerful oxidizing agent capable of cleaving strong C-H bonds in alkanes and arenes.[1][2] It serves as a functional biomimetic model for nonheme iron enzymes that perform important oxidative transformations.[3][4][5] Its considerable thermal stability allows for detailed mechanistic studies, making it a valuable tool in understanding and developing new catalytic oxidation reactions.[1][2]

Q2: How can the reactivity of the parent [Fe(IV)(O)(this compound)]2+ complex be modified?

A2: The reactivity of the Fe(IV)=O this compound complex can be tuned by modifying the pentadentate this compound ligand. Both steric and electronic factors of the ligand framework influence the properties of the iron complex and the reactivity of the Fe(IV)=O species.[1][2] For instance, replacing pyridyl units with (N-methyl)benzimidazolyl or pyrazolylmethyl moieties can significantly enhance the hydrogen atom transfer (HAT) reactivity.[1][4] Specifically, replacing two pyridylmethyl arms with (N-methyl)pyrazolylmethyl units can increase the cyclohexane (B81311) oxidation rate by 5,000-fold compared to the parent this compound complex.[4]

Q3: What is the role of the oxidant in generating the Fe(IV)=O species?

A3: The choice of oxidant is crucial for generating the active Fe(IV)=O species from the Fe(II) precursor. Common oxidants include hydrogen peroxide (H2O2), peroxyacids, and iodosylbenzene (PhIO).[5][6][7] The reaction with H2O2 can be complex, sometimes leading to the formation of Fe(III)-OOH intermediates.[3][6][8] The formation of [Fe(IV)(O)(this compound)]2+ from H2O2 can proceed through heterolytic cleavage of the O-O bond in an Fe(II)-OOH intermediate, which is a key step for developing catalysts that cycle between the Fe(II) and Fe(IV)=O states while avoiding non-selective reactive oxygen species.[6][8][9]

Q4: How does the presence of molecular oxygen (O2) affect the catalytic reaction?

A4: While not the primary oxidant in these model systems, the presence of molecular oxygen can significantly impact the outcome of catalytic reactions.[3][5][10] O2 can scavenge carbon-centered radicals formed during C-H activation, leading to different product distributions.[5] This can also drive the system towards the accumulation of the Fe(IV)=O species by intercepting intermediate radicals.[3][10] Therefore, reactivity studies are often performed under anaerobic conditions to avoid these competing reactions.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Oxidized Product

  • Question: I am observing a low yield of my desired oxidized product. What are the potential causes and how can I improve it?

  • Answer:

    • Catalyst Deactivation: The Fe(IV)=O complex can be unstable, with its half-life varying based on the ligand structure. For example, while the parent [Fe(IV)(O)(this compound)]2+ has a half-life of about 60 hours at room temperature, more reactive derivatives can have half-lives as short as a few hours or even minutes.[1][4] Consider using a more stable derivative if possible or running the reaction at a lower temperature.

    • Competing Reactions: The oxidant, particularly H2O2, can engage in competing disproportionation reactions, which limits the efficiency of the terminal oxidant.[3] Maintaining sub-stoichiometric steady-state concentrations of H2O2 can maximize the oxidation of the substrate over H2O2 disproportionation.[3]

    • Slow Substrate Oxidation: The rate of hydrogen atom transfer (HAT) from the substrate to the Fe(IV)=O species might be the rate-limiting step. Modifying the this compound ligand to be more electron-withdrawing can enhance the electrophilicity and reactivity of the Fe(IV)=O center.[4]

    • Radical Scavenging: If the reaction is performed in the presence of air, molecular oxygen can trap the substrate radical intermediate, leading to byproducts.[5] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent this.

Issue 2: Difficulty in Generating and Characterizing the Fe(IV)=O Intermediate

  • Question: I am struggling to generate and confirm the presence of the Fe(IV)=O species. What are some common pitfalls and recommended procedures?

  • Answer:

    • Oxidant Stoichiometry: Using a large excess of H2O2 can lead to the formation of a relatively stable Fe(III)-OOH intermediate rather than the desired Fe(IV)=O species.[3][8] Using sub-stoichiometric amounts of H2O2 in a solvent like methanol (B129727) can favor the formation of the Fe(IV)=O species through heterolytic O-O bond cleavage.[6][8][9]

    • Solvent and Ligand Exchange: The solvent can coordinate to the Fe(II) center, and ligand exchange with the oxidant (e.g., H2O2) can be a limiting factor in the formation of the Fe(II)-OOH precursor to the Fe(IV)=O species.[6][8] Temperature-dependent studies can help elucidate the impact of these equilibria.[6][8]

    • Spectroscopic Characterization: The Fe(IV)=O this compound complexes typically exhibit a characteristic near-IR absorption band around 700 nm.[1][2] UV/vis spectroscopy is a primary tool for monitoring the formation of this intermediate. Resonance Raman and Mössbauer spectroscopy can provide further structural confirmation.[2][11]

    • Intermediate Instability: Some highly reactive Fe(IV)=O complexes are transient and decay quickly.[4] Performing the generation and characterization at low temperatures can increase their lifetime, making detection easier.

Data Presentation

Table 1: Comparison of Properties and Reactivity of Selected Fe(IV)=O this compound Derivatives

ComplexLigand ModificationHalf-life (t1/2) at RTNear-IR Absorption (λmax)Relative Reactivity (HAT)Reference
[FeIV(O)(this compound)]2+ Parent Complex~60 h695 nm1x[1]
[FeIV(O)(L1)]2+ 1 pyridyl replaced with (N-methyl)imidazolyl16 h706 nmEnhanced[1]
[FeIV(O)(L2)]2+ 2 pyridyls replaced with (N-methyl)imidazolyl1.67 h721 nmMore Enhanced[1]
[FeIV(O)(N2Py2Pz)]2+ 2 pyridylmethyls replaced with (N-methyl)pyrazolylmethyl~2 min750 nm5000x[4]

Experimental Protocols

1. General Synthesis of the Fe(II) Precursor Complex:

The Fe(II) precursor complex, such as [(this compound)Fe(II)(CH3CN)]2+, is typically synthesized by reacting the this compound ligand with an iron(II) salt (e.g., Fe(OTf)2 or Fe(ClO4)2) in a suitable solvent like acetonitrile (B52724) under an inert atmosphere. The resulting complex can often be isolated as a microcrystalline solid.

2. Generation of the Fe(IV)=O Complex:

The Fe(IV)=O species is generated in situ by reacting the Fe(II) precursor complex with an oxidant at a controlled temperature (often low temperatures like -40 °C to room temperature).

  • Using H2O2: A solution of the Fe(II) complex in a solvent such as methanol or acetonitrile is cooled to the desired temperature. A sub-stoichiometric amount of H2O2 is then added. The formation of the Fe(IV)=O species can be monitored by UV/vis spectroscopy by observing the growth of the characteristic near-IR absorption band.[6][8]

  • Using Peroxyacids or PhIO: Similar to the H2O2 procedure, the Fe(II) complex is dissolved in a suitable solvent and cooled. The oxidant is then added, and the reaction is monitored spectroscopically.

3. Catalytic Oxidation Reaction:

A typical catalytic oxidation experiment involves the following steps:

  • The Fe(II) precursor complex and the substrate are dissolved in a solvent (e.g., acetonitrile) in a reaction vessel.

  • The solution is brought to the desired reaction temperature.

  • The oxidant is added portion-wise or via a syringe pump to maintain a low concentration.

  • The reaction progress is monitored by techniques such as GC, HPLC, or NMR to determine the consumption of the substrate and the formation of the product.

  • Turnover numbers (TON) and product yields are calculated based on the amount of catalyst and the amount of product formed.

Visualizations

Catalytic_Cycle FeII [(this compound)Fe(II)]^2+ FeIVO [(this compound)Fe(IV)=O]^2+ FeII->FeIVO Oxidant (e.g., H2O2) FeIII_OH [(this compound)Fe(III)-OH]^2+ FeIVO->FeIII_OH Substrate (S-H) Substrate_rad Substrate Radical (S•) FeIVO->Substrate_rad H-atom Abstraction FeIII_OH->FeII Reduction Product Oxidized Product (S-OH) FeIII_OH->Product Radical Rebound Substrate_rad->Product

Caption: Catalytic cycle for substrate oxidation by Fe(IV)=O this compound complexes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Synthesize Fe(II) Precursor D Combine Fe(II) and Substrate A->D B Prepare Substrate Solution B->D C Prepare Oxidant Solution E Add Oxidant C->E D->E F Monitor Reaction E->F G Quench Reaction F->G H Analyze Products (GC/HPLC) G->H I Calculate Yield and TON H->I

Caption: General experimental workflow for catalytic oxidation.

Troubleshooting_Tree Start Low Product Yield Q1 Is the Fe(IV)=O species forming? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction run under inert atmosphere? A1_Yes->Q2 Sol1 Check oxidant stoichiometry. Lower temperature. Use UV/vis to monitor formation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst stable under reaction conditions? A2_Yes->Q3 Sol2 Perform reaction under Ar or N2 to prevent radical scavenging by O2. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider ligand modification to enhance reactivity. A3_Yes->End Sol3 Consider a more stable ligand derivative. Lower the reaction temperature. A3_No->Sol3

References

overcoming low solubility of N4Py derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N4Py Derivatives

Welcome to the technical support center for this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a primary focus on addressing low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low solubility in aqueous solutions?

This compound derivatives, which are often metal complexes with tetradentate nitrogen ligands, typically possess large, nonpolar organic structures. This lipophilic nature leads to strong intermolecular forces within the crystal lattice, making it energetically unfavorable for polar water molecules to solvate the individual molecules. This inherent structural characteristic is a primary driver of their poor aqueous solubility, which can hinder their application in biological assays and therapeutic development.[1][2] Low solubility can lead to issues like precipitation in buffers, underestimated biological activity, and poor bioavailability.[3][4][5]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue when the concentration of the this compound derivative in the final aqueous solution exceeds its thermodynamic solubility limit. The compound "crashes out" as the percentage of the organic co-solvent (DMSO) decreases.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage: Determine the maximum tolerable percentage of DMSO in your assay that keeps the compound dissolved without affecting the biological system.[4]

  • Use Sonication: After dilution, sonicating the solution can help break down aggregates and improve dissolution.[3]

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon addition to the aqueous buffer.

  • Explore Other Strategies: If simple dilution fails, you may need to employ more advanced formulation strategies as detailed below, such as pH adjustment, or the use of cyclodextrins.[6][]

Q3: What are the primary strategies to enhance the aqueous solubility of my this compound derivative?

Several effective strategies can be employed, categorized broadly as physical modifications, chemical modifications, and formulation-based approaches.[1]

  • pH Adjustment: For this compound derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous solution can significantly increase solubility by forming a more soluble salt form.[][8][9]

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEG 300 can increase solubility.[][9][10] However, the concentration must be carefully optimized for biological compatibility.[4][11]

  • Chemical Structure Modification: Introducing polar or ionizable functional groups (e.g., -COOH, -SO3H, -OH, morpholine) to the ligand structure can disrupt crystal packing and improve interactions with water, thereby increasing intrinsic solubility.[2][12][13][14]

  • Formulation with Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the nonpolar this compound derivative, while their hydrophilic exterior improves solubility in water.[6][15][16][17][18]

    • Polymer Encapsulation/Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance wettability and prevent crystallization.[1][12]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds.[1][19]

The choice of strategy depends on the specific physicochemical properties of your this compound derivative and the requirements of your experiment.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Selecting a Solubility Enhancement Strategy

Use the following workflow to guide your decision-making process for improving the solubility of your this compound derivative.

G cluster_0 start Start: this compound Derivative Precipitates in Aqueous Buffer check_ionizable Does the compound have ionizable groups? start->check_ionizable adjust_ph Strategy 1: Adjust Buffer pH check_ionizable->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., <5% DMSO) permissible in the assay? check_ionizable->check_cosolvent No adjust_ph->check_cosolvent Failure end_node Solubility Issue Resolved adjust_ph->end_node Success use_cosolvent Strategy 2: Optimize Co-solvent Concentration check_cosolvent->use_cosolvent Yes check_formulation Are advanced formulations (e.g., cyclodextrins) feasible? check_cosolvent->check_formulation No use_cosolvent->check_formulation Failure use_cosolvent->end_node Success use_formulation Strategy 3: Use Cyclodextrins or other Encapsulation Agents check_formulation->use_formulation Yes modify_structure Strategy 4: Consider Chemical Modification of Ligand check_formulation->modify_structure No use_formulation->modify_structure Failure use_formulation->end_node Success G cluster_workflow Cyclodextrin Encapsulation Workflow A 1. Dissolve HP-β-CD in Water C 3. Add Drug Solution to CD Solution (Dropwise) & Stir 24-48h A->C B 2. Dissolve this compound Derivative in Co-solvent B->C D 4. Freeze Solution (-80°C) C->D E 5. Lyophilize (Freeze-Dry) to obtain Powder D->E F 6. Reconstitute Powder in Aqueous Buffer E->F

References

Technical Support Center: Prevention of Self-Decay in High-Spin Oxoiron(IV) N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the self-decay of high-spin oxoiron(IV) N4Py complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of self-decay for oxoiron(IV) this compound complexes?

A1: The self-decay of many oxoiron(IV) complexes, including those with this compound-type ligands, often proceeds through an intramolecular hydrogen atom transfer (HAT) from a C-H bond on the ligand to the highly reactive oxo group. This process leads to the reduction of the iron(IV) center and hydroxylation of the ligand. This intramolecular pathway is suggested by first-order decay kinetics and the observation that solvent deuteration does not typically affect the decay rate.

Q2: How does the spin state of the oxoiron(IV) complex influence its stability?

A2: High-spin (S=2) oxoiron(IV) complexes are generally more reactive and have shorter lifetimes than their intermediate-spin (S=1) counterparts.[1][2] This increased reactivity is predicted by DFT calculations and is a key consideration in designing stable complexes.[2] The ligand field strength and coordination geometry are critical factors in determining the ground spin state.

Q3: What is the role of the this compound ligand structure in the stability of the oxoiron(IV) complex?

A3: The structure of the this compound ligand is a critical determinant of the stability of the corresponding oxoiron(IV) complex. Modifications to the pyridine (B92270) rings and the overall steric bulk can significantly impact the half-life of the complex. Weaker field ligands can lead to more reactive complexes. For instance, introducing methyl groups at the 6-position of the pyridine rings can create a weaker ligand field, resulting in a more reactive and less stable oxoiron(IV) species.[3]

Q4: How can isotopic labeling be used to enhance the stability of these complexes?

A4: Since the primary decay pathway often involves intramolecular C-H bond activation, replacing these C-H bonds with C-D (deuterium) bonds can significantly slow down the decay rate. This is due to the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom is abstracted more slowly than a protium (B1232500) atom. This strategy has been successfully employed to increase the half-life of oxoiron(IV) complexes, allowing for more detailed characterization.[2]

Troubleshooting Guides

Issue 1: The synthesized oxoiron(IV) this compound complex decays too rapidly for characterization and reactivity studies.

  • Question: My oxoiron(IV) this compound complex has a very short half-life, preventing me from performing necessary experiments. What steps can I take to improve its stability?

  • Answer:

    • Ligand Modification: Consider modifying the this compound ligand. Introducing bulky substituents on the pyridine rings can sterically hinder the approach of the oxo group to the ligand's C-H bonds, thereby slowing intramolecular decay. However, be aware that electronic effects of substituents also play a role; electron-donating groups can increase the reactivity of the iron center.

    • Deuteration: If the decay is suspected to be due to intramolecular C-H activation, synthesizing a deuterated version of the this compound ligand can substantially increase the complex's half-life due to the kinetic isotope effect.[2]

    • Solvent Choice: While the primary decay is often intramolecular, the solvent can influence stability. Non-coordinating, anhydrous solvents are generally preferred. Ensure the solvent is rigorously dried and deoxygenated before use.

    • Low-Temperature Studies: Perform the generation and subsequent reactions of the oxoiron(IV) complex at low temperatures (e.g., -40 °C or below) to significantly slow the decay kinetics.

Issue 2: Low yield of the oxoiron(IV) this compound complex upon oxidation of the Fe(II) precursor.

  • Question: I am not achieving a high conversion of my iron(II) this compound complex to the desired oxoiron(IV) species. What are the potential causes and solutions?

  • Answer:

    • Oxidant Purity and Stoichiometry: Ensure the oxidant (e.g., iodosylbenzene (PhIO), m-CPBA, ceric ammonium (B1175870) nitrate) is of high purity and used in the correct stoichiometry. An excess of the oxidant may be necessary, but a large excess can sometimes lead to side reactions.

    • Reaction Conditions: The reaction temperature and time are critical. Generation of the oxoiron(IV) species is often rapid, even at low temperatures. Monitor the reaction by UV-Vis spectroscopy to determine the optimal reaction time and avoid decomposition of the product.

    • Purity of the Fe(II) Precursor: Impurities in the starting iron(II) complex can interfere with the oxidation reaction. Ensure the precursor is pure and fully characterized before use.

    • Side Reactions: Be aware of potential side reactions, such as the comproportionation between the newly formed Fe(IV)=O and the remaining Fe(II) precursor. Adding the oxidant to the Fe(II) solution in a controlled manner can help minimize this.

Issue 3: Difficulty in confirming the formation and purity of the oxoiron(IV) this compound complex.

  • Question: I am unsure if I have successfully synthesized the target oxoiron(IV) complex. What characterization techniques are most effective?

  • Answer:

    • UV-Vis Spectroscopy: This is the most common and immediate method to monitor the formation of the oxoiron(IV) species. These complexes typically exhibit a characteristic near-IR absorption band between 650 and 850 nm. The decay of this band can be monitored to determine the complex's half-life.

    • Mössbauer Spectroscopy: This technique is highly informative for confirming the +4 oxidation state and the spin state of the iron center.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used to confirm the mass-to-charge ratio of the complex, providing evidence for its formation.

    • Resonance Raman Spectroscopy: This technique can identify the Fe=O stretching frequency, which is a hallmark of these complexes.

Data Presentation

Table 1: Half-lives of Selected Oxoiron(IV) this compound and Related Complexes at 25 °C in Acetonitrile (B52724)

ComplexLigandHalf-life (t₁/₂)Reference(s)
[FeIV(O)(this compound)]2+N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine~60 hours[4]
[FeIV(O)(N4PyMe2)]2+bis(6-methylpyridin-2-yl)-N,N-bis((pyridin-2-yl)methyl)methanamine14 minutes[3]
[FeIV(O)(L1)]2+N-(1-methyl-2-imidazolyl)methyl-N-(2-pyridyl)-methyl-N-(bis-2-pyridylmethyl)-amine16 hours[4]
[FeIV(O)(L2)]2+N-bis(1-methyl-2-imidazolyl)methyl-N-(bis-2-pyridylmethyl)amine1.67 hours[4]
[FeIV(O)(L3)]2+N-(isoquinolin-3-ylmethyl)-1,1-di(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine63 hours[4]
[FeIV(O)(L4)]2+N,N-bis(isoquinolin-3-ylmethyl)-1,1-di(pyridin-2-yl)methanamine45 hours[4]
[FeIV(O)(TMG3tren)]2+1,1,1-tris{2-[N2-(1,1,3,3-tetramethylguanidino)]ethyl}amine (S=2)30 seconds[2]
[FeIV(O)(d36-TMG3tren)]2+perdeuteromethyl-TMG3tren (S=2)13.2 minutes[2]

Experimental Protocols

Protocol 1: Synthesis of the Iron(II) Precursor, --INVALID-LINK--2

This protocol is a composite based on procedures described in the literature.[4][5]

  • Materials:

    • This compound ligand (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine)

    • Fe(OTf)₂(CH₃CN)₂ (Iron(II) trifluoromethanesulfonate (B1224126) bis(acetonitrile))

    • Anhydrous acetonitrile (CH₃CN)

    • Anhydrous diethyl ether

  • Procedure:

    • All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Dissolve the this compound ligand (1 equivalent) in a minimal amount of anhydrous acetonitrile.

    • In a separate flask, dissolve Fe(OTf)₂(CH₃CN)₂ (1 equivalent) in anhydrous acetonitrile.

    • Slowly add the iron salt solution to the ligand solution with stirring.

    • Stir the resulting solution at room temperature for 1-2 hours.

    • Precipitate the product by the slow addition of anhydrous diethyl ether.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

    • The product, --INVALID-LINK--₂, should be stored under an inert atmosphere.

Protocol 2: Generation and Monitoring of [FeIV(O)(this compound)]2+

This protocol is a composite based on procedures described in the literature.[6]

  • Materials:

    • --INVALID-LINK--₂

    • Iodosylbenzene (PhIO) or another suitable oxidant

    • Anhydrous acetonitrile (CH₃CN), preferably pre-cooled

  • Procedure for Generation:

    • Prepare a solution of the iron(II) precursor, --INVALID-LINK--₂, in anhydrous acetonitrile in a UV-Vis cuvette under an inert atmosphere. The concentration should be chosen to give an appropriate absorbance for the expected oxoiron(IV) species (typically in the low millimolar range).

    • Cool the solution to the desired temperature (e.g., -40 °C) using a cryostat.

    • Add a slight excess (e.g., 1.1 equivalents) of solid iodosylbenzene directly to the cuvette.

    • Immediately begin monitoring the reaction by UV-Vis spectroscopy.

  • Procedure for Monitoring Decay:

    • The formation of [FeIV(O)(this compound)]²⁺ is indicated by the appearance of a characteristic absorption band around 695 nm.

    • Once the formation is complete (i.e., the absorbance at 695 nm reaches a maximum), monitor the decay of this band over time at a constant temperature.

    • The decay typically follows first-order kinetics. The natural logarithm of the absorbance versus time can be plotted to obtain the rate constant (k) from the slope. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2)/k.

Visualizations

experimental_workflow cluster_synthesis Fe(II) Precursor Synthesis cluster_oxidation Oxoiron(IV) Generation cluster_analysis Characterization & Analysis This compound This compound Ligand Precursor FeII(this compound)(CH₃CN)₂ This compound->Precursor FeOTf2 Fe(OTf)₂(CH₃CN)₂ FeOTf2->Precursor OxoironIV [FeIV(O)(this compound)]²⁺ Precursor->OxoironIV Oxidation Oxidant Oxidant (e.g., PhIO) Oxidant->OxoironIV UVVis UV-Vis Spectroscopy OxoironIV->UVVis Decay Self-Decay OxoironIV->Decay Products Decay Products Decay->Products

Caption: Experimental workflow for the synthesis and analysis of oxoiron(IV) this compound complexes.

decay_pathway FeIV_O [FeIV(O)(this compound)]²⁺ TS Transition State FeIV_O->TS Intramolecular H-atom abstraction FeIII_OH [FeIII(OH)(this compound-radical)]²⁺ TS->FeIII_OH Final_Product Hydroxylated Ligand Complex FeIII_OH->Final_Product Radical Rebound

Caption: Proposed intramolecular self-decay pathway for oxoiron(IV) this compound complexes.

ligand_modification cluster_ligand Ligand Modification Strategies cluster_effect Impact on Stability BaseLigand This compound Ligand StericHindrance Introduce Bulky Groups (e.g., 6-Me substituents) BaseLigand->StericHindrance Deuteration Isotopic Labeling (C-H to C-D) BaseLigand->Deuteration IncreasedStability Increased Half-life StericHindrance->IncreasedStability DecreasedDecay Slower Self-Decay Rate Deuteration->DecreasedDecay

References

managing ligand exchange equilibria for Fe(II)(N4Py) in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fe(II)(N4Py) and related complexes in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my [Fe(II)(this compound)(CH₃CN)]²⁺ solution change immediately upon dissolution in water?

A1: The color change is expected and indicates an immediate ligand exchange reaction. In the solid state, the iron center is coordinated to an acetonitrile (B52724) (CH₃CN) molecule. However, upon dissolution in water, this acetonitrile ligand is rapidly replaced by water (H₂O) or hydroxide (B78521) (OH⁻) ligands from the aqueous medium.[1][2][3] This alteration in the coordination sphere of the iron complex leads to a change in its electronic properties and, consequently, its color.

Q2: I'm observing poor stability and potential decomposition of my Fe(II)(this compound) complex in my aqueous buffer. What is the optimal pH range to maintain the integrity of the complex?

A2: The stability of the Fe(II)(this compound) complex in aqueous solution is highly dependent on pH. Full dissociation of the this compound ligand from the iron center has been observed at low pH (<3) and high pH (>9).[1][2][3] To maintain the coordinated complex, it is crucial to work within a pH range of approximately 4 to 8.[1][2][4] Within the pH 5 to 8 range, an equilibrium between two different species of the complex may exist.[1][2][3]

Q3: My experimental results are inconsistent. Could there be multiple species of the Fe(II)(this compound) complex in my aqueous solution?

A3: Yes, it is highly likely. In aqueous media within the stable pH range (around 5-8), the aquated Fe(II)(this compound) complex can exist in an equilibrium between different species.[1][2][3] Furthermore, a spin equilibrium between low-spin and high-spin states of the iron center can also occur for the aquated complexes.[1][2] The position of these equilibria can be influenced by factors such as pH, temperature, and the specific this compound derivative used.[1][5]

Q4: Can I use solvents other than acetonitrile for the initial synthesis and handling of the complex before introducing it to an aqueous medium?

A4: While the complex is often synthesized and stored with an acetonitrile ligand, dissolution in other solvents like methanol (B129727) will also lead to immediate ligand exchange.[4][6] If your experimental design requires a non-aqueous starting solution, be aware that the coordinated solvent molecule will likely be different from acetonitrile and will still be readily exchanged upon introduction to water. The preference for the sixth ligand for [(this compound)Fe(II)] follows the order CH₃CN >> H₂O > HOCH₃.[6]

Troubleshooting Guides

Issue 1: Unexpected UV-Vis Spectral Changes

  • Symptom: The UV-Vis absorption spectrum of your Fe(II)(this compound) solution changes over time, showing unexpected shifts in wavelength or changes in molar absorptivity.

  • Possible Causes & Solutions:

    • pH Instability: The pH of your solution may be outside the optimal range (4-8), leading to ligand dissociation.

      • Solution: Carefully prepare and verify the pH of your aqueous buffers before dissolving the complex. Monitor the pH of your experimental solution throughout the experiment.

    • Redox Instability: The Fe(II) center may be oxidizing to Fe(III).

      • Solution: Work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Use deoxygenated solvents and buffers.

    • Ligand Exchange Equilibria: The observed spectral changes may reflect a shift in the equilibrium between different aquated or spin-state species.

      • Solution: Ensure consistent experimental conditions (temperature, pH, ionic strength) to obtain reproducible results. Consider performing temperature-dependent studies to understand the thermodynamics of the equilibria.[5][6]

Issue 2: Inconsistent Electrochemical Data (Cyclic Voltammetry)

  • Symptom: The cyclic voltammogram of your Fe(II)(this compound) complex in an aqueous buffer shows shifting potentials, changing peak currents, or poorly defined waves.

  • Possible Causes & Solutions:

    • pH Effects: The redox potential of the Fe(III)/Fe(II) couple is often pH-dependent in aqueous media.

      • Solution: Use well-defined and buffered aqueous solutions for all electrochemical measurements. Report the pH at which the measurements were conducted.

    • Ligand Dissociation: If the pH is too low or too high, the resulting ligand dissociation will lead to the electrochemistry of free iron ions, which is different from the complex.[1]

      • Solution: Operate within the 4-8 pH range.

    • Electrode Fouling: Adsorption of the complex or its decomposition products onto the electrode surface can affect the electrochemical response.

      • Solution: Polish the working electrode thoroughly between measurements.

Data Presentation

Table 1: pH-Dependent Stability of Fe(II)(this compound) in Aqueous Media

pH RangeObservationReference
< 3Full dissociation of the this compound ligand.[1][2][3]
4 - 8Complex is relatively stable; existence of equilibria between species.[1][2][4]
5 - 8Equilibrium between two different species observed.[1][2][3]
> 9Full dissociation of the this compound ligand.[1][2][3]

Table 2: Redox Potentials of Fe(II)(this compound) and Related Complexes

ComplexE₁/₂ (V vs. reference)ConditionsReference
[Fe(this compound)(CH₃CN)]²⁺Varies with ligand modificationAcetonitrile[7][8]
[Fe(IV)(O)(this compound)]²⁺+0.41Aqueous solution, pH 4 (vs. SCE)[9]
Mn(III/II)-N4Py0.7PBS, pH 7.4 (vs. Ag/AgCl, irreversible)[10]
Fe(III/II)-N4Py0.18PBS, pH 7.4 (vs. Ag/AgCl, irreversible)[10]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of [Fe(II)(this compound)(H₂O/OH)]²⁺

  • Materials: --INVALID-LINK--₂ solid, deoxygenated buffer solution (pH 4-8).

  • Procedure:

    • Prepare the desired aqueous buffer and thoroughly deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Weigh the required amount of --INVALID-LINK--₂ in a glovebox or under a stream of inert gas to minimize air exposure.

    • Dissolve the solid complex directly into the deoxygenated buffer with gentle stirring.

    • The solution is now ready for further experiments. Note that the acetonitrile ligand has been replaced by water or hydroxide.[1][2][3]

Protocol 2: Monitoring Ligand Exchange and Stability using UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the Fe(II)(this compound) complex in the desired deoxygenated aqueous buffer as described in Protocol 1.

    • Record an initial UV-Vis spectrum (typically scanning from 300-800 nm). The metal-to-ligand charge-transfer (MLCT) bands are sensitive to the coordination environment.[10]

    • To study stability, monitor the spectrum over time. Changes in the absorbance or wavelength of the MLCT bands can indicate decomposition or changes in speciation.

    • To study pH effects, prepare a series of solutions with different pH values and record their spectra. This will allow for the determination of the stable pH range.

Mandatory Visualizations

Ligand_Exchange_Workflow cluster_synthesis Synthesis & Storage cluster_aqueous Aqueous Solution Preparation cluster_equilibria Equilibria in Solution Solid_Complex Fe(II)(this compound)(CH3CN)2 (Solid State) Dissolution Dissolve in Aqueous Buffer (pH 4-8) Solid_Complex->Dissolution Immediate Ligand Exchange Aqueous_Complex [Fe(II)(this compound)(H2O/OH)]2+ (Aquated Species) Dissolution->Aqueous_Complex Equilibrium pH-dependent & Spin-State Equilibria Aqueous_Complex->Equilibrium Dynamic Process pH_Dependent_Equilibria Low_pH pH < 3 Decomposed_Low Fe2+ (aq) + this compound-H+ Low_pH->Decomposed_Low Ligand Dissociation Stable_pH pH 4 - 8 Complex_Species [Fe(II)(this compound)(H2O/OH)]2+ (Multiple Species in Equilibrium) Stable_pH->Complex_Species Complex Formation High_pH pH > 9 Decomposed_High Fe(OH)x + this compound High_pH->Decomposed_High Ligand Dissociation Decomposed_Low->Stable_pH Increase pH Complex_Species->Low_pH Decrease pH Complex_Species->High_pH Increase pH Decomposed_High->Stable_pH Decrease pH

References

Technical Support Center: Enhancing the Reactivity of Fe(IV)=O N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fe(IV)=O N4Py complexes. The information is designed to address common experimental challenges and provide insights into enhancing the reactivity of these important biomimetic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reactivity of Fe(IV)=O this compound complexes?

A1: The reactivity of Fe(IV)=O this compound complexes is primarily influenced by a combination of electronic and steric factors within the first and second coordination spheres.[1][2] Key factors include:

  • Ligand Field Strength: Weakening the ligand field of the equatorial donors can enhance the reactivity of low-spin Fe(IV)=O complexes.[1][3] This is often achieved by replacing pyridine (B92270) moieties in the this compound ligand with weaker field donors like (N-methyl)imidazolyl or pyrazolyl groups.[1][4]

  • Steric Hindrance: The steric bulk of the ligand framework can affect the accessibility of the Fe(IV)=O unit to the substrate. Less sterically encumbered complexes may exhibit enhanced reactivity.[5][6]

  • Second Coordination Sphere Effects: Interactions in the secondary coordination sphere, such as hydrogen bonding, can significantly influence the electrophilicity of the terminal oxo ligand and thus enhance reactivity.[1][5][6]

  • Spin State: While most synthetic Fe(IV)=O this compound complexes are low-spin (S=1), accessing a high-spin (S=2) state in the transition state can lead to higher reactivity in hydrogen atom transfer (HAT) reactions.[1][2]

Q2: How can I increase the rate of C-H bond cleavage or oxygen atom transfer (OAT) reactions?

A2: To increase the reactivity of your Fe(IV)=O this compound complex, consider the following strategies:

  • Ligand Modification: Systematically replace one or more pyridine arms of the this compound ligand with weaker field donors. For instance, replacing two pyridine groups with pyrazoles has been shown to increase the HAT reactivity by over 5000-fold.[4] Similarly, incorporating quinoline (B57606) or (N-methyl)benzimidazolyl moieties can also enhance reactivity.[4][7]

  • Introduce Second-Sphere Interactions: Incorporate functional groups capable of hydrogen bonding, such as amides, into the ligand backbone. These can activate the terminal oxo ligand, increasing its electrophilicity.[5][6]

  • Tune Electronic Properties: The introduction of electron-withdrawing or -donating groups on the pyridine rings can modulate the electronic properties of the iron center and influence reactivity.

Q3: What is the typical stability of Fe(IV)=O this compound complexes, and how do modifications affect it?

A3: The parent complex, [Fe(IV)(O)(this compound)]^2+, is known for its considerable thermal stability, with a half-life of approximately 60 hours at room temperature.[1][3][8] However, modifications that enhance reactivity often lead to a decrease in stability. For example, replacing pyridyl units with (N-methyl)imidazolyl or (N-methyl)benzimidazolyl moieties results in complexes with shorter half-lives.[1][3][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no formation of the Fe(IV)=O species. 1. Inefficient oxidant. 2. Decomposition of the Fe(II) precursor. 3. Unfavorable reaction conditions. 4. Interference from molecular oxygen.[9][10][11]1. Use a more potent oxygen atom transfer reagent like iodosylbenzene (PhIO), m-CPBA, or isopropyl 2-iodoxybenzoate (IBX ester).[5][6][8] Ceric ammonium (B1175870) nitrate (B79036) can also be used.[1][3][8] 2. Ensure the Fe(II) precursor complex is pure and handled under an inert atmosphere to prevent premature oxidation.[4] 3. Optimize the reaction temperature; many generation reactions are performed at low temperatures (-10°C to -40°C) to stabilize the resulting Fe(IV)=O complex.[2][5][6] 4. For reactions involving peracids, the presence of O2 can scavenge radical intermediates and drive the accumulation of the Fe(IV)=O species. Conversely, in other systems, O2 can have a negative impact. Consider performing the reaction under an inert atmosphere (e.g., argon) to assess its effect.[9][10][11]
The Fe(IV)=O complex is too stable and shows low reactivity. 1. The ligand field is too strong. 2. The Fe(IV)=O unit is sterically shielded.1. Synthesize a new ligand where one or more pyridine donors are replaced with weaker field donors (e.g., pyrazole, imidazole).[1][4] 2. Redesign the ligand to reduce steric bulk around the metal center.[5][6]
The Fe(IV)=O complex decomposes too quickly to study its reactivity. 1. The ligand modification has significantly destabilized the complex. 2. The reaction is performed at too high a temperature.1. While enhanced reactivity often correlates with lower stability, seek a balance by choosing a ligand modification that provides a sufficient reactivity boost without compromising stability to an unmanageable degree. 2. Conduct reactivity studies at lower temperatures to increase the half-life of the complex.[5][6]
Inconsistent or unexpected reaction products. 1. Competing reaction pathways. 2. The reaction mechanism is different than assumed (e.g., involvement of radical species).1. Simplify the reaction system where possible. For catalytic reactions, be aware of potential side reactions like catalyst deactivation or substrate inhibition. 2. Perform kinetic isotope effect (KIE) studies to probe the mechanism of C-H activation. A large KIE is indicative of a metal-based oxidant involved in a tunneling mechanism.[4]

Data Presentation

Table 1: Comparison of Half-lives and Spectroscopic Properties of Selected Fe(IV)=O this compound Derivatives
ComplexHalf-life (t1/2) at RT (h)UV-vis λmax (nm)Reference(s)
[Fe(IV)(O)(this compound)]^2+~60695[1][3][8]
[Fe(IV)(O)(L1)]^2+16706[1][8]
[Fe(IV)(O)(L2)]^2+1.67721[1][8]
[Fe(IV)(O)(L3)]^2+63695[1][8]
[Fe(IV)(O)(L4)]^2+45696[1][8]
[Fe(IV)(O)(N4PyMe2)]^2+0.23 (14 min)-[2]
[Fe(IV)(O)(N2Py2B)]^2+~2.5-[3]

L1: One pyridyl arm replaced by (N-methyl)imidazolyl. L2: Two pyridyl arms replaced by (N-methyl)imidazolyl. L3: One pyridyl arm replaced by N-(isoquinolin-3-ylmethyl). L4: Two pyridyl arms replaced by N-(isoquinolin-3-ylmethyl). N4PyMe2: N-bis(6-methylpyridin-2-yl)methyl-N-(bis-2-pyridylmethyl)amine. N2Py2B: Two pyridyl units replaced by (N-methyl)benzimidazolyl.

Table 2: Second-Order Rate Constants (k2) for Cyclohexane C-H Oxidation
Complexk2 (M⁻¹s⁻¹)Fold Increase vs. ParentReference(s)
[Fe(IV)(O)(this compound)]^2+5.5 x 10⁻⁵1[4]
[Fe(IV)(O)(N2Py2Q)]^2+-~500[4]
[Fe(IV)(O)(N2Py2Pz)]^2+0.295300[4]

N2Py2Q: Two pyridyl units replaced by quinoline. N2Py2Pz: Two pyridyl units replaced by pyrazole.

Experimental Protocols

Synthesis of the Fe(II) Precursor Complex (General Procedure)

A solution of the pentadentate this compound-derivative ligand in acetonitrile (B52724) (MeCN) is added to an equimolar amount of [Fe(II)(OTf)2(CH3CN)2] under an inert atmosphere.[4] The reaction mixture is stirred at room temperature. The product, typically of the form --INVALID-LINK--2 or --INVALID-LINK--2, is then precipitated, collected by filtration, washed, and dried under vacuum.[1][4]

Generation of the Fe(IV)=O Complex (General Methods)

Method A: Using Iodosylbenzene (PhIO) or Derivatives

The Fe(II) precursor complex is dissolved in a suitable solvent (e.g., MeCN) and cooled to a low temperature (e.g., -40°C).[5][6] A solution of the oxidant, such as PhIO or isopropyl 2-iodoxybenzoate (IBX ester), in a minimal amount of a co-solvent like methanol, is then added.[5][6][8] The formation of the Fe(IV)=O species is monitored spectroscopically, typically by the appearance of a characteristic broad, weak absorption band in the near-IR region (around 700-750 nm).[4][5][6]

Method B: Using Ceric Ammonium Nitrate (CAN)

The Fe(II) precursor complex is dissolved in MeCN. An aqueous solution of ceric ammonium nitrate is then added to generate the Fe(IV)=O complex, which can sometimes be isolated as a solid.[1][3][8]

Method C: Using Hydrogen Peroxide (H2O2)

The reaction of the Fe(II) complex with H2O2 can be complex. In methanol, substoichiometric amounts of H2O2 can lead to the formation of the Fe(IV)=O species via heterolytic cleavage of an Fe(II)-OOH intermediate.[12][13][14][15] However, with excess H2O2, an Fe(III)-OOH intermediate is often formed, which may undergo homolytic cleavage.[12]

Reactivity Studies (General Procedure)

Reactivity studies are typically performed at a constant temperature. A solution of the freshly generated Fe(IV)=O complex is prepared in a suitable solvent. The reaction is initiated by adding a known concentration of the substrate (e.g., cyclohexane, thioanisole). The decay of the Fe(IV)=O species is monitored over time using UV-vis spectroscopy by following the decrease in absorbance of its characteristic near-IR band.[4] Second-order rate constants are then determined from the kinetic data.

Visualizations

experimental_workflow cluster_synthesis Fe(II) Precursor Synthesis cluster_generation Fe(IV)=O Generation cluster_reactivity Reactivity Study Fe_salt [Fe(II)(OTf)2(CH3CN)2] synthesis_step Reaction in MeCN (Inert Atmosphere) Fe_salt->synthesis_step N4Py_ligand This compound-derivative Ligand N4Py_ligand->synthesis_step FeII_complex [Fe(II)(Ligand)(CH3CN)]^2+ synthesis_step->FeII_complex generation_step Oxidation Reaction (Low Temperature) FeII_complex->generation_step oxidant Oxidant (e.g., PhIO, CAN, H2O2) oxidant->generation_step FeIV_complex [Fe(IV)(O)(Ligand)]^2+ reaction_step Oxidation Reaction FeIV_complex->reaction_step substrate Substrate (e.g., Cyclohexane) substrate->reaction_step products Oxidized Products reaction_step->products kinetics Kinetic Analysis (UV-vis Spectroscopy) reaction_step->kinetics

Caption: Experimental workflow for the synthesis, generation, and reactivity studies of Fe(IV)=O this compound complexes.

reactivity_factors cluster_ligand Ligand Modification cluster_second_sphere Second Coordination Sphere cluster_electronic Electronic Effects reactivity Enhanced Reactivity of Fe(IV)=O this compound weaker_field Weaker Field Donors (e.g., Pyrazole, Imidazole) weaker_field->reactivity less_sterics Reduced Steric Hindrance less_sterics->reactivity h_bonding Hydrogen Bonding h_bonding->reactivity spin_state Access to High-Spin (S=2) Transition State spin_state->reactivity

Caption: Key factors influencing the enhanced reactivity of Fe(IV)=O this compound complexes.

References

Technical Support Center: Maximizing Fe(IV)=O Yield with N4Py Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the N4Py ligand and its derivatives in the synthesis of high-valent Fe(IV)=O complexes. The primary focus is on controlling the comproportionation reaction to enhance the yield of the desired Fe(IV)=O species.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction that limits the yield of [(this compound)Fe(IV)=O]2+?

A1: The primary side reaction that limits the yield is the comproportionation between the newly formed [(this compound)Fe(IV)=O]2+ and the starting Fe(II) complex, [(this compound)Fe(II)(solvent)]2+. This reaction effectively consumes the desired product to form Fe(III) species.

Q2: What is the mechanism of the comproportionation reaction?

A2: The comproportionation reaction proceeds through a hydrogen atom transfer (HAT) mechanism.[1][2][3][4][5] Specifically, it involves the transfer of a hydrogen atom from an aqua ligand on the Fe(II) complex, [(this compound)Fe(II)(OH2)]2+, to the oxo group of the Fe(IV)=O complex.[1][2][3][4][5]

Q3: How does the solvent affect the comproportionation rate and the overall Fe(IV)=O yield?

A3: The solvent plays a critical role in both the ligand exchange equilibria of the Fe(II) precursor and the rate of comproportionation. For instance, in methanol (B129727), comproportionation can be slow enough to observe the formation of [(this compound)Fe(IV)=O]2+, but the presence of water can accelerate this side reaction.[1] The choice of solvent also influences the stability of the Fe(II) precursor's coordination sphere, which in turn affects its reactivity with the oxidant and its propensity to engage in comproportionation.

Q4: Can modifying the this compound ligand help in controlling comproportionation?

A4: Yes, modifying the this compound ligand framework is a key strategy to control the properties of the resulting iron complexes and, consequently, the comproportionation rate. Replacing one or more of the pyridine (B92270) arms with other donor groups (e.g., pyrazole, imidazole, isoquinoline) alters the electronic and steric properties of the ligand.[6][7][8][9] These modifications can change the Fe(IV)/Fe(III) and Fe(III)/Fe(II) reduction potentials, impacting the thermodynamic driving force for comproportionation and the reactivity of the Fe(IV)=O species.[6][7] For example, introducing less basic pyrazolylmethyl units in place of pyridylmethyl arms can lead to a remarkable increase in the oxidative reactivity of the Fe(IV)=O complex.[6]

Q5: What are the common oxidants used to generate Fe(IV)=O species with this compound, and how do they influence the yield?

A5: A variety of oxidants can be used, including hydrogen peroxide (H2O2), peroxy acids, iodosylbenzene (PhIO), and ceric ammonium (B1175870) nitrate (B79036) (CAN).[10][11] The choice of oxidant is crucial. With H2O2, the formation of Fe(II)-OOH and Fe(III)-OOH intermediates occurs, and the subsequent cleavage of the O-O bond can be either heterolytic (favoring Fe(IV)=O formation) or homolytic.[1][2][3][5] The low yield of [(this compound)Fe(IV)=O]2+ when using H2O2 is often due to competing reactions.[1][3] Stronger, single-oxygen-atom donors like PhIO or photochemically generated oxidants can sometimes provide higher initial yields of the Fe(IV)=O species.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of [(this compound)Fe(IV)=O]2+ Rapid Comproportionation: The newly formed Fe(IV)=O is quickly reacting with the remaining Fe(II) starting material.Lower the temperature: Temperature-dependent studies show that ligand exchange and comproportionation rates are temperature-sensitive.[1][2][5] • Modify the ligand: Consider using a modified this compound ligand that disfavors comproportionation (see FAQ Q4). • Choose a different solvent: Experiment with solvents that may slow down the comproportionation reaction. Comproportionation is slower in CD3OD compared to methanol with added water.[1]
Inefficient Oxidant: The chosen oxidant is not effectively converting the Fe(II) complex to the Fe(IV)=O species or is participating in side reactions.Switch to a more direct oxygen atom transfer reagent: Consider using oxidants like iodosylbenzene (PhIO) or isopropyl 2-iodoxybenzoate.[7] • Optimize oxidant stoichiometry: Use of substoichiometric H2O2 has been shown to lead to the formation of the Fe(IV)=O species.[1][2][5]
Ligand Exchange Issues: The solvent or other species are competing with the oxidant for coordination to the Fe(II) center, preventing the formation of the necessary precursor to the Fe(IV)=O species.Control the water content: The presence of water can influence the ligand exchange equilibria and the rate of comproportionation.[1] Ensure anhydrous conditions if water is suspected to be detrimental. • Vary the solvent: The coordinating ability of the solvent can impact the lability of the sixth ligand on the Fe(II) complex.
Inconsistent or irreproducible results Sensitivity to atmospheric oxygen: The presence of O2 can interfere with the reaction pathways, potentially scavenging radical intermediates and affecting the accumulation of the Fe(IV)=O species.[10][12]Maintain an inert atmosphere: Conduct experiments under a nitrogen or argon atmosphere to exclude O2.[10][12]
Decomposition of the Fe(IV)=O complex: The [(this compound)Fe(IV)=O]2+ complex has a finite half-life, which can be influenced by the specific ligand and solvent used.Characterize the stability of your complex: Determine the half-life of your specific Fe(IV)=O complex under your experimental conditions. Some modified this compound ligands produce less stable Fe(IV)=O complexes.[7] • Perform subsequent reactions promptly: Once the Fe(IV)=O species is generated, proceed with its intended use without delay.

Quantitative Data Summary

Table 1: Half-lives of various [Fe(IV)(O)(L)]2+ complexes at room temperature.

Ligand (L)Half-life
This compound≈ 60 hours[7]
L¹ (one pyridyl arm replaced by (N-methyl)imidazolyl)16 hours[7]
L² (two pyridyl arms replaced by (N-methyl)imidazolyl)1.67 hours[7]
L³ (one pyridyl arm replaced by N-(isoquinolin-3-ylmethyl))63 hours[7]
L⁴ (two pyridyl arms replaced by N-(isoquinolin-3-ylmethyl))45 hours[7]
N2Py2Pz (two pyridylmethyl arms replaced by (N-methyl)pyrazolylmethyl)~2 minutes (at 298 K)[6]

Table 2: Electrochemical Potentials of [Fe(II)(CH3CN)(L)]2+ complexes.

Ligand (L)E1/2 (V vs. Fc+/Fc)
This compound+0.93
+0.86
+0.78
+0.93
L⁴+0.92
(Data extracted from a study by Nordlander et al., where L¹-L⁴ are modified this compound ligands as described in Table 1)

Experimental Protocols

General Protocol for the Synthesis of [(this compound)Fe(IV)=O]2+

A standard method for generating the [(this compound)Fe(IV)=O]2+ complex involves the oxidation of its Fe(II) precursor, --INVALID-LINK--2.

  • Preparation of the Fe(II) precursor: Under an inert atmosphere, equimolar amounts of [Fe(II)(OTf)2(CH3CN)2] and the this compound ligand are reacted in acetonitrile (B52724) (MeCN). The resulting --INVALID-LINK--2 complex is typically obtained in high yield.[6]

  • Oxidation: The Fe(II) precursor solution in MeCN is cooled to a specific temperature (e.g., -40 °C). An oxidant, such as iodosylbenzene (PhIO), isopropyl 2-iodoxybenzoate, or ceric ammonium nitrate (in water), is then added to the solution.[7][11] The formation of the green or brown [(this compound)Fe(IV)=O]2+ species is monitored spectroscopically, typically by observing the characteristic near-IR absorption band around 695 nm.[7][10][12]

Note: The specific reaction conditions, including temperature, solvent, and choice of oxidant, should be optimized for the specific this compound derivative being used.

Visualizations

Comproportionation_Pathway Figure 1: Comproportionation Reaction Pathway FeII [(this compound)Fe(II)(Solvent)]²⁺ FeIVO [(this compound)Fe(IV)=O]²⁺ (Desired Product) FeII->FeIVO Oxidation FeIII 2 x [(this compound)Fe(III)(OH)]²⁺ (Comproportionation Product) Oxidant Oxidant (e.g., H₂O₂, PhIO) FeIVO->FeIII Comproportionation (with another Fe(II))

Caption: Comproportionation pathway limiting Fe(IV)=O yield.

Experimental_Workflow Figure 2: Workflow to Optimize Fe(IV)=O Yield Start Start with [(this compound)Fe(II)(Solvent)]²⁺ Select_Oxidant Select Oxidant (e.g., H₂O₂, PhIO, CAN) Start->Select_Oxidant Reaction Oxidation Reaction Select_Oxidant->Reaction Control_Temp Control Temperature (e.g., -40°C) Control_Temp->Reaction Control_Solvent Control Solvent & H₂O content Control_Solvent->Reaction Monitor Monitor Fe(IV)=O formation (UV-vis, Raman) Reaction->Monitor Analysis Analyze Yield & Stability Monitor->Analysis Troubleshoot Troubleshoot Low Yield (Comproportionation) Analysis->Troubleshoot If yield is low Troubleshoot->Select_Oxidant Troubleshoot->Control_Temp Troubleshoot->Control_Solvent

Caption: Experimental workflow for optimizing Fe(IV)=O yield.

Ligand_Modification_Effects Figure 3: Influence of this compound Ligand Modification Ligand_Mod This compound Ligand Modification (e.g., Pyridine -> Pyrazole) Electronic_Props Altered Electronic Properties (Redox Potentials) Ligand_Mod->Electronic_Props Steric_Props Altered Steric Properties Ligand_Mod->Steric_Props FeIVO_Reactivity Fe(IV)=O Reactivity Electronic_Props->FeIVO_Reactivity Comprop_Rate Comproportionation Rate Electronic_Props->Comprop_Rate Steric_Props->FeIVO_Reactivity FeIVO_Yield Overall Fe(IV)=O Yield FeIVO_Reactivity->FeIVO_Yield Comprop_Rate->FeIVO_Yield influences

Caption: Logical relationships of this compound ligand modification effects.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) and its derivative complexes using UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals working with coordination chemistry and bioinorganic model systems. This compound and its analogues are pentadentate ligands crucial for stabilizing various metal oxidation states, particularly high-valent iron-oxo species that model key biological intermediates.

Principles of Spectroscopic Characterization

UV-Vis Spectroscopy is a powerful tool for probing the electronic structure of this compound metal complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For transition metal complexes like those with this compound, the key electronic transitions observed are:

  • d-d Transitions: These involve the excitation of an electron from one d-orbital to another. They are typically weak and appear in the visible region. For iron(IV)=O complexes, a characteristic near-IR absorption band around 700 nm is often observed.[1][2]

  • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. These transitions are much more intense than d-d transitions and are prominent in Fe(II)-N4Py complexes.[2][3]

The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the ligand field strength, the metal's oxidation state, and the coordination geometry.

NMR Spectroscopy provides detailed information about the molecular structure and environment of the this compound ligand when coordinated to a metal center. For diamagnetic complexes, the spectra are straightforward. However, many this compound complexes, especially those involving iron, are paramagnetic. This results in:

  • Paramagnetically Shifted Resonances: The interaction between the unpaired electrons of the metal and the ligand's nuclei causes significant shifts in the NMR signals, often outside the typical range for diamagnetic molecules.[4]

  • Line Broadening: The paramagnetic nature of the complex can also lead to broader signals.

Despite these challenges, these paramagnetically shifted protons are invaluable. Their chemical shifts are extremely sensitive to the distance and orientation of the protons relative to the paramagnetic metal center, providing unique structural insights into the complex in solution.[4] For instance, the ¹H-NMR shifts of pyridine (B92270) protons in Fe(IV)=O complexes show a strong dependence on the torsion angles between the pyridine ring and the Fe=O unit.[4]

Comparative Spectroscopic Data

The following tables summarize key UV-Vis and ¹H NMR data for a selection of iron-N4Py and derivative complexes, demonstrating how modifications to the ligand structure influence their spectroscopic properties.

UV-Vis Spectral Data for Iron(IV)-Oxo this compound and Derivative Complexes
Complexλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
[FeIV(O)(this compound)]2+695Not specifiedAcetonitrile
[FeIV(O)(L1)]2+706Not specifiedAcetonitrile
[FeIV(O)(L2)]2+721Not specifiedAcetonitrile
[FeIV(O)(L3)]2+695Not specifiedAcetonitrile
[FeIV(O)(L4)]2+696Not specifiedAcetonitrile
L¹ and L² involve the replacement of one and two pyridyl arms, respectively, with (N-methyl)imidazolyl moieties, resulting in a weaker ligand field and a red-shift in λmax.[1][2] L³ and L⁴ involve replacement with N-(isoquinolin-3-ylmethyl) moieties, which results in a similar ligand field strength to the parent this compound.[1][2]
¹H NMR Spectral Data for Paramagnetic [FeIV(O)(this compound)]2+
Proton AssignmentChemical Shift (δ, ppm)Solvent
Pyridine β (subset a)44CD₃CN
Pyridine β' (subset a)-17CD₃CN
Pyridine β (unsubstituted, subset a in derivative)48Not specified
The significant paramagnetic shifts (Δparamagnetic) of +37 and -24 ppm relative to the unmetalated ligand highlight the influence of the Fe(IV)=O center.[4] These shifts are diagnostic of the pyridine ring orientations.

Experimental Protocols

General Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound complex in a UV-transparent solvent (e.g., acetonitrile) in a quartz cuvette. Concentrations are typically in the range of 0.1 to 1.0 mM.[3] For reactions, solutions are often kept anaerobic by bubbling argon through them for at least 15 minutes.[3]

  • Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum of the solvent-filled cuvette.

  • Data Acquisition: Measure the absorbance of the sample solution over a specified wavelength range (e.g., 300-900 nm). For kinetic studies, time-resolved spectra can be recorded at specific intervals after the addition of a reactant.[5][6]

  • Data Analysis: Subtract the baseline from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

General Protocol for Paramagnetic NMR Spectroscopy
  • Sample Preparation: Dissolve the this compound complex in an appropriate deuterated solvent (e.g., acetonitrile-d₃, CD₃CN).[1] The concentration should be optimized to obtain a good signal-to-noise ratio without excessive line broadening.

  • Instrument Setup: Use a high-field NMR spectrometer. The spectral window must be set to be very wide (e.g., -50 to 150 ppm or wider) to encompass all paramagnetically shifted resonances.[4] Temperature control is often critical and spectra may be recorded at specific temperatures (e.g., 253 K).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Due to rapid relaxation times, shorter pulse delays may be possible. Standard 1D proton experiments are typically sufficient, but specialized experiments can be employed if needed.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Assign the observed signals to specific protons in the complex, often aided by comparison with related complexes, derivatives, or computational data.[4]

Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and spectroscopic characterization of this compound complexes.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation ligand This compound Ligand Synthesis complexation Complexation with Metal Salt (e.g., Fe(OTf)₂) ligand->complexation purification Purification & Isolation of [M(this compound)] Complex complexation->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy purification->nmr uv_data Determine λmax & ε (Electronic Structure) uv_vis->uv_data nmr_data Measure Chemical Shifts (δ) (Solution Structure) nmr->nmr_data final Comprehensive Characterization uv_data->final nmr_data->final

Caption: Workflow for this compound complex characterization.

Conclusion

UV-Vis and NMR spectroscopy are indispensable, complementary techniques for the characterization of this compound complexes. UV-Vis spectroscopy provides crucial information on the electronic properties, such as ligand field effects and the identification of specific metal-oxo species through their characteristic absorption bands.[1][2] In parallel, NMR spectroscopy, particularly of paramagnetic variants, offers unparalleled insight into the solution-state structure and the specific arrangement of the ligand around the metal center.[4] The combined application of these methods allows for a comprehensive understanding of the structure-property relationships that govern the reactivity of these important biomimetic complexes.

References

A Comparative Guide to the Reactivity of N4Py and TPEN Ligands in Iron Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of iron complexes and their reactivity is a cornerstone of bioinorganic chemistry and has profound implications for catalysis, drug design, and our understanding of enzymatic processes. Among the myriad of ligands used to model the active sites of iron-containing enzymes, N4Py (N,N-bis(2-pyridylmethyl)-N-((2-pyridyl)methyl)amine) and TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) have emerged as versatile platforms. This guide provides an objective comparison of the reactivity of iron complexes formed with these two pentadentate ligands, supported by experimental data, to aid researchers in selecting the appropriate system for their investigations.

Reactivity in Oxidation Reactions

Iron complexes of both this compound and TPEN (often in its derivatized form, Bn-TPEN) are potent catalysts for a range of oxidation reactions, a property attributed to their ability to activate dioxygen and form highly reactive iron(IV)-oxo intermediates.

C-H Bond Activation and Oxygen Atom Transfer

The iron(IV)-oxo species generated from both [Fe(this compound)]2+ and [Fe(Bn-TPEN)]2+ are capable of oxidizing C-H bonds and transferring an oxygen atom to various substrates. The reactivity of these complexes is influenced by the ligand architecture. For instance, the [(this compound)FeIV=O]2+ complex is noted for its high reactivity in alkane oxidation.[1] A substituted this compound ligand, N4PyMe2, has been shown to produce an even more reactive iron(IV)-oxo complex towards the C-H bonds of substrates like cyclohexane.[2][3] This enhanced reactivity is attributed to the involvement of the S=2 transition state in the hydrogen atom transfer (HAT) pathway.[2][3]

Comparatively, while both this compound and Bn-TPEN produce highly reactive FeIV=O complexes, subtle differences in their reactivity profiles exist. The parent [FeIV(O)(this compound)]2+ complex exhibits impressive thermal stability, which facilitates detailed mechanistic studies.[4] Derivatives of the this compound ligand have been synthesized to modulate the steric and electronic properties of the iron center, thereby fine-tuning the reactivity of the FeIV=O complexes.[4]

Stability of Iron(IV)-Oxo Intermediates

A key determinant of the catalytic efficacy of these complexes is the stability of the transient iron(IV)-oxo intermediate. The half-life of these species under comparable conditions offers a direct measure of their stability.

ComplexHalf-life (t1/2) at 25 °CReference
[FeIV(O)(this compound)]2+~60 hours[4]
[FeIV(O)(Bn-TPEN)]2+~6 hours[1]
[FeIV(O)(N4PyMe2)]2+14 minutes[2][3]

As the data indicates, the parent this compound complex affords a significantly more stable iron(IV)-oxo species compared to the Bn-TPEN analogue. This greater stability can be advantageous for spectroscopic characterization and mechanistic investigations. Conversely, the higher reactivity of the Bn-TPEN and modified this compound complexes, as evidenced by their shorter half-lives, may be desirable for applications requiring rapid substrate turnover. The average Fe-N bond distance in the this compound complex is approximately 2.00 Å, which is thought to contribute to its greater stability compared to the Bn-TPEN complex.

Redox Properties

The electrochemical properties of the iron complexes are crucial to their reactivity, particularly in processes involving electron transfer. Cyclic voltammetry is a standard technique to probe these properties.

ComplexE1/2 (FeII/FeIII vs SCE)Reference
[(this compound)FeII(MeCN)]2+0.99 V[1]
[(Bn-TPEN)FeIV=O]2+ (one-electron reduction)0.49 V[5]

The positive redox potential of the [(this compound)FeII(MeCN)]2+ complex is indicative of the thermodynamic stability of the iron(II) state and explains the greater alkane oxidation reactivity of its corresponding iron(IV)-oxo species.[1]

Biological Activity

Beyond their catalytic applications, iron complexes of this compound and TPEN have been investigated for their biological activities, including their potential as anti-cancer agents and their ability to induce DNA cleavage.

Proteasome Inhibition

Both [Fe(II)(OH2)(this compound)]2+ and [Fe(II)(OH2)(Bn-TPEN)]2+ have been identified as potent inhibitors of the 20S proteasome, a key target in cancer therapy.

ComplexIC50 (20S Proteasome Inhibition)Reference
[Fe(II)(OH2)(this compound)]2+9.2 µM[6]
[Fe(II)(OH2)(Bn-TPEN)]2+4.0 µM[6]

The iron complex of Bn-TPEN exhibits a lower IC50 value, suggesting it is a more potent inhibitor of the 20S proteasome under the tested conditions.[6] It is noteworthy that the ligands alone show significantly less or no inhibitory activity, highlighting the crucial role of the iron center in their mechanism of action.[6] Studies suggest that the iron complexes of this compound and Bn-TPEN may inhibit the proteasome through different mechanisms, possibly related to direct interaction with the enzyme or through oxidative processes.[1]

DNA Cleavage

Iron complexes of this compound have been shown to induce oxidative DNA cleavage, a mechanism of action shared by the anti-cancer drug bleomycin.[1] The [Fe(this compound)]2+ complex, in the presence of a co-reductant, can activate molecular oxygen to generate reactive oxygen species that lead to DNA strand scission.

Experimental Protocols

Synthesis of Fe(this compound)(CH3CN)2

Materials:

Procedure:

  • Dissolve the this compound ligand in a minimal amount of methanol.

  • In a separate flask, dissolve Fe(ClO4)2·xH2O in acetonitrile.

  • Add the ligand solution dropwise to the iron salt solution with stirring.

  • The color of the solution should change, indicating complex formation.

  • Continue stirring for 1-2 hours at room temperature.

  • Slowly add diethyl ether to the solution to precipitate the complex.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • The product, a dark red crystalline solid, can be characterized by techniques such as 1H NMR, UV-Vis spectroscopy, and ESI-MS.[1]

Kinetic Analysis of C-H Bond Activation

Materials:

  • Synthesized iron(II) complex (e.g., [Fe(this compound)(CH3CN)]2+)

  • Oxidant (e.g., m-CPBA or iodosylbenzene)

  • Substrate with a C-H bond (e.g., cyclohexane)

  • Acetonitrile (anhydrous)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a solution of the iron(II) complex in anhydrous acetonitrile in a quartz cuvette.

  • Equilibrate the solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.

  • Initiate the reaction by adding a solution of the oxidant to the cuvette.

  • Monitor the formation of the iron(IV)-oxo species by following the appearance of its characteristic absorption band in the near-IR region (around 700-900 nm).

  • Once the iron(IV)-oxo species is formed, inject a solution of the substrate (e.g., cyclohexane) into the cuvette.

  • Monitor the decay of the iron(IV)-oxo absorption band over time.

  • The reaction can be run under pseudo-first-order conditions with a large excess of the substrate.

  • The observed rate constant (kobs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant can be obtained from the slope of a plot of kobs versus the substrate concentration.

20S Proteasome Inhibition Assay

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Iron complexes of this compound and Bn-TPEN

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare a series of dilutions of the iron complexes in the assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the different concentrations of the iron complexes to the wells and incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using the microplate reader (excitation ~380 nm, emission ~460 nm for AMC).

  • Calculate the initial rate of the reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Diagrams

G Catalytic Cycle of Oxygen Activation FeII [LFeII]2+ O2_adduct [LFeIII(O2•-)]2+ FeII->O2_adduct + O2 FeIV_oxo [LFeIV=O]2+ O2_adduct->FeIV_oxo + e-, + H+ Substrate_interaction Substrate (R-H) interaction FeIV_oxo->Substrate_interaction FeIII_OH [LFeIII-OH]2+ + R• Substrate_interaction->FeIII_OH H-atom abstraction FeII_ROH [LFeII]2+ + R-OH FeIII_OH->FeII_ROH Rebound caption Catalytic cycle for substrate oxidation.

Caption: Catalytic cycle for substrate oxidation.

G Workflow for Proteasome Inhibition Assay start Prepare serial dilutions of Fe-N4Py and Fe-TPEN complexes proteasome_prep Add purified 20S proteasome to 96-well plate start->proteasome_prep incubation Incubate proteasome with complexes proteasome_prep->incubation substrate_add Add fluorogenic substrate (e.g., Suc-LLVY-AMC) incubation->substrate_add fluorescence_reading Monitor fluorescence increase over time substrate_add->fluorescence_reading data_analysis Calculate initial reaction rates fluorescence_reading->data_analysis ic50_determination Determine IC50 values from dose-response curves data_analysis->ic50_determination comparison Compare inhibitory potency ic50_determination->comparison caption Workflow for 20S proteasome inhibition.

Caption: Workflow for 20S proteasome inhibition.

References

N4Py vs. Other Pentadentate Ligands: A Comparative Guide to Stabilizing High-Valent Iron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and reactive high-valent iron complexes is paramount for advancements in oxidation catalysis and the development of novel therapeutics. The choice of the supporting ligand is critical in dictating the properties of these transient species. This guide provides an objective comparison of the widely-used pentadentate ligand N4Py and its derivatives against other notable pentadentate ligands in their ability to stabilize high-valent iron, particularly the ferryl (Fe(IV)=O) intermediate.

This analysis is supported by a compilation of experimental data from peer-reviewed literature, focusing on spectroscopic, electrochemical, and kinetic parameters. Detailed experimental protocols for the synthesis of the ligands and their iron complexes, as well as for the generation and characterization of the high-valent species, are also provided to facilitate reproducibility and further investigation.

Performance Comparison of Pentadentate Ligands

The efficacy of a pentadentate ligand in stabilizing high-valent iron can be assessed through several key metrics: the spectroscopic signature of the Fe(IV)=O species, the redox potential of the Fe(II)/Fe(III) couple, the thermal stability (half-life) of the Fe(IV)=O complex, and its reactivity in oxidation reactions, such as Oxygen Atom Transfer (OAT) and Hydrogen Atom Transfer (HAT).

Spectroscopic and Electrochemical Properties

The electronic environment created by the ligand directly influences the spectroscopic and electrochemical properties of the iron center. Modifications to the parent this compound ligand, such as replacing pyridine (B92270) donors with weaker field donors like (N-methyl)imidazole or stronger field donors, can tune these properties.

Ligand/ComplexFe(IV)=O λ_max (nm)Fe(II)/Fe(III) E_1/2 (V vs. Fc+/Fc)Fe(IV)=O Half-life (t_1/2) at 25°C (h)Reference
This compound 695+0.61~60[1][2][3]
L¹ (N3Py-Im) 706+0.4816[3][4]
L² (N2Py2-Im) 721+0.341.67[3][4]
L³ (N3Py-Iq) 695+0.6263[3][4]
L⁴ (N2Py2-Iq) 696+0.6145[3][4]
This compound^Me2 Not reportedNot reported0.23[5]
N2Py2Pz 750Not reported~0.03[6]
Bn-TPEN ~740+0.49 (vs SCE)~6[7][8]

Note: E_1/2 values can vary based on experimental conditions. L¹ = [N-(1-methyl-2-imidazolyl)methyl-N-(2-pyridyl)-methyl-N-(bis-2-pyridylmethyl)-amine], L² = [N-bis(1-methyl-2-imidazolyl)methyl-N-(bis-2-pyridylmethyl)amine], L³ = (N-(isoquinolin-3-ylmethyl)-1,1-di(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, L⁴ = N,N-bis(isoquinolin-3-ylmethyl)-1,1-di(pyridin-2-yl)methanamine, this compound^Me2 = bis(6-methylpyridin-2-yl)-N,N-bis((pyridin-2-yl)methyl)methanamine, N2Py2Pz = [N-bis(1-methyl-2-pyrazolyl)methyl-N-(bis-2-pyridylmethyl)amine].

Reactivity in Oxidation Reactions

The reactivity of the Fe(IV)=O species is a crucial performance indicator. The second-order rate constants (k₂) for the oxidation of various substrates provide a quantitative measure of this reactivity.

Table 2: Comparison of Second-Order Rate Constants (k₂) for Oxygen Atom Transfer (OAT) and Hydrogen Atom Transfer (HAT) Reactions

ComplexSubstrateReaction Typek₂ (M⁻¹s⁻¹) at 25°CReference
[Fe(IV)(O)(this compound)]²⁺ ThioanisoleOAT0.24[3]
CyclohexaneHAT5.8 x 10⁻⁵[6]
[Fe(IV)(O)(L¹)]²⁺ ThioanisoleOAT1.1[3]
DihydroanthraceneHAT1.8 x 10⁻¹[3]
[Fe(IV)(O)(L²)]²⁺ ThioanisoleOAT11[3]
DihydroanthraceneHAT1.1[3]
[Fe(IV)(O)(L³)]²⁺ ThioanisoleOAT0.22[3]
DihydroanthraceneHAT4.0 x 10⁻²[3]
[Fe(IV)(O)(L⁴)]²⁺ ThioanisoleOAT0.25[3]
DihydroanthraceneHAT5.0 x 10⁻²[3]
[Fe(IV)(O)(this compound^Me2)]²⁺ ThioanisoleOAT1.2[5]
CyclohexaneHAT1.1 x 10⁻³[5]
[Fe(IV)(O)(N2Py2Pz)]²⁺ CyclohexaneHAT0.29[6]
[Fe(IV)(O)(Bn-TPEN)]²⁺ Cyclohexene OxidationHAT/EpoxidationVaries with substrate[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these complexes.

Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound) Ligand

A common synthetic route to this compound involves the reductive amination of bis(2-pyridyl)ketone with bis(2-pyridylmethyl)amine.

Materials:

  • Bis(2-pyridyl)ketone

  • Bis(2-pyridylmethyl)amine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • Dissolve bis(2-pyridyl)ketone and bis(2-pyridylmethyl)amine in DCE.

  • Add STAB portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a CH₂Cl₂/methanol gradient to yield the pure this compound ligand.

Synthesis of Fe(II)(this compound)(CH₃CN)₂ Precursor Complex

Materials:

  • This compound ligand

  • Fe(ClO₄)₂·xH₂O

  • Acetonitrile (CH₃CN)

  • Diethyl ether

Procedure (performed under an inert atmosphere):

  • Dissolve the this compound ligand in CH₃CN.

  • Add a solution of Fe(ClO₄)₂·xH₂O in CH₃CN to the ligand solution with stirring.

  • A color change should be observed, indicating complex formation.

  • Stir the solution for 1-2 hours at room temperature.

  • Precipitate the complex by the slow addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Generation of the [Fe(IV)(O)(this compound)]²⁺ Complex

The high-valent Fe(IV)=O species is typically generated in situ by the oxidation of the Fe(II) precursor.

Materials:

  • --INVALID-LINK--₂

  • Iodosylbenzene (PhIO) or other suitable oxidant (e.g., ceric ammonium (B1175870) nitrate, peracids)

  • Acetonitrile (CH₃CN), cooled to -40 °C

Procedure:

  • Dissolve the --INVALID-LINK--₂ complex in cold CH₃CN (-40 °C).

  • Add a slight excess (e.g., 1.5 equivalents) of solid PhIO to the stirring solution.

  • Monitor the reaction by UV-Vis spectroscopy, observing the formation of the characteristic near-IR absorption band of the Fe(IV)=O species (around 695 nm).

  • The resulting solution containing the [Fe(IV)(O)(this compound)]²⁺ complex is then used for reactivity studies.

Mössbauer Spectroscopy

Sample Preparation:

  • For solid-state measurements, the powdered sample is placed in a sample holder. The optimal amount depends on the iron concentration.

  • For frozen solution measurements, the solution of the complex is rapidly frozen in liquid nitrogen.

Data Acquisition:

  • Mössbauer spectra are typically recorded on a spectrometer equipped with a ⁵⁷Co source in a rhodium matrix.[10]

  • The spectrometer is operated in a constant acceleration mode.

  • Low temperatures (e.g., 80 K or 4.2 K) are often required to observe clear signals for paramagnetic species.[10]

  • The velocity scale is calibrated using a standard α-iron foil at room temperature.[11]

Data Analysis:

  • The spectra are fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters. These parameters provide information about the oxidation state and spin state of the iron center.

Reaction Mechanisms and Workflows

The reactivity of these high-valent iron-oxo complexes is central to their utility. The following diagrams illustrate the key mechanistic pathways.

OAT_Mechanism FeIVO [LFe(IV)=O]²⁺ TransitionState [LFe(IV)=O---S]²⁺‡ FeIVO->TransitionState + S Substrate S Substrate->TransitionState FeII [LFe(II)]²⁺ TransitionState->FeII Product SO TransitionState->Product

Caption: Oxygen Atom Transfer (OAT) Mechanism.

HAT_Mechanism cluster_HAT Hydrogen Atom Transfer cluster_Rebound Oxygen Rebound FeIVO [LFe(IV)=O]²⁺ Intermediate [LFe(III)-OH]²⁺ + R• FeIVO->Intermediate + R-H Substrate R-H Substrate->Intermediate Intermediate_rebound [LFe(III)-OH]²⁺ + R• Product R-OH + [LFe(II)]²⁺ Intermediate_rebound->Product

Caption: Hydrogen Atom Transfer (HAT) and Oxygen Rebound Mechanism.

Experimental_Workflow start Start ligand_synthesis Ligand Synthesis (e.g., this compound) start->ligand_synthesis complex_synthesis Fe(II) Precursor Synthesis [LFe(II)(CH₃CN)]²⁺ ligand_synthesis->complex_synthesis oxidation Generation of Fe(IV)=O (e.g., + PhIO at -40°C) complex_synthesis->oxidation characterization Spectroscopic Characterization (UV-Vis, Mössbauer, etc.) oxidation->characterization reactivity Reactivity Studies (OAT, HAT) oxidation->reactivity analysis Data Analysis (Kinetics, Product ID) reactivity->analysis end End analysis->end

Caption: General Experimental Workflow.

Conclusion

The this compound ligand framework has proven to be a robust and versatile platform for the stabilization of high-valent iron-oxo species. The parent [Fe(IV)(O)(this compound)]²⁺ complex exhibits a remarkable balance of stability and reactivity, making it an excellent benchmark for comparative studies.[2][3]

This guide demonstrates that the electronic and steric properties of the pentadentate ligand can be systematically tuned to modulate the characteristics of the resulting high-valent iron complex. Replacing pyridine arms with weaker-field (N-methyl)imidazole donors generally leads to less stable but more reactive Fe(IV)=O species, as evidenced by lower Fe(II)/Fe(III) redox potentials, shorter half-lives, and faster oxidation rates.[3][4] Conversely, the introduction of pyrazole (B372694) moieties in the N2Py2Pz ligand results in a dramatic increase in HAT reactivity, highlighting the significant impact of subtle electronic and steric changes.[6]

While ligands like Bn-TPEN also form reactive Fe(IV)=O complexes with comparable properties to this compound, the extensive research on this compound and its derivatives provides a more detailed roadmap for the rational design of catalysts with tailored oxidative capabilities.[7][8][9] The choice of ligand will ultimately depend on the specific application, whether the goal is to enhance reactivity for challenging C-H bond activations or to increase stability for detailed mechanistic investigations. The data and protocols presented herein offer a valuable resource for researchers navigating the selection and implementation of pentadentate ligands for advancing the chemistry of high-valent iron.

References

A Comparative Guide to the Electrochemical Analysis of the Fe(II)/Fe(III) Couple in N4Py Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of the Fe(II)/Fe(III) redox couple in N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) and its derivative complexes. The data presented is compiled from multiple studies to facilitate a clear understanding of how ligand modifications and environmental factors influence the redox behavior of these important iron complexes.

Quantitative Data Summary

The following table summarizes the key electrochemical parameters for the Fe(II)/Fe(III) couple in various this compound-based complexes. These values are crucial for understanding the electron transfer capabilities and potential applications of these compounds in catalysis and drug development.

ComplexE₁/₂ (V vs. reference)Reference ElectrodeSolventConditions/Notes
[Fe(this compound)(CH₃CN)]²⁺+0.61Fc⁺/FcCH₃CNQuasi-reversible one-electron oxidation.[1]
[Fe(this compound)(CH₃CN)]²⁺+1.2SCECH₃CN
[Fe(this compound)(OH₂)]²⁺-0.2 to +0.4SCEH₂OpH-dependent, ranging from pH > 10 to pH < 2.[2][3]
[Fe(L¹) (CH₃CN)]²⁺More positive than 2a, less than 4aNot specifiedNot specifiedL¹ has one pyridyl group of this compound replaced by an N-methylimidazolyl moiety.
[Fe(L²) (CH₃CN)]²⁺Most negativeNot specifiedNot specifiedL² has two pyridyl groups of this compound replaced by N-methylimidazolyl moieties.
[Fe(L³) (CH₃CN)]²⁺More positive than 4aNot specifiedNot specifiedL³ has one pyridyl group of this compound replaced by an isoquinoline (B145761) moiety.
[Fe(L⁴) (CH₃CN)]²⁺More positive than 1a, less than 3aNot specifiedNot specifiedL⁴ has two pyridyl groups of this compound replaced by isoquinoline moieties.

Note: The order of redox potentials for the modified this compound complexes is reported as: 2a < 1a < 4a ≤ 3a ≤ [Fe(this compound)(CH₃CN)]²⁺. This trend correlates with the Fe-Namine bond distances.[4]

Experimental Protocols

The electrochemical analysis of Fe(II)/Fe(III) in this compound complexes typically involves cyclic voltammetry (CV) to determine the redox potentials. Below is a generalized experimental protocol based on methodologies cited in the literature.

1. Preparation of the Analyte Solution:

2. Electrochemical Cell Setup:

  • A standard three-electrode system is employed.

  • Working Electrode: A glassy carbon electrode is commonly used.

  • Reference Electrode: A ferrocenium/ferrocene (Fc⁺/Fc) couple or a saturated calomel (B162337) electrode (SCE) is used as the reference. All potentials should be reported against the specific reference electrode used.

  • Counter Electrode: A platinum wire or gauze serves as the auxiliary electrode.

3. Cyclic Voltammetry Measurement:

  • The electrochemical cell is deaerated by purging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 0.2 V s⁻¹).[1]

  • The potential range is chosen to encompass the Fe(II)/Fe(III) redox event.

4. Data Analysis:

  • The half-wave potential (E₁/₂) for a reversible or quasi-reversible couple is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

  • The peak-to-peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

Visualizations

To better illustrate the concepts and processes involved in the electrochemical analysis of Fe(II)/Fe(III) this compound complexes, the following diagrams are provided.

Fe_Redox_Couple FeII Fe(II) FeIII Fe(III) FeII->FeIII -e⁻ (Oxidation) FeIII->FeII +e⁻ (Reduction)

Caption: The Fe(II)/Fe(III) redox couple in this compound complexes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis dissolve Dissolve Fe-N4Py complex in solvent add_electrolyte Add supporting electrolyte dissolve->add_electrolyte setup Assemble 3-electrode cell add_electrolyte->setup deaerate Deaerate with N₂/Ar setup->deaerate run_cv Run Cyclic Voltammetry deaerate->run_cv analyze Determine E₁/₂ and ΔEp run_cv->analyze

Caption: General workflow for electrochemical analysis.

The Fe(II)/Fe(III) Redox Process in this compound Complexes

The electrochemical oxidation of the Fe(II) center to Fe(III) in this compound complexes is a quasi-reversible one-electron process.[1] The redox potential of this couple is sensitive to the solvent and the nature of the sixth ligand bound to the iron center. For instance, in acetonitrile, the [Fe(this compound)(CH₃CN)]²⁺ complex exhibits a redox couple at +1.2 V vs SCE.[2] In aqueous solutions, the coordinated ligand can be water or a hydroxide (B78521) ion, leading to a pH-dependent redox potential that can range from -0.2 V to +0.4 V vs SCE.[2][3]

The electronic properties of the this compound ligand framework can be tuned by substituting the pyridyl moieties with other donor groups, such as (N-methyl)imidazolyl or isoquinoline groups. These modifications lead to significant changes in the Fe(II)/Fe(III) redox potentials. Specifically, replacing pyridyl groups with (N-methyl)imidazolyl moieties results in a lowering of the oxidation potential, while substitution with isoquinolines causes minor changes.[4] This tunability is of great interest for the design of iron-based catalysts with specific oxidative powers.

The study of these complexes is crucial as they serve as models for the active sites of nonheme iron enzymes. Understanding their fundamental electrochemical behavior provides insights into the mechanisms of biological oxidation reactions and aids in the development of new catalysts for a variety of applications.

References

A Comparative Analysis of Fe(IV)O and Mn(IV)O N4Py Complexes in Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the divergent reactivity and spectroscopic properties of iron and manganese-based N4Py complexes.

In the realm of bioinorganic chemistry and catalysis, high-valent metal-oxo species are of paramount importance due to their role as key intermediates in a variety of enzymatic and synthetic oxidation reactions. Among the most studied are iron(IV)-oxo and manganese(IV)-oxo complexes, which serve as mimics for the active sites of non-heme iron and manganese-dependent oxygenases. The pentadentate this compound (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) ligand has proven to be a versatile platform for stabilizing these reactive intermediates, allowing for detailed investigations into their structure-activity relationships. This guide provides a comparative study of Fe(IV)O and Mn(IV)O complexes supported by the this compound ligand framework, offering insights into their relative performance in oxidation catalysis, supported by experimental data and detailed protocols.

Spectroscopic and Physicochemical Properties

The electronic and structural properties of [Fe(IV)O(this compound)]²⁺ and [Mn(IV)O(this compound)]²⁺ have been extensively characterized by various spectroscopic techniques. The Fe(IV)O complex is typically a low-spin (S=1) species, while the Mn(IV)O analogue possesses a higher spin state (S=3/2).[1] These electronic configurations have profound implications for their reactivity.

UV-vis spectroscopy reveals characteristic absorption bands for each complex. The Fe(IV)O species exhibits a distinct near-IR absorption band around 700-720 nm, which is attributed to d-d transitions.[2][3][4] In contrast, the Mn(IV)O complex displays a weaker and broader absorption in the near-IR region, often around 950 nm.[1] Modifications to the this compound ligand, such as replacing pyridyl arms with imidazolyl or isoquinolinyl moieties, can tune the ligand field strength and shift the wavelength of these absorptions.[2][3][4]

Property[Fe(IV)O(this compound)]²⁺[Mn(IV)O(this compound)]²⁺
Spin State S = 1 (low-spin)S = 3/2
UV-vis (λmax) ~695-721 nm~950 nm
Fe/Mn=O Bond Length ~1.64 Å~1.678 Å
Half-life (t₁/₂) ~60 hours at room temperature~2.75 hours in air, ~0.5 hours under inert atmosphere
Redox Potential (M⁴⁺/M³⁺) ~0.51 V vs SCEHigher than Fe(IV)O analogue by ~700 mV

Table 1: Comparative Physicochemical Properties of [Fe(IV)O(this compound)]²⁺ and [Mn(IV)O(this compound)]²⁺. Data compiled from multiple sources.[1][2][5][6][7]

Comparative Reactivity in Oxidation Reactions

The reactivity of these complexes is typically assessed in two primary reaction classes: Hydrogen Atom Transfer (HAT) and Oxygen Atom Transfer (OAT).

Hydrogen Atom Transfer (HAT) Reactivity

In HAT reactions, such as the oxidation of C-H bonds in alkanes, the [Fe(IV)O(this compound)]²⁺ complex is generally found to be more reactive than its manganese counterpart.[8] Theoretical and experimental results have shown that the Fe(IV)O species can directly abstract a hydrogen atom from a substrate. The reactivity of the Fe(IV)O complex can be significantly enhanced by modifications to the this compound ligand that weaken the ligand field.[2][3] For instance, replacing pyridyl groups with (N-methyl)imidazolyl moieties leads to an increase in HAT rates.[3]

The Mn(IV)O complex, while capable of C-H bond activation, often exhibits lower reactivity.[6] It has been proposed that its reactivity proceeds through an excited-state pathway, which can present a higher energy barrier compared to the ground-state reactivity of the Fe(IV)O species.[6][8]

Oxygen Atom Transfer (OAT) Reactivity

In OAT reactions, such as the oxidation of thioanisole (B89551) to its corresponding sulfoxide, the [Fe(IV)O(this compound)]²⁺ complex also demonstrates superior reactivity compared to the Mn(IV)O analogue.[8] The higher electrophilicity of the oxo group in the iron complex is a key factor contributing to its enhanced OAT capability.

Interestingly, the reactivity of the Mn(IV)O complex in OAT reactions can be dramatically increased by the addition of Lewis or Brønsted acids.[1][9] For example, the presence of scandium triflate (Sc(OTf)₃) or triflic acid (HOTf) can lead to a significant rate enhancement, in some cases by several orders of magnitude.[1][9] This is attributed to the binding of the acid to the oxo group, which increases its electrophilicity and facilitates the OAT process.

Experimental Protocols

Synthesis of Fe(II)(this compound)(CH₃CN)₂ Precursor

The synthesis of the Fe(II) precursor complex is a crucial first step. In a typical procedure, a solution of the this compound ligand in acetonitrile (B52724) is added to a solution of [Fe(II)(OTf)₂(CH₃CN)₂] in acetonitrile under an inert atmosphere. The resulting mixture is stirred at room temperature, and the product is precipitated by the addition of diethyl ether. The solid is then collected by filtration, washed with diethyl ether, and dried under vacuum.

In Situ Generation of [Fe(IV)O(this compound)]²⁺

The Fe(IV)O complex is typically generated in situ by the oxidation of the Fe(II) precursor. A common oxidant is iodosylbenzene (PhIO) or isopropyl 2-iodoxybenzoate (IBX ester). In a typical experiment, a solution of the Fe(II) precursor in acetonitrile is cooled to a specific temperature (e.g., -40 °C), and a solution of the oxidant in a suitable solvent is added. The formation of the green [Fe(IV)O(this compound)]²⁺ species is monitored by UV-vis spectroscopy, following the growth of the characteristic absorption band around 700 nm.

Synthesis of Mn(II)(this compound)₂ Precursor

Similar to the iron analogue, the Mn(II) precursor is synthesized by reacting the this compound ligand with a Mn(II) salt, such as Mn(OTf)₂, in acetonitrile under an inert atmosphere.[5] The resulting yellow microcrystals can be isolated by filtration.[5]

In Situ Generation of [Mn(IV)O(this compound)]²⁺

The Mn(IV)O complex can also be generated in situ by oxidizing the Mn(II) precursor.[1] PhIO is a commonly used oxidant. The reaction is typically carried out in acetonitrile, and the formation of the reddish-brown Mn(IV)O species is monitored by the appearance of its characteristic near-IR absorption band.[1]

Catalytic Oxidation Workflow

The general workflow for a catalytic oxidation reaction using these complexes involves the dissolution of the M(II) precursor complex and the substrate in a suitable solvent, followed by the addition of a terminal oxidant.

Catalytic_Cycle cluster_reactants Reactants cluster_products Products M_II [M(II)(this compound)]²⁺ M_IVO [M(IV)O(this compound)]²⁺ M_II->M_IVO Oxidation M_III_OH [M(III)(OH)(this compound)]²⁺ M_IVO->M_III_OH HAT Substrate Substrate (RH) Product Product (ROH) Oxidant Terminal Oxidant (e.g., PhIO) Oxidant_used Reduced Oxidant (e.g., PhI) M_III_OH->M_II Reduction M_III_OH->Product Rebound

Figure 1: A generalized catalytic cycle for C-H bond hydroxylation by M(IV)O this compound complexes.

Conclusion

The comparative study of Fe(IV)O and Mn(IV)O this compound complexes reveals significant differences in their electronic structure, stability, and reactivity. The [Fe(IV)O(this compound)]²⁺ complex is generally a more potent oxidant in both HAT and OAT reactions under standard conditions. However, the reactivity of the [Mn(IV)O(this compound)]²⁺ complex can be substantially enhanced through the use of acid co-catalysts, highlighting a distinct mechanistic pathway. Understanding these differences is crucial for the rational design of more efficient and selective oxidation catalysts for a wide range of applications, from fine chemical synthesis to the development of novel therapeutic agents. Future research will likely focus on further tuning the ligand environment to modulate the reactivity of these fascinating metal-oxo species.

References

N4Py Ligand Modifications: A Comparative Guide to Tuning Metal Complex Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to fine-tune the reactivity of metal complexes is paramount for applications ranging from catalysis to therapeutic agent design. The pentadentate N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) ligand framework has proven to be a versatile platform for achieving this control. Modifications to the pyridine (B92270) arms of the this compound ligand can significantly alter the electronic and steric environment of the coordinated metal center, thereby influencing the reactivity of key intermediates, such as high-valent iron(IV)-oxo species.

This guide provides a comparative analysis of how different this compound ligand modifications impact the reactivity of their corresponding metal complexes, with a focus on iron-based systems. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for designing bespoke catalysts and therapeutic agents.

Comparative Analysis of Reactivity

The reactivity of metal-N4Py complexes, particularly their iron(IV)-oxo derivatives, is often evaluated through hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) reactions. Modifications to the this compound ligand framework have been shown to dramatically influence these reaction rates. Key performance indicators include second-order rate constants (k₂) for substrate oxidation, the half-life (t₁₂) of the reactive intermediate, and the redox potential (E₁₂) of the metal center.

A summary of the quantitative data from various studies is presented in the table below, highlighting the impact of replacing one or more pyridine moieties with other nitrogen-containing heterocycles.

Ligand ModificationMetal CenterSubstrate (for k₂)k₂ (M⁻¹s⁻¹)t₁/₂ of Fe(IV)=O (hours)E₁/₂ (Fe³⁺/Fe²⁺ vs Fc⁺/Fc)Key Observations & References
Unmodified this compound FeCyclohexane5.8 x 10⁻⁵60~0.9 VBaseline for comparison.[1][2][3]
One (N-methyl)imidazolyl (L¹) FeCyclohexane1.1 x 10⁻³160.77 VWeaker ligand field leads to enhanced reactivity but lower stability.[1][3]
Two (N-methyl)imidazolyl (L²) FeCyclohexane8.3 x 10⁻³1.670.69 VFurther weakening of the ligand field significantly increases reactivity and decreases stability.[1][3]
One isoquinoline (B145761) (L³) FeCyclohexaneNot reported630.88 VSimilar ligand field strength to this compound, resulting in comparable stability.[1][3]
Two isoquinolines (L⁴) FeCyclohexaneNot reported450.87 VMinor changes in redox potential and stability compared to the parent this compound complex.[1][3]
Two pyrazolylmethyl FeCyclohexane0.29~0.033Not reportedA 5,000-fold increase in HAT reactivity compared to the parent this compound complex.[2][4]
Two quinolyl FeNot specified---Steric bulk causes a tilt in the Fe(IV)=O unit, influencing reactivity.[1]
Methyl groups at 6-position of two pyridines (N4PyMe2) FeCyclohexaneMore reactive than this compound0.23Not reportedWeaker ligand field enhances reactivity towards substrates with strong C-H bonds.[5]

The Influence of Ligand Modifications: A Deeper Look

The data clearly demonstrates that both electronic and steric factors, modulated by ligand modification, play a crucial role in determining the reactivity of the metal center.

Electronic Effects: The replacement of pyridine with less basic heterocycles like pyrazole (B372694) or (N-methyl)imidazole weakens the ligand field around the iron center.[1][2][3] This weakening is evidenced by a decrease in the Fe(III)/Fe(II) redox potential and a red-shift in the near-IR absorption maximum of the Fe(IV)=O species.[1][3] A weaker ligand field leads to a more electrophilic Fe(IV)=O center, which enhances its ability to abstract hydrogen atoms from substrates, resulting in significantly faster reaction rates.[1][2] However, this increased reactivity often comes at the cost of reduced stability, as indicated by the shorter half-lives of the more reactive complexes.[1][3]

Steric Effects: The introduction of bulky substituents, such as quinolyl groups, can induce geometric distortions in the metal complex.[1] For instance, the steric bulk of quinolyl donors can cause a significant tilt of the Fe(IV)=O unit.[1] Such distortions can influence substrate access to the reactive metal-oxo core and alter the orbital overlap required for efficient bond activation, thereby modulating reactivity.

Logical Relationship of Ligand Modification to Reactivity

The following diagram illustrates the general relationship between ligand modifications and the resulting reactivity of the iron(IV)-oxo complexes.

Ligand_Modification_Effect cluster_ligand Ligand Modification cluster_electronic Electronic Properties cluster_reactivity Reactivity Outcome Modification Replace Pyridine with Weaker Field Ligand (e.g., Pyrazole, Imidazole) Ligand_Field Weaker Ligand Field Modification->Ligand_Field Leads to Redox_Potential Lower Fe(III)/Fe(II) Redox Potential Ligand_Field->Redox_Potential Correlates with Electrophilicity Increased Electrophilicity of Fe(IV)=O Center Ligand_Field->Electrophilicity Results in Stability Decreased Stability (Shorter Half-life) Ligand_Field->Stability Reduces HAT_Reactivity Increased HAT Reactivity Electrophilicity->HAT_Reactivity Enhances

Influence of weaker field ligand substitution on reactivity.

Experimental Protocols

The synthesis of modified this compound ligands and their corresponding iron complexes, followed by the assessment of the reactivity of the in situ generated iron(IV)-oxo species, are central to these studies. Below are generalized methodologies for these key experiments.

Synthesis of Modified this compound Ligands and Iron(II) Complexes

The synthesis of asymmetrically substituted this compound ligands typically involves multi-step procedures. A common route is the sequential alkylation of a diamine precursor. For example, to replace a pyridylmethyl arm with a pyrazolylmethyl arm, one might start with N,N-bis(2-pyridylmethyl)ethane-1,2-diamine and selectively introduce a pyrazolylmethyl group followed by a pyridylmethyl group on the remaining secondary amines. The final iron(II) complexes are generally prepared by reacting the synthesized ligand with an iron(II) salt, such as Fe(OTf)₂ or Fe(ClO₄)₂, in an appropriate solvent like acetonitrile (B52724).

General Protocol for Reactivity Studies (HAT Reaction)
  • Preparation of the Iron(IV)-Oxo Complex: The iron(IV)-oxo species is typically generated in situ by reacting the corresponding iron(II) complex with a suitable oxidant (e.g., iodosylbenzene, m-chloroperoxybenzoic acid) in a solvent like acetonitrile at a low temperature (e.g., -40 °C). The formation of the Fe(IV)=O species is monitored by UV-vis spectroscopy, characterized by a distinctive near-IR absorption band.

  • Kinetic Measurements: The reactivity of the Fe(IV)=O complex towards a specific substrate (e.g., cyclohexane, toluene) is determined by monitoring the decay of its characteristic near-IR absorption band upon addition of the substrate. The experiments are conducted under pseudo-first-order conditions with a large excess of the substrate.

  • Data Analysis: The observed pseudo-first-order rate constants (k_obs) are plotted against the substrate concentration. The second-order rate constant (k₂) is then determined from the slope of the resulting linear plot.

Experimental Workflow for Assessing Reactivity

The following diagram outlines the typical workflow for synthesizing a modified this compound iron complex and evaluating its reactivity.

Experimental_Workflow Start Start: Design of Modified this compound Ligand Ligand_Synthesis Multi-step Organic Synthesis of the Modified Ligand Start->Ligand_Synthesis Complex_Formation Reaction of Ligand with Fe(II) Salt to Form [Fe(II)(Ligand)(Solvent)]²⁺ Ligand_Synthesis->Complex_Formation Characterization1 Characterization of Fe(II) Complex (X-ray, Spectroscopy, etc.) Complex_Formation->Characterization1 Oxo_Formation In situ Generation of [Fe(IV)(O)(Ligand)]²⁺ with an Oxidant Characterization1->Oxo_Formation Characterization2 Spectroscopic Characterization of Fe(IV)=O Species (UV-vis, Mössbauer) Oxo_Formation->Characterization2 Reactivity_Study Kinetic Studies of HAT/OAT Reactions with Selected Substrates Characterization2->Reactivity_Study Data_Analysis Determination of Rate Constants (k₂) and Comparison of Reactivity Reactivity_Study->Data_Analysis End End: Structure-Activity Relationship Established Data_Analysis->End

Workflow for this compound complex synthesis and reactivity testing.

References

A Comparative Guide to the EXAFS Analysis of Mn(IV)-oxo Complexes with N4Py Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy for the characterization of Mn(IV)-oxo complexes featuring N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py) and its derivatives. The performance of EXAFS is compared with alternative analytical techniques, supported by experimental data to offer a comprehensive overview for researchers in bioinorganic chemistry and drug development.

Introduction

High-valent Mn(IV)-oxo species are crucial intermediates in a variety of biological and synthetic oxidation reactions. The this compound ligand and its derivatives have been instrumental in stabilizing these reactive species, allowing for detailed structural and functional studies. Accurate determination of the Mn=O and Mn-N bond lengths in these complexes is critical for understanding their electronic structure and reactivity. EXAFS spectroscopy is a powerful tool for obtaining this information, particularly for non-crystalline samples. This guide compares EXAFS data with results from other techniques like single-crystal X-ray diffraction (XRD) and provides the necessary experimental protocols.

Comparative Analysis of Structural Data

The following table summarizes the Mn=O and average Mn–Nequatorial bond lengths for a series of Mn(IV)-oxo complexes with this compound and its derivatives, as determined by EXAFS, XRD, and Density Functional Theory (DFT) calculations.

ComplexTechniqueMn=O Bond Length (Å)Average Mn–Neq Bond Length (Å)Reference(s)
[MnIV(O)(this compound)]2+EXAFS1.692.00 (4N), 2.24 (1N)[1]
[MnIV(O)(DMMthis compound)]2+EXAFS1.721.93 (2N), 2.10 (3N)[2]
[MnIV(O)(2pyN2B)]2+EXAFS1.701.93 (2N), 2.10 (3N)[2]
[MnIV(O)(2pyN2Q)]2+EXAFS1.76-[2]
[MnIV(O)(ditox)3]-XRD1.628(2)-[3]
A Mn(IV)-oxo cavitand complexXRD1.715(9)-[4][5]
[MnIV(O)(this compound)]2+DFT1.673-[1]
[MnIV(O)(DMMthis compound)]2+DFT1.6782.015[6][7]
[MnIV(O)(2pyN2Q)]2+DFT1.6782.054[6][7]

This compound = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine DMMthis compound = N,N-bis(4-methoxy-3,5-dimethyl-2-pyridylmethyl)-N-bis(2-pyridyl)methylamine 2pyN2B = N-bis(1-methyl-2-benzimidazolyl)methyl-N-(bis-2-pyridylmethyl)amine 2pyN2Q = N,N-bis(2-quinolylmethyl)-N,N-bis(2-pyridylmethyl)amine ditox = tBu2MeCO−

The data indicates that EXAFS is a reliable technique for determining the Mn=O bond length in these complexes, with results generally in good agreement with those obtained from DFT calculations.[1][2][6][7] Discrepancies, such as the longer Mn=O bond in [MnIV(O)(2pyN2Q)]2+, may be attributed to sample heterogeneity.[2] It is also noteworthy that environmental factors, such as hydrogen bonding from solvent molecules, can influence the bond lengths, a detail that can be modeled with DFT to better reproduce experimental EXAFS data.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

EXAFS Data Acquisition and Analysis

a. Sample Preparation:

  • For solid-state measurements, the complex is typically dispersed in boron nitride (e.g., 2% w/w) and finely ground.[8]

  • For solution-state measurements, the complex is dissolved in a suitable solvent (e.g., deionized water or 2,2,2-trifluoroethanol) to a concentration of approximately 5-30 mM.[8]

  • The solution is then transferred to an EXAFS sample holder and flash-frozen in liquid nitrogen.

b. Data Collection:

  • Mn K-edge X-ray absorption spectra are recorded at a synchrotron light source on a beamline equipped with a suitable monochromator (e.g., Si(111)).[8]

  • Data is collected over an energy range of approximately 6.4 to 7.4 keV.[8]

  • To minimize thermal disorder, samples are maintained at low temperatures (e.g., 20 K) using a cryostat.[8]

  • Spectra are typically collected in fluorescence mode using a multi-element germanium detector.[8]

c. Data Analysis:

  • The experimental EXAFS data (χ) is extracted from the raw absorption spectrum by subtracting a smooth background function from the post-edge region and normalizing to the edge jump.

  • The extracted χ(k) data is k3-weighted to amplify the oscillations at high k.

  • A Fourier transform is applied to the k3χ(k) data to obtain a pseudo-radial distribution function.

  • The peaks in the Fourier transform, corresponding to different coordination shells, are isolated and back-transformed.

  • The resulting single-shell data is then fit using theoretical standards generated from programs like FEFF. The fitting process refines parameters such as coordination number, bond distance, and the Debye-Waller factor.

Single-Crystal X-ray Diffraction (XRD)

a. Crystal Growth:

  • Single crystals of the manganese complex suitable for XRD are grown by slow evaporation of a saturated solution, or by vapor diffusion of an anti-solvent.

b. Data Collection:

  • A suitable crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[9]

  • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion.

  • A series of diffraction images are collected as the crystal is rotated.

c. Structure Solution and Refinement:

  • The diffraction data is processed to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares using software packages like SHELXTL.[9]

Resonance Raman Spectroscopy

a. Sample Preparation:

  • The complex is dissolved in a suitable solvent to a concentration of approximately 1-10 mM.

  • For measurements at low temperatures, the sample is placed in a cryostat.

b. Data Collection:

  • A laser with a wavelength that overlaps with an electronic transition of the complex (e.g., 442 nm) is used for excitation.[10]

  • The scattered light is collected and analyzed by a spectrometer.

  • To confirm the assignment of the Mn=O stretching vibration, isotope labeling experiments are performed using 18O-labeled oxidants or water.[11]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for EXAFS analysis of a Mn(IV)-oxo complex.

EXAFS_Workflow EXAFS Analysis Workflow for Mn(IV)-oxo Complexes cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Results prep_solid Solid Sample (disperse in BN) synchrotron Synchrotron Beamline prep_solid->synchrotron prep_solution Solution Sample (dissolve and freeze) prep_solution->synchrotron collection Fluorescence Data Collection (20 K) synchrotron->collection X-rays extraction EXAFS Extraction (χ(k)) collection->extraction fourier Fourier Transform (k³χ(k) -> R-space) extraction->fourier fitting Shell-by-Shell Fitting (FEFF standards) fourier->fitting results Structural Parameters (Bond Lengths, CN) fitting->results

Caption: Workflow for EXAFS analysis of Mn(IV)-oxo complexes.

Conclusion

EXAFS spectroscopy is an invaluable tool for the structural characterization of Mn(IV)-oxo complexes with this compound derivatives, providing accurate Mn=O and Mn-N bond lengths, especially for non-crystalline samples. The data obtained is generally in good agreement with that from single-crystal XRD and DFT calculations. When combined with other spectroscopic techniques like resonance Raman and EPR, EXAFS provides a comprehensive understanding of the geometric and electronic structures of these important reactive intermediates. The detailed protocols and comparative data presented in this guide should serve as a useful resource for researchers working in this field.

References

Unveiling Elusive Redox States: A Comparative Guide to High-Speed Raman Spectroelectrochemistry for N4Py Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate redox behavior of N4Py complexes, understanding the most effective analytical techniques is paramount. This guide provides a comprehensive comparison of high-speed surface-enhanced Raman spectroelectrochemistry (SERS) against other common methods, supported by experimental data and detailed protocols. High-speed SERS emerges as a powerful tool for observing previously "hidden" redox processes, offering significant advantages in sensitivity and temporal resolution.

The study of this compound [N,N-bis(2-pyridylmethyl)-N-((2-pyridyl)methyl)amine] and its metal complexes is crucial for advancements in catalysis and bioinorganic chemistry. A key challenge in this field has been the direct observation of certain redox states, such as the Fe(III)/Fe(IV) couple, which can be difficult to detect using conventional electrochemical techniques like cyclic voltammetry alone.[1][2] High-speed Raman spectroelectrochemistry, particularly when coupled with surface enhancement, provides a direct window into the vibrational changes of the molecule at the electrode surface, enabling the real-time tracking of redox transformations.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is critical for accurately characterizing the redox processes of this compound. While several techniques are available, they differ significantly in their capabilities, limitations, and the specific information they provide.

TechniquePrincipleAdvantagesDisadvantages
High-Speed Surface-Enhanced Raman Spectroelectrochemistry (SERS) Combines electrochemistry with Raman spectroscopy on a SERS-active substrate (e.g., roughened gold) to monitor vibrational spectra of molecules at the electrode surface in real-time during redox events.- Enables direct observation of redox species, including those not visible in cyclic voltammetry.[1][2] - High sensitivity and selectivity.[3] - Rapid spectral acquisition (>2 Hz) allows for real-time monitoring.[1][2] - Provides structural information about the redox species.- Requires a SERS-active substrate. - Potential for surface interactions to influence the redox behavior.[1] - Complex experimental setup.
Cyclic Voltammetry (CV) An electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.- Provides information about redox potentials and electron transfer kinetics. - Relatively simple and widely available.- May not detect "hidden" or kinetically slow redox processes.[1][2] - Provides no direct structural information about the redox species. - Can be affected by comproportionation reactions and slow electron transfer kinetics.[1][4]
UV-Vis Absorption Spectroelectrochemistry Combines UV-Vis spectroscopy with electrochemistry to monitor changes in the electronic absorption spectra of a solution during an electrochemical reaction.- Useful for species with distinct absorption bands in the UV-Vis-NIR region.[1][4] - Can provide information about bulk solution concentrations.- Limited by mass transport of species to and from the electrode surface.[1][4] - May not detect species confined to the electrode-solution interface.[4] - Lower structural information content compared to Raman spectroscopy.
Chemical Redox Titrations Involves the use of chemical oxidants or reductants to determine the redox potential of a species.- Can provide accurate thermodynamic redox potentials.[1][2]- An indirect method that does not provide real-time information. - The choice of titrant can be challenging and may introduce interfering side reactions. - Does not provide kinetic information.
Quantitative Data Summary

High-speed SERS has been instrumental in determining the redox potential of the Fe(III)/Fe(IV) couple in an this compound complex, a value that was challenging to ascertain with other methods.

ParameterHigh-Speed SERSCyclic VoltammetryChemical Redox Titration
Fe(III)/Fe(IV) Redox Potential of [(this compound)Fe(II)OH2]2+ (vs SCE) ~0.85 V[1][2]Not directly observed[1][2]~0.85 V[1][2]
Key Raman Bands Observed for [(this compound)Fe(IV)=O]2+ A prominent band appears around 828 cm⁻¹Not applicableNot applicable
Temporal Resolution High (>2 Hz spectral acquisition)[1][2]Dependent on scan rateNot applicable (static measurement)

Experimental Protocols

High-Speed Surface-Enhanced Raman Spectroelectrochemistry (SERS)

This protocol outlines the key steps for studying this compound redox processes using high-speed SERS, based on published methodologies.[1]

1. Electrode Preparation:

  • A gold working electrode is electrochemically roughened to create a SERS-active surface. This is typically achieved by subjecting the electrode to a series of oxidation-reduction cycles in a suitable electrolyte solution (e.g., 0.1 M KCl).

  • The roughening process increases the surface area and creates plasmon-active nanostructures, which are essential for the SERS enhancement.

2. Spectroelectrochemical Cell Setup:

  • A three-electrode spectroelectrochemical cell is used, consisting of the roughened gold working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • The cell is designed to allow for both electrochemical control and optical access for the Raman laser.

3. Sample Preparation:

  • The this compound complex of interest, for example, [(this compound)Fe(II)(OH2)]2+, is dissolved in an appropriate electrolyte solution.

4. Data Acquisition:

  • Cyclic voltammetry is performed while simultaneously acquiring SERS spectra.

  • A Raman spectrometer equipped with a high-speed detector is used to enable rapid spectral acquisition (e.g., >2 spectra per second).

  • The laser excitation wavelength is chosen to be in resonance with the electronic transitions of the species of interest, if applicable, to achieve resonance Raman enhancement.

5. Data Analysis:

  • The collected SERS spectra are correlated with the applied potential from the cyclic voltammogram.

  • Changes in the intensity and position of specific Raman bands are monitored to identify the formation and disappearance of different redox species. For instance, the appearance of a band around 828 cm⁻¹ can be indicative of the Fe(IV)=O species.[1]

Visualizing the Process and Pathways

To better understand the experimental setup and the underlying chemical transformations, the following diagrams illustrate the workflow and the key redox-related processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis electrode_prep Gold Electrode Roughening cell_setup Spectroelectrochemical Cell Assembly electrode_prep->cell_setup sample_prep This compound Complex Solution sample_prep->cell_setup data_acq Concurrent CV and High-Speed SERS cell_setup->data_acq spectral_correlation Correlate Spectra with Potential data_acq->spectral_correlation species_id Identify Redox Species via Raman Bands spectral_correlation->species_id

Caption: Experimental workflow for high-speed Raman spectroelectrochemistry.

redox_pathway cluster_comp Comproportionation FeII [(this compound)Fe(II)] FeIII [(this compound)Fe(III)] FeII->FeIII -e⁻ FeIVO [(this compound)Fe(IV)=O] FeIII->FeIVO -e⁻, +H₂O Dimer [(this compound)Fe(III)-O-Fe(III)(this compound)] FeIII->Dimer +Fe(III), -H₂O FeIVO->FeIII +Fe(II)

Caption: Simplified this compound redox and associated chemical pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of N4Py: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information and step-by-step procedures for the proper disposal of N4Py, a pyridine-based compound. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, this document synthesizes safety and disposal information from SDSs for structurally similar pyridine (B92270) compounds, namely 4-Nitropyridine N-oxide, and general chemical waste guidelines. Researchers, scientists, and drug development professionals should use this information in conjunction with the specific SDS for their product and their institution's established safety protocols.

Chemical and Physical Properties

Understanding the properties of this compound and related compounds is fundamental to handling and disposing of them safely. The following table summarizes key quantitative data for similar pyridine compounds.

Property4-Nitropyridine N-oxidePyridine, Reagent
Molecular Formula C5H5NO[1]C5H5N
Appearance Dark yellow solid[2]Colorless liquid
Melting Point 159 - 164 °C / 318.2 - 327.2 °F[2]-42 °C / -44 °F
Boiling Point No information available[2]115 °C / 239 °F
Flash Point No information available[2]20 °C / 68 °F
Solubility Soluble in water[1]Soluble in water
Hazards Toxic if swallowed, skin and eye irritant[2]Highly flammable, harmful if swallowed, in contact with skin, or inhaled[3]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste. These procedures are based on established guidelines for managing hazardous chemical waste in a laboratory setting.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Tight-sealing safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Spill Management:

In the event of an this compound spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[4]

  • For solid spills, sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]

  • For liquid spills, contain the spill using inert absorbent material (e.g., vermiculite, cat litter, or sawdust).[5]

  • Transfer the absorbed material to a designated hazardous waste container.[6]

  • Clean the spill area with soap and water.[4]

Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and compatible container for this compound waste. The container must be kept tightly closed except when adding waste.[7][8]

  • Labeling: Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound Waste" and listing any other components of the mixture with their estimated proportions.[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible.

  • Containerization: Ensure the waste container is no more than 90% full to prevent spills and leaks.[8]

  • Pickup Request: Once the container is nearing capacity, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management service.[6]

  • Documentation: Complete all necessary paperwork for the waste disposal, providing accurate information about the waste composition.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

N4Py_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated Hazardous Waste Container ppe->container transfer Carefully Transfer This compound Waste to Container container->transfer seal Securely Seal Container transfer->seal label_waste Label Container: 'Hazardous Waste - this compound' seal->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store check_fill Container >90% Full? store->check_fill check_fill->store No schedule_pickup Schedule Waste Pickup with EHS check_fill->schedule_pickup Yes end End: Proper Disposal schedule_pickup->end

References

Essential Safety and Logistical Information for Handling N4Py

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine). The following guidance is based on the safety profiles of pyridine (B92270) and its derivatives. It is crucial to treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory setting. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.

Hazard Assessment and Quantitative Data

Based on structurally related compounds like pyridine, this compound should be considered toxic and hazardous. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Prolonged or repeated exposure may have adverse effects on the central nervous system, liver, and kidneys.[2]

The following table summarizes key hazard information based on pyridine as a representative compound.

Hazard ClassificationData for Pyridine (as a proxy)GHS Pictograms
Acute Toxicity (Oral) Harmful if swallowed.
alt text
Acute Toxicity (Dermal) Toxic in contact with skin.
alt text
Acute Toxicity (Inhalation) Harmful if inhaled.
alt text
Skin Corrosion/Irritation Causes skin irritation.
alt text
Serious Eye Damage/Irritation Causes serious eye irritation.
alt text
Flammability Flammable liquid and vapor.
alt text

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure when handling this compound.

PPE ItemSpecificationsPurpose
Eye and Face Protection Chemical splash goggles and a face shield.[3]To protect against splashes and vapors.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[1][4]To prevent skin contact.
Body Protection A fully-buttoned lab coat.To protect the skin from contamination.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with a risk of aerosol generation or when not working in a fume hood.[2]To prevent inhalation of harmful vapors or dust.
Experimental Protocols: Safe Handling Workflow

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that a safety shower and eyewash station are accessible.[5]

  • Assemble all necessary PPE before handling the compound.

2. Handling:

  • Conduct all manipulations of this compound, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.[1]

  • Keep containers of this compound tightly closed when not in use.[1]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[1][2]

  • Ensure the storage container is clearly labeled.[1]

4. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

  • For solid spills, gently cover with an absorbent material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4]

  • Collect all contaminated materials into a sealed and labeled hazardous waste container.[4]

Disposal Plan
  • All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Never dispose of this compound or its waste down the drain.[6]

  • Arrange for disposal through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[3]

Mandatory Visualization

The following diagram illustrates the essential workflow for the safe handling of this compound.

N4Py_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_weigh Weigh/Aliquot in Fume Hood prep_safety->handle_weigh Proceed to Handling handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution handle_experiment Conduct Experiment in Fume Hood handle_solution->handle_experiment cleanup_waste Collect Waste in Labeled Container handle_experiment->cleanup_waste Proceed to Cleanup spill_evacuate Evacuate & Alert handle_experiment->spill_evacuate If Spill Occurs cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill_ppe Don Spill Response PPE spill_evacuate->spill_ppe spill_contain Contain & Absorb Spill spill_ppe->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_collect->cleanup_waste Dispose of Spill Waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N4Py
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N4Py

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。